molecular formula C6H17N3 B123863 Bis(3-aminopropyl)amine CAS No. 56-18-8

Bis(3-aminopropyl)amine

Cat. No.: B123863
CAS No.: 56-18-8
M. Wt: 131.22 g/mol
InChI Key: OTBHHUPVCYLGQO-UHFFFAOYSA-N
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Description

3,3'-iminodipropylamine appears as a colorless liquid. Less dense than water. Flash point of 170 °F. Very irritating to skin and eyes, and may be toxic by ingestion. Used to make soaps, dyes, and pharmaceuticals.
Bis(3-aminopropyl)amine is a polyazaalkane. It has a role as an algal metabolite and a plant metabolite. It is a conjugate base of a bis(3-azaniumylpropyl)azanium.
This compound is a natural product found in Cyanidium caldarium, Bacillus subtilis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3-aminopropyl)propane-1,3-diamine
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InChI

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2
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InChI Key

OTBHHUPVCYLGQO-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CNCCCN
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Molecular Formula

C6H17N3
Record name 3,3'-IMINODIPROPYLAMINE
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DSSTOX Substance ID

DTXSID0025440
Record name Norspermidine
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Molecular Weight

131.22 g/mol
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Physical Description

3,3'-iminodipropylamine appears as a colorless liquid. Less dense than water. Flash point of 170 °F. Very irritating to skin and eyes, and may be toxic by ingestion. Used to make soaps, dyes, and pharmaceuticals., Liquid, Colorless liquid; [CAMEO] Colorless to golden liquid; [NTP]
Record name 3,3'-IMINODIPROPYLAMINE
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-
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Boiling Point

465.1 °F at 760 mmHg (NTP, 1992)
Record name 3,3'-IMINODIPROPYLAMINE
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Flash Point

175 °F (NTP, 1992)
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992)
Record name 3,3'-IMINODIPROPYLAMINE
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Density

0.9307 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 3,3'-IMINODIPROPYLAMINE
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Vapor Density

4.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.04 [mmHg]
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CAS No.

56-18-8
Record name 3,3'-IMINODIPROPYLAMINE
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Melting Point

5.9 °F (NTP, 1992), -14 °C
Record name 3,3'-IMINODIPROPYLAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to Bis(3-aminopropyl)amine: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as Norspermidine, is a symmetrical polyamine with significant applications in materials science and microbiology. This technical guide provides a comprehensive overview of its chemical and physical properties, its role in modulating bacterial biofilm formation through the NspS/MbaA signaling pathway, and its use in the synthesis of functionalized nanoparticles and hydrogels. Detailed experimental protocols are provided for key applications, and relevant signaling and experimental workflows are visualized. This document serves as a critical resource for researchers and professionals in drug development, materials science, and microbiology.

Core Properties of this compound

This compound is a versatile chemical compound with the CAS number 56-18-8.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 56-18-8[1][2]
Molecular Weight 131.22 g/mol [1][3]
Molecular Formula C6H17N3[1]
Synonyms Norspermidine, 3,3'-Diaminodipropylamine, Dipropylenetriamine[1][4]
Appearance Colorless to light yellow liquid[3][4]
Density 0.938 g/mL at 25 °C[4]
Boiling Point 151 °C at 67 hPa[4]
Melting Point -14 °C[4]
Solubility Miscible with water, soluble in diethyl ether and ethanol[4]

Role in the NspS/MbaA Signaling Pathway in Vibrio cholerae

This compound, in its biological context as norspermidine, is a key signaling molecule in Vibrio cholerae, the bacterium responsible for cholera. It plays a crucial role in the regulation of biofilm formation, a critical aspect of the bacterium's lifecycle and virulence. The primary signaling cascade involved is the NspS/MbaA pathway.[5]

Extracellular norspermidine is sensed by the periplasmic protein NspS.[5] The binding of norspermidine to NspS is thought to modulate the activity of the inner membrane protein MbaA, which possesses both diguanylate cyclase (DGC) and phosphodiesterase (PDE) domains.[5][6] This interaction leads to an increase in the intracellular concentration of cyclic di-guanylate monophosphate (c-di-GMP).[5] Elevated c-di-GMP levels, in turn, activate the transcription of genes responsible for the production of the Vibrio polysaccharide (VPS), a major component of the biofilm matrix, ultimately enhancing biofilm formation.[5]

NspS_MbaA_Signaling cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Norspermidine This compound (Norspermidine) NspS NspS Norspermidine->NspS binds MbaA MbaA NspS->MbaA interacts with c_di_GMP c-di-GMP MbaA->c_di_GMP increases synthesis VPS_genes vps Gene Transcription c_di_GMP->VPS_genes activates Biofilm Biofilm Formation VPS_genes->Biofilm leads to

NspS/MbaA Signaling Pathway in Vibrio cholerae.

Applications in Materials Science

Functionalization of Nanoparticles

This compound is utilized for the surface functionalization of nanoparticles, such as silica nanoparticles, to introduce primary amine groups. These amine-terminated nanoparticles can then be further conjugated with various molecules like drugs, targeting ligands, or imaging agents for biomedical applications.

Synthesis of Hydrogels

The primary amine groups of this compound make it an effective crosslinking agent in the synthesis of hydrogels. For instance, it can be used to crosslink polymers like chitosan to form biocompatible and biodegradable hydrogels with potential applications in drug delivery and tissue engineering.[7]

Experimental_Workflow cluster_nanoparticle Nanoparticle Functionalization cluster_hydrogel Hydrogel Synthesis NP_start Silica Nanoparticles Reaction1 Surface Functionalization NP_start->Reaction1 BAPA_sol This compound Solution BAPA_sol->Reaction1 NP_final Amine-Functionalized Nanoparticles Reaction1->NP_final Chitosan Chitosan Solution Reaction2 Crosslinking Reaction Chitosan->Reaction2 BAPA_cross This compound (Crosslinker) BAPA_cross->Reaction2 Hydrogel Chitosan-BAPA Hydrogel Reaction2->Hydrogel

General Experimental Workflows.

Experimental Protocols

Protocol for Functionalization of Silica Nanoparticles with this compound

Objective: To introduce primary amine groups onto the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound

  • Anhydrous ethanol

  • Toluene

  • Glacial acetic acid

  • Deionized water

  • Centrifuge

  • Sonicator

Procedure:

  • Preparation of Silica Nanoparticles: Synthesize silica nanoparticles using a method such as the Stöber process.

  • Washing: Wash the synthesized silica nanoparticles with ethanol and deionized water to remove any unreacted reagents. This can be achieved by repeated cycles of centrifugation and redispersion.

  • Dispersion: Disperse the washed silica nanoparticles in anhydrous ethanol to a concentration of approximately 10 mg/mL. Sonicate the suspension for 15 minutes to ensure homogeneity.

  • Functionalization: In a separate flask, prepare a solution of this compound in anhydrous ethanol. The concentration will depend on the desired degree of functionalization. Add the this compound solution to the nanoparticle suspension under vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification: After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.

  • Final Washing: Wash the pellets with ethanol and then with deionized water to remove any unreacted this compound.

  • Drying: Dry the amine-functionalized silica nanoparticles under vacuum or by lyophilization.

Protocol for Synthesis of Chitosan-Bis(3-aminopropyl)amine Hydrogel

Objective: To synthesize a crosslinked chitosan hydrogel using this compound.

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Acetic acid solution (1% v/v)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.

  • Crosslinker Solution Preparation: Prepare a stock solution of this compound in deionized water. The concentration will determine the crosslinking density of the hydrogel.

  • Crosslinking: While vigorously stirring the chitosan solution, add the this compound solution dropwise. The volume of the crosslinker solution added will depend on the desired final properties of the hydrogel.

  • Gelation: Continue stirring until the solution becomes a viscous gel. The gelation time will vary depending on the concentrations of chitosan and the crosslinker.

  • Neutralization and Washing: Immerse the formed hydrogel in a solution of 1M sodium hydroxide to neutralize the acetic acid and then wash thoroughly with deionized water until the pH is neutral.

  • Lyophilization (Optional): For a porous scaffold structure, the hydrogel can be frozen and then lyophilized.

Protocol for Assessing the Effect of Norspermidine on V. cholerae Biofilm Formation

Objective: To quantify the impact of this compound (Norspermidine) on the biofilm-forming capacity of Vibrio cholerae.

Materials:

  • Vibrio cholerae strain (e.g., O139 MO10)

  • Luria-Bertani (LB) broth

  • This compound (Norspermidine)

  • 96-well polystyrene microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of V. cholerae in LB broth at 37°C with shaking.

  • Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Prepare serial dilutions of this compound in LB broth in the wells of a 96-well plate. Add the diluted bacterial culture to each well. Include control wells with bacteria but no this compound.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: Carefully remove the planktonic culture from each well. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells thoroughly with deionized water to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound Crystal Violet.

  • Quantification: Measure the absorbance of the solubilized Crystal Violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Role in Drug Development

The polyamine structure of this compound makes it an attractive scaffold in medicinal chemistry. Derivatives of similar polyamines have been investigated for various therapeutic applications. For instance, N,N'-bis(3-aminopropyl)dodecylamine has demonstrated antimicrobial properties. Furthermore, derivatives of 1,4-bis(3-aminopropyl)piperazine have been explored for the treatment of neurodegenerative diseases.[8] The primary amine groups of this compound provide reactive sites for the synthesis of a diverse library of compounds with potential biological activities, including antimicrobial and anticancer properties.[4] Its role as a building block for more complex molecules highlights its potential in the discovery of new therapeutic agents.[9]

Conclusion

This compound is a compound with a well-defined set of chemical and physical properties that lend themselves to a variety of applications. Its significance as the signaling molecule norspermidine in regulating bacterial biofilm formation offers a potential target for the development of novel antibacterial strategies. In materials science, its utility as a surface functionalizing agent and a hydrogel crosslinker is well-established. The detailed protocols provided in this guide are intended to facilitate further research and development in these exciting areas. As a versatile chemical building block, this compound holds considerable promise for future innovations in both medicine and materials science.

References

An In-Depth Technical Guide to Bis(3-aminopropyl)amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as Norspermidine or Dipropylenetriamine, is a polyamine characterized by a central secondary amine flanked by two primary amine groups, each connected by a propyl chain.[1] This symmetrical structure imparts unique chemical properties, making it a valuable intermediate and building block in a wide array of chemical syntheses.[1] Its applications span from the creation of soaps, dyes, and pharmaceuticals to its use as a cross-linking agent in epoxy resins and in the synthesis of polyurethanes.[1][2] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Formula

This compound is a triamine with a linear formula of (NH₂CH₂CH₂CH₂)₂NH.[2] The molecule consists of a central secondary amine with two identical 3-aminopropyl groups attached to it.

  • Chemical Formula: C₆H₁₇N₃[1]

  • IUPAC Name: N'-(3-aminopropyl)propane-1,3-diamine[1]

  • CAS Number: 56-18-8[1]

  • Canonical SMILES: C(CN)CNCCCN[1]

  • InChI Key: OTBHHUPVCYLGQO-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid under standard conditions, though it may appear yellow.[3] It is less dense than water and possesses a characteristic amine-like odor.[3] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Weight131.22 g/mol [1]
AppearanceColorless to yellow liquid[3]
Density0.938 g/mL at 25 °C[2]
Melting Point-14 °C[2]
Boiling Point151 °C at 50 mmHg[2]
Flash Point170 °F[1]
Refractive Indexn20/D 1.481[2]
Table 2: Toxicological Data
TestSpeciesValue
Oral LD50Rat738 mg/kg
Dermal LD50Rabbit110 µL/kg
Inhalation LC50 (4h)Rat30 mg/m³

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from ammonia and acrylonitrile.[3] The first step is the formation of N-(2-cyanoethyl)-3-aminopropionitrile, which is then catalytically hydrogenated to yield the final product.[3]

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

This step involves the reaction of liquid ammonia with acrylonitrile in a fixed-bed reactor.

  • Materials:

    • Liquid ammonia

    • Acrylonitrile

    • Molecular sieve catalyst (e.g., 3A or 5A spherical molecular sieves)

  • Procedure:

    • Pack a fixed-bed reactor with the molecular sieve catalyst.

    • Introduce liquid ammonia and acrylonitrile at a molar ratio of 0.8-5:1 into the reactor.

    • Maintain the reaction pressure between 1-7 MPa and the temperature between 10-100°C.

    • The total volume space velocity should be kept between 0.2-1.0 h⁻¹.

    • Under these conditions, the conversion of acrylonitrile to N-(2-cyanoethyl)-3-aminopropionitrile is expected to be over 95%.[3]

Step 2: Catalytic Hydrogenation to this compound

The reaction solution from Step 1, containing N-(2-cyanoethyl)-3-aminopropionitrile, is directly used in this step without further purification.[3]

  • Materials:

    • Reaction solution from Step 1

    • Raney nickel catalyst

    • An alkali (e.g., sodium hydroxide or potassium hydroxide)

    • A solvent (e.g., ethanol)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure reactor, combine the reaction solution from Step 1, Raney nickel catalyst, the alkali, and the solvent. For example, for approximately 5-10g of the reaction solution, use about 0.7-2.3g of Raney nickel, 0.1-0.3g of alkali, and 10-15mL of ethanol.[3]

    • Pressurize the reactor with hydrogen to a partial pressure of 1.0-5.0 MPa.

    • Heat the mixture to a temperature between 50-100°C.

    • Maintain the reaction for 2-15 hours.

    • After the reaction is complete, cool the reactor to room temperature and vent the hydrogen gas.

    • The final product, this compound, can be isolated from the reaction mixture by centrifugation to remove the catalyst, followed by distillation of the supernatant. The total yield for the two-step process can reach over 80%.[3]

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow for this compound.

SynthesisWorkflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Catalytic Hydrogenation Ammonia Ammonia Reactor1 Fixed-Bed Reactor (Molecular Sieve Catalyst) 10-100°C, 1-7 MPa Ammonia->Reactor1 Acrylonitrile Acrylonitrile Acrylonitrile->Reactor1 Intermediate N-(2-cyanoethyl)-3- aminopropionitrile Solution Reactor1->Intermediate Reactor2 High-Pressure Reactor 50-100°C, 1.0-5.0 MPa Intermediate->Reactor2 Directly used (no purification) H2 Hydrogen Gas H2->Reactor2 Catalyst Raney Ni, Alkali, Solvent Catalyst->Reactor2 Product This compound Reactor2->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a range of useful physicochemical properties. Its synthesis, achievable through a two-step process from readily available starting materials, makes it an accessible intermediate for various applications in research and industry. The detailed understanding of its properties and synthesis protocols provided in this guide serves as a valuable resource for professionals in chemistry and drug development.

References

Thermodynamic Properties of Bis(3-aminopropyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as dipropylenetriamine or norspermidine, is a simple polyamine with a wide range of applications in chemical synthesis.[1][2] Its utility extends to the formation of hydrogels for biomedical applications and as a linker in the synthesis of more complex molecules. A thorough understanding of its thermodynamic properties is crucial for its effective use in research and development, particularly in process design, safety assessments, and predicting its behavior in various chemical environments. This technical guide provides a summary of the available thermodynamic data for this compound, details on experimental protocols for property determination, and a generalized workflow for such measurements.

Core Thermodynamic Properties

A compilation of the fundamental physicochemical and thermodynamic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC6H17N3[3]
Molecular Weight131.22 g/mol [4]
Melting Point-14 °C[3]
Boiling Point151 °C at 50 mmHg[1]
Density0.938 g/mL at 25 °C[1]
Vapor Pressure1.498 mmHg at 25 °C[3]
Refractive Indexn20/D 1.481[1]
Thermodynamic Data
Thermodynamic PropertyValueReference
Enthalpy of Vaporization (ΔH_vap)Data not available
Heat Capacity (Cp)Data not available
Standard Enthalpy of Formation (ΔH_f°)Data not available
Gibbs Free Energy of Formation (ΔG_f°)Data not available

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections describe generalized protocols for measuring key thermodynamic parameters of a liquid amine like this compound.

Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization can be determined calorimetrically. This method directly measures the heat required to vaporize a known amount of the substance.

Principle: A known mass of the liquid is vaporized at a constant temperature, and the energy input required for this phase change is measured.

Apparatus:

  • A vaporization calorimeter (e.g., a Calvet-type calorimeter)

  • Precision balance

  • Temperature controller

  • Inert gas supply (e.g., nitrogen) for carrier gas methods

Procedure:

  • A precisely weighed sample of this compound is introduced into the calorimeter.

  • The calorimeter is brought to the desired constant temperature.

  • The sample is vaporized, for instance, by passing a controlled flow of an inert carrier gas over it.

  • The heat absorbed during the vaporization process is measured by the calorimeter's sensors.

  • The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Determination of Liquid Heat Capacity (Cp)

The heat capacity of a liquid can be determined using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Principle: A known quantity of heat is supplied to a known mass of the substance, and the resulting temperature change is measured.

Apparatus:

  • A differential scanning calorimeter (DSC) or an adiabatic calorimeter

  • Precision balance

  • Sample pans (for DSC)

Procedure using DSC (a common method):

  • A baseline is established by running the DSC with empty sample and reference pans.

  • A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated at a controlled rate to obtain a calibration curve.

  • A precisely weighed sample of this compound is placed in a hermetically sealed sample pan.

  • The sample is subjected to the same heating program as the standard.

  • The heat flow to the sample is measured as a function of temperature.

  • The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the standard and the baseline.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid amine.

G Generalized Workflow for Thermodynamic Property Determination of a Liquid Amine cluster_sample_prep Sample Preparation cluster_property_measurement Property Measurement cluster_data_analysis Data Analysis and Reporting SampleAcquisition Acquire High-Purity This compound Purification Purification (e.g., Distillation) if necessary SampleAcquisition->Purification Characterization Characterization (e.g., NMR, GC-MS) to confirm purity Purification->Characterization VaporPressure Vapor Pressure Measurement (Static or Dynamic Method) Characterization->VaporPressure EnthalpyVap Enthalpy of Vaporization (Calorimetry) Characterization->EnthalpyVap HeatCapacity Heat Capacity Measurement (DSC or Adiabatic Calorimetry) Characterization->HeatCapacity DataProcessing Data Processing and Thermodynamic Modeling VaporPressure->DataProcessing EnthalpyVap->DataProcessing HeatCapacity->DataProcessing Uncertainty Uncertainty Analysis DataProcessing->Uncertainty Reporting Reporting of Final Thermodynamic Data Uncertainty->Reporting

Caption: A generalized experimental workflow for determining thermodynamic properties.

Applications in Drug Development

While this compound is not typically a final drug product, its properties are relevant to drug development in several ways:

  • Synthetic Building Block: It serves as a versatile starting material or intermediate in the synthesis of more complex pharmaceutical compounds. Understanding its thermodynamic properties is essential for optimizing reaction conditions and ensuring process safety.

  • Hydrogel Formation: It can be used to synthesize chitosan-based hydrogels which have potential biomedical applications, such as in drug delivery systems.[5] The thermodynamic characteristics of the amine can influence the formation and properties of these hydrogels.

  • Nanoparticle Functionalization: The amine groups of this compound can be used to functionalize nanoparticles, providing a surface for further modification and attachment of drug molecules.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are not widely reported, it is known that amines, in general, can decompose at high temperatures to release toxic fumes, including nitrogen oxides (NOx).[2] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

Conclusion

This technical guide has summarized the currently available thermodynamic properties of this compound and outlined the standard experimental procedures for determining key missing data points, namely the enthalpy of vaporization and heat capacity. The provided workflow diagram offers a clear overview of the experimental process. For researchers and professionals in drug development and other scientific fields, a comprehensive understanding of these properties is fundamental for the safe and effective application of this versatile chemical compound. Further experimental investigation is warranted to establish a complete thermodynamic profile for this compound.

References

An In-Depth Technical Guide to the pKa and Dissociation Constants of Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as N-(3-aminopropyl)-1,3-propanediamine or norspermidine, is a linear polyamine with two primary amine groups and one secondary amine group. Its ability to be protonated at these sites underpins its role in various chemical and biological processes. Understanding the acid-dissociation constants (pKa values) of this compound is crucial for predicting its charge state, and therefore its interactions with biological macromolecules and its behavior in physiological and formulation environments. This guide provides a comprehensive overview of the pKa and dissociation constants of this compound, details the experimental methods for their determination, and explores a key signaling pathway in which this molecule participates.

Data Presentation: pKa and Dissociation Constants

The protonation of this compound occurs in three steps, corresponding to its three amine functionalities. The macroscopic pKa values represent the overall equilibrium for each protonation step.

Parameter Value Temperature (°C) Notes
pKa18.0230Corresponds to the third protonation (least basic site).
pKa29.7030Corresponds to the second protonation.
pKa310.7030Corresponds to the first protonation (most basic site).

Table 1: Macroscopic pKa values for this compound.

Assignment of pKa Values

The assignment of these macroscopic pKa values to the specific amine groups (two primary and one secondary) is based on established principles of amine basicity. In linear polyamines, the secondary amine is generally the most basic due to the electron-donating effect of the two adjacent alkyl groups, which increases the electron density on the nitrogen atom. The primary amines are less basic. Following the first protonation, subsequent protonations are less favorable due to electrostatic repulsion from the existing positive charge.

Based on these principles, the following assignment is proposed:

Dissociation Constant Value (at 30°C) Assigned Amine Group Equilibrium
pKa310.70Secondary AmineL + H⁺ ⇌ LH⁺
pKa29.70Primary AmineLH⁺ + H⁺ ⇌ LH₂²⁺
pKa18.02Primary AmineLH₂²⁺ + H⁺ ⇌ LH₃³⁺

Table 2: Assignment of pKa values to the amine groups of this compound.

Protonation Equilibria of this compound

The stepwise protonation of this compound can be visualized as a series of equilibria. The following diagram illustrates this process, indicating the charge state of the molecule at different pH ranges relative to its pKa values.

G cluster_pH L This compound (L) Net Charge: 0 LH Monoprotonated (LH⁺) Net Charge: +1 LH->L pKa3 = 10.70 LH2 Diprotonated (LH₂²⁺) Net Charge: +2 LH2->LH pKa2 = 9.70 LH3 Triprotonated (LH₃³⁺) Net Charge: +3 LH3->LH2 pKa1 = 8.02 pH_high High pH pH_low Low pH

Protonation equilibria of this compound.

Experimental Protocols

The determination of pKa values is typically achieved through potentiometric titration or nuclear magnetic resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.

    • Prepare a standardized solution of a strong acid, typically 0.1 M HCl.

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added to the amine solution.

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Procedure:

    • Place a known volume of the this compound solution in a thermostatted vessel to maintain a constant temperature (e.g., 30°C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized HCl solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has dropped significantly, passing through all the equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added to obtain the titration curve.

    • The pKa values are determined from the pH at the points where 50%, 150%, and 250% of the molar equivalent of the first protonation have been added.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points. The pKa is the pH at the midpoint between the equivalence points.

NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH.

Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation. By titrating the sample and recording NMR spectra at various pH values, a plot of chemical shift versus pH can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.

Detailed Methodology:

  • Sample Preparation: Prepare a series of samples of this compound in a suitable solvent (e.g., D₂O to avoid the large water signal in ¹H NMR) at different, precisely measured pH (or pD) values. The pH can be adjusted using small additions of DCl or NaOD.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra for each sample under constant temperature conditions.

    • Identify the signals corresponding to the different carbon or hydrogen atoms in the this compound molecule. The chemical shifts of atoms close to the amine groups will be most affected by protonation.

  • Data Analysis:

    • Plot the chemical shift (δ) of a specific nucleus as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation (or a modified version for multiprotic systems) to obtain a sigmoidal curve.

    • The pKa is the pH value at the inflection point of the curve. This method can sometimes allow for the assignment of pKa values to specific amine groups if the chemical shift changes of adjacent nuclei can be unambiguously assigned.

Biological Significance: The NspS-MbaA Signaling Pathway

Norspermidine (this compound) plays a crucial role as a signaling molecule in the bacterium Vibrio cholerae, the causative agent of cholera. It is involved in the regulation of biofilm formation, a key process in the environmental survival and infectivity of this pathogen.

The signaling pathway involves two key proteins: NspS, a periplasmic binding protein, and MbaA, a transmembrane protein with enzymatic activity.

G cluster_legend Legend Norspermidine Norspermidine NspS NspS (Binding Protein) Norspermidine->NspS MbaA MbaA NspS->MbaA interacts with c_di_GMP_high ↑ c-di-GMP MbaA->c_di_GMP_high inhibits phosphodiesterase activity Biofilm_formation Biofilm Formation c_di_GMP_high->Biofilm_formation c_di_GMP_low ↓ c-di-GMP Biofilm_inhibition Biofilm Inhibition Stimulatory Stimulatory Pathway Inhibitory Inhibitory State (Absence of Norspermidine)

Norspermidine signaling pathway in Vibrio cholerae.

Workflow of the NspS-MbaA Signaling Pathway:

  • Sensing: In the periplasm, norspermidine binds to the NspS protein.

  • Signal Transduction: The NspS-norspermidine complex then interacts with the periplasmic domain of the inner membrane protein MbaA.

  • Modulation of Enzymatic Activity: This interaction inhibits the phosphodiesterase activity of MbaA's cytoplasmic domain.

  • Second Messenger Accumulation: The inhibition of phosphodiesterase activity leads to an increase in the intracellular concentration of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).

  • Phenotypic Response: Elevated levels of c-di-GMP promote the expression of genes required for the synthesis of the exopolysaccharide matrix, leading to enhanced biofilm formation.

In the absence of norspermidine, MbaA is active as a phosphodiesterase, keeping c-di-GMP levels low and thus inhibiting biofilm formation. This signaling cascade allows V. cholerae to sense the presence of norspermidine in its environment as a cue to transition to a sessile, biofilm-associated lifestyle.

Conclusion

The pKa values of this compound are fundamental to understanding its chemical and biological behavior. With three ionizable amine groups, its charge state is highly dependent on the pH of its environment. The experimental determination of its pKa values, typically through potentiometric titration, provides the quantitative data necessary for predictive modeling in drug development and biochemical research. Furthermore, the role of this compound as a signaling molecule in bacteria highlights the importance of understanding the physicochemical properties of such molecules in biological systems.

Synthesis of Bis(3-aminopropyl)amine from 1,3-Propylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as dipropylenetriamine (DPTA), is a versatile chemical intermediate with significant applications in the formulation of epoxy resin hardeners, corrosion inhibitors, and as a building block in the synthesis of various organic molecules.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound from 1,3-propylenediamine. It covers the core chemical principles, catalytic systems, and detailed experimental methodologies. The information is curated to be a valuable resource for researchers and professionals in chemical synthesis and drug development.

Introduction

The synthesis of this compound from 1,3-propylenediamine represents a direct and atom-economical approach to this important triamine. The reaction involves the catalytic dimerization of 1,3-propylenediamine with the concomitant elimination of ammonia. Industrially, this transformation is often carried out in a continuous process, which offers advantages in terms of yield and process control.[1][2][3] Understanding the reaction mechanism, the role of catalysts, and the key process parameters is crucial for the successful laboratory-scale synthesis and scale-up of this process.

Reaction Mechanism and Catalysis

The synthesis of this compound from 1,3-propylenediamine proceeds via a bimolecular condensation reaction. The overall reaction can be represented as:

2 H₂N(CH₂)₃NH₂ → H₂N(CH₂)₃NH(CH₂)₃NH₂ + NH₃

This reaction is typically facilitated by a heterogeneous catalyst at elevated temperatures. The mechanism involves the activation of a C-N bond in one molecule of 1,3-propylenediamine and the nucleophilic attack by the amino group of a second molecule.

Catalytic Systems:

A variety of heterogeneous catalysts have been explored for N-alkylation reactions, which are analogous to this dimerization process. While specific catalysts for the direct dimerization of 1,3-propylenediamine are often proprietary and detailed in patent literature, general classes of effective catalysts include:

  • Noble Metal Catalysts: Palladium, often supported on materials like zirconia, has been cited for the synthesis of N-(3-aminopropyl)-1,3-propanediamine, indicating its potential for this type of transformation.[4]

  • Nickel-based Catalysts: Nickel nanoparticles, particularly when supported on materials like alumina (Al₂O₃), have demonstrated high activity as reusable heterogeneous catalysts for the N-alkylation of amines with alcohols under additive-free conditions.[5][6]

  • Iridium-based Catalysts: Iridium complexes, supported on materials like graphene or metal-organic frameworks (MOFs), have been shown to effectively catalyze the N-alkylation of amines.[1][3]

  • Silver-based Catalysts: Alumina-supported silver catalysts have also been found to be active and selective in the N-alkylation of amines.[7]

The choice of catalyst and support can significantly influence the reaction's selectivity and yield.

Experimental Protocols

While detailed, publicly available laboratory protocols for the direct synthesis from 1,3-propylenediamine are limited, the following procedures are based on the principles outlined in the patent literature and general knowledge of related chemical transformations. An alternative, well-documented two-step synthesis from acrylonitrile is also presented for completeness.

Direct Synthesis from 1,3-Propylenediamine (Continuous Process)

This protocol describes a conceptual continuous process based on reactive distillation, as suggested by industrial practices.[1][2][3]

Objective: To synthesize this compound via the continuous catalytic dimerization of 1,3-propylenediamine.

Materials:

  • 1,3-Propylenediamine (reagent grade)

  • Heterogeneous Catalyst (e.g., Pd/ZrO₂, Ni/Al₂O₃)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction column (for reactive distillation) packed with the heterogeneous catalyst

  • Heating mantle and temperature controller

  • Condenser

  • Feed pump

  • Collection flask

Procedure:

  • Catalyst Packing: The reaction column is packed with a suitable heterogeneous catalyst (e.g., Pd on zirconia).

  • System Purge: The entire system is purged with an inert gas, such as nitrogen, to remove air and moisture.

  • Heating: The reaction column is heated to the desired reaction temperature, typically in the range of 150-250°C.

  • Feed Introduction: Liquid 1,3-propylenediamine is continuously fed into the top of the heated reaction column using a pump.

  • Reaction and Distillation: As the 1,3-propylenediamine flows over the catalyst bed, it dimerizes to form this compound, with the release of ammonia gas. The ammonia, being more volatile, moves up the column and is removed from the top. The higher-boiling product, this compound, flows down the column.

  • Product Collection: The liquid product, enriched in this compound, is continuously collected from the bottom of the column.

  • Purification: The collected product is purified by fractional distillation under reduced pressure to separate unreacted 1,3-propylenediamine and any higher molecular weight by-products.

Quantitative Data (Representative):

ParameterValueReference
CatalystPd on Zirconia[4]
1,3-Propylenediamine Conversion> 80%[4]
Alternative Two-Step Synthesis from Acrylonitrile

This method provides a high-yield alternative to the direct dimerization of 1,3-propylenediamine.[4]

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

  • In a fixed-bed reactor, a mixture of liquid ammonia and acrylonitrile (molar ratio between 0.8:1 and 5:1) is passed over a molecular sieve catalyst.

  • The reaction is maintained at a pressure of 1-7 MPa and a temperature of 10-100°C.

  • The resulting product is N-(2-cyanoethyl)-3-aminopropionitrile.

Step 2: Catalytic Hydrogenation to this compound

  • The crude N-(2-cyanoethyl)-3-aminopropionitrile from Step 1 is dissolved in a suitable solvent (e.g., ethanol, methanol, tetrahydrofuran).

  • Raney nickel is added as the catalyst, along with a base such as sodium hydroxide or potassium hydroxide.

  • The mixture is hydrogenated in an autoclave at a hydrogen pressure of 1.0-5.0 MPa and a temperature of 50-100°C for 2-15 hours.

  • After the reaction, the catalyst is removed by filtration, and the solvent is evaporated.

  • The resulting this compound is purified by vacuum distillation.

Quantitative Data for Alternative Synthesis:

ParameterValueReference
Step 1
Reactants Molar Ratio (Ammonia:Acrylonitrile)0.8:1 to 5:1[4]
Reaction Pressure1-7 MPa[4]
Reaction Temperature10-100°C[4]
Acrylonitrile Conversion> 95%[4]
Step 2
CatalystRaney Nickel[4]
Hydrogen Pressure1.0-5.0 MPa[4]
Reaction Temperature50-100°C[4]
Reaction Time2-15 hours[4]
Overall
Total Yield> 80%[4]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_reaction Reaction Pathway A 2 x 1,3-Propylenediamine B This compound A->B Catalytic Dimerization C Ammonia (NH3) B->C +

Caption: Reaction pathway for the synthesis of this compound.

G cluster_workflow Experimental Workflow (Continuous Process) A Pack Reaction Column with Catalyst B Purge System with Inert Gas A->B C Heat Column to Reaction Temperature B->C D Continuously Feed 1,3-Propylenediamine C->D E Collect Product from Bottom of Column D->E F Purify by Vacuum Distillation E->F G Characterize Product F->G

Caption: Experimental workflow for the continuous synthesis.

Purification and Characterization

Purification:

The primary method for purifying this compound from the reaction mixture is fractional distillation under reduced pressure . This technique effectively separates the desired product from lower-boiling unreacted 1,3-propylenediamine and any higher-boiling oligomeric side products.

For laboratory-scale purification where unreacted starting material is a concern, an acid wash can be employed. Treating the crude product with a dilute acid solution (e.g., HCl) will protonate the amines, forming salts that are soluble in the aqueous phase, allowing for their separation from less basic impurities. The free amine can then be regenerated by basification followed by extraction.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H and C-N stretching vibrations.

  • Gas Chromatography (GC): To assess the purity of the final product.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₆H₁₇N₃
Molecular Weight131.22 g/mol
Boiling Point151 °C at 50 mmHg
Melting Point-14 °C
Density0.938 g/mL at 25 °C
Refractive Indexn20/D 1.481

Conclusion

The synthesis of this compound from 1,3-propylenediamine is a robust and industrially significant process. While the direct catalytic dimerization in a continuous reactive distillation setup is an efficient method, the alternative two-step synthesis from acrylonitrile offers a high-yield pathway that is well-documented in the literature. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to approach the synthesis of this valuable chemical intermediate with a comprehensive understanding of the available methods and key experimental considerations. Further optimization of catalysts and reaction conditions remains an active area of research with the potential to enhance the efficiency and sustainability of this important chemical transformation.

References

Industrial Preparation of Bis(3-aminopropyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as dipropylenetriamine (DPTA), is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, epoxy curing agents, corrosion inhibitors, and as a building block in pharmaceutical manufacturing.[1][2] This technical guide provides an in-depth overview of the predominant industrial synthesis routes for this compound, focusing on the underlying chemistry, detailed experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the manufacturing process of this important triamine.

Introduction

This compound (CAS No: 56-18-8) is a colorless to pale yellow liquid with a characteristic amine odor.[3][4] Its structure, featuring two primary amine groups and one secondary amine group, imparts a high degree of reactivity, making it a valuable precursor in a multitude of chemical syntheses. The industrial production of this compound is primarily dominated by two synthetic strategies: the sequential cyanoethylation and hydrogenation of ammonia with acrylonitrile, and the catalytic dimerization of 1,3-propylenediamine. This guide will focus on the more prevalent two-step acrylonitrile-based process, providing a detailed examination of each stage.

Synthesis Routes

The most common industrial method for producing this compound involves a two-step process:

  • Cyanoethylation of Ammonia: Acrylonitrile reacts with ammonia to form the intermediate N-(2-cyanoethyl)-3-aminopropionitrile.

  • Catalytic Hydrogenation: The resulting dinitrile intermediate is then hydrogenated, typically in the presence of a Raney nickel catalyst, to yield this compound.[5]

An alternative, though less common, route involves the continuous reaction of 1,3-propylenediamine over a heterogeneous catalyst.[6][7]

Two-Step Synthesis from Acrylonitrile and Ammonia

This method is widely employed due to the ready availability and relatively low cost of the starting materials. The overall reaction scheme is as follows:

Step 1: Cyanoethylation 2 CH₂=CHCN + NH₃ → NCCH₂CH₂NHCH₂CH₂CN

Step 2: Hydrogenation NCCH₂CH₂NHCH₂CH₂CN + 4 H₂ → H₂NCH₂CH₂CH₂NHCH₂CH₂CH₂NH₂

The following diagram illustrates the chemical synthesis pathway:

G Acrylonitrile Acrylonitrile Intermediate N-(2-cyanoethyl)-3-aminopropionitrile Acrylonitrile->Intermediate Ammonia Ammonia Ammonia->Intermediate FinalProduct This compound Intermediate->FinalProduct Catalytic Hydrogenation (e.g., Raney Nickel) Hydrogen Hydrogen (H₂) Hydrogen->FinalProduct

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the industrial preparation of this compound.

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

This reaction is a Michael addition of ammonia to acrylonitrile.

  • Reactor Setup: The reaction is typically carried out in a fixed-bed reactor packed with a molecular sieve catalyst.[5] For laboratory-scale synthesis, a heavy-walled, pressure-rated bottle can be used.[8]

  • Reactants and Molar Ratios: Liquid ammonia and acrylonitrile are fed into the reactor. The molar ratio of ammonia to acrylonitrile can range from 0.8:1 to 5:1.[5]

  • Reaction Conditions:

    • Temperature: 10-100 °C[5]

    • Pressure: 1-7 MPa[5]

    • Space Velocity: 0.2-1.0 h⁻¹[5]

  • Procedure:

    • The fixed-bed reactor is filled with a molecular sieve catalyst (e.g., 3A or 5A).[5]

    • Liquid ammonia and acrylonitrile are pre-mixed or fed separately into the reactor at the specified molar ratio and flow rate.[5]

    • The reaction is maintained at the desired temperature and pressure to achieve a high conversion of acrylonitrile (typically >95%).[5]

    • The resulting reaction mixture, containing N-(2-cyanoethyl)-3-aminopropionitrile, can be used directly in the subsequent hydrogenation step without extensive purification.[5]

Step 2: Catalytic Hydrogenation to this compound

This step involves the reduction of the nitrile groups of the intermediate to primary amine groups.

  • Reactor Setup: A high-pressure autoclave or stirred tank reactor is commonly used for this batch or semi-batch process.[9]

  • Catalyst: Raney nickel is the most frequently used catalyst for this hydrogenation.[5][9][10] Cobalt-based catalysts can also be employed.

  • Reaction Medium: The hydrogenation is typically carried out in a solvent such as ethanol, methanol, or isopropanol.[5][9][10] The presence of a base, like sodium hydroxide or potassium hydroxide, is often beneficial.[5][9]

  • Reaction Conditions:

    • Temperature: 50-100 °C[5]

    • Hydrogen Pressure: 1.0-5.0 MPa[5]

    • Reaction Time: 2-15 hours, depending on the specific conditions and catalyst activity.[5]

  • Procedure:

    • The autoclave is charged with the solvent, Raney nickel catalyst, and a base.[9]

    • The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen.[9]

    • The reaction mixture from the cyanoethylation step is pumped into the autoclave.[9]

    • The temperature and hydrogen pressure are maintained within the specified ranges until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[9]

    • After cooling and depressurization, the catalyst is removed by filtration.[9]

    • The crude this compound is then purified.

Process Workflow and Data Presentation

The overall industrial process can be visualized as a continuous or semi-continuous workflow.

G RawMaterials Raw Materials (Acrylonitrile, Ammonia) Cyanoethylation Cyanoethylation Reactor RawMaterials->Cyanoethylation IntermediateStorage Intermediate Storage Cyanoethylation->IntermediateStorage Hydrogenation Hydrogenation Reactor (with Catalyst) IntermediateStorage->Hydrogenation CatalystSeparation Catalyst Filtration Hydrogenation->CatalystSeparation Purification Purification (Fractional Distillation) CatalystSeparation->Purification CatalystRecycling Catalyst Recycling CatalystSeparation->CatalystRecycling FinalProduct This compound Purification->FinalProduct

Figure 2: Industrial Workflow for this compound Production.
Quantitative Data Summary

The following tables summarize the key quantitative data from various reported industrial processes.

Table 1: Reaction Conditions for the Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

ParameterValueReference
ReactantsAcrylonitrile, Liquid Ammonia[5]
CatalystMolecular Sieves (3A or 5A)[5]
Molar Ratio (Ammonia:Acrylonitrile)0.8:1 to 5:1[5]
Temperature10 - 100 °C[5]
Pressure1 - 7 MPa[5]
Acrylonitrile Conversion> 95%[5]

Table 2: Reaction Conditions and Yields for the Hydrogenation to this compound

ParameterExample 1Example 2Example 3
Reference [5][5][9]
Catalyst Raney NickelRaney NickelRaney Nickel
Solvent EthanolEthanolEthanol
Base Sodium HydroxidePotassium HydroxideSodium Hydroxide
Temperature 80 °C70 °C60 - 70 °C
Hydrogen Pressure 2.0 MPa2.0 MPa1.5 - 2.0 MPa
Reaction Time 7 hours12 hoursNot Specified
Overall Yield 88.7%88.5%89%
Purity (GC) Not SpecifiedNot Specified95.8%

Purification

The final step in the industrial production of this compound is purification. The primary method employed is fractional distillation under reduced pressure.[8][9] This separates the desired product from any remaining solvent, unreacted starting materials, and byproducts. The purity of the final product is typically high, often exceeding 98%.[3][11]

Conclusion

The industrial synthesis of this compound is a well-established process, primarily relying on the two-step conversion of acrylonitrile and ammonia. The key to a successful and economical process lies in the optimization of reaction conditions for both the cyanoethylation and hydrogenation steps, as well as the efficient recovery and recycling of the catalyst. The methodologies outlined in this guide provide a comprehensive technical foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

Bis(3-aminopropyl)amine as a Polyazaalkane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bis(3-aminopropyl)amine, also known as norspermidine or dipropylenetriamine (DPTA), is a linear polyazaalkane and a structural analogue of the natural polyamine spermidine.[1] Its simple, symmetrical structure, featuring two primary amine groups and one secondary amine group, makes it a highly versatile molecule in chemical synthesis and a compound of interest in biological systems. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers in chemistry and drug development. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and graphical representations of its chemical and biological roles.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is a combustible, corrosive compound that is sensitive to air and light.[2][3] Its fundamental properties are summarized in the tables below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N'-(3-aminopropyl)propane-1,3-diamine[2]
Common Names Norspermidine, Dipropylenetriamine, 3,3'-Iminobispropylamine[1][2]
CAS Number 56-18-8[1][4]
Molecular Formula C₆H₁₇N₃[1]
Molecular Weight 131.22 g/mol [1][2]
Density 0.938 g/mL at 25 °C[3][5]
Melting Point -14 °C[3][5]
Boiling Point 151 °C at 50 mmHg[3][5]
Refractive Index (n20/D) 1.481[3][5]
Flash Point 170 °F (76.7 °C)[2]
Appearance Colorless liquid[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Observed Values (ppm or cm⁻¹)Source(s)
¹H NMR (500 MHz, H₂O)δ (ppm): 2.69 (t), 2.63 (t), 1.65 (quintet)[2]
¹³C NMR Data available, specific shifts depend on solvent.[2]
IR Spectroscopy N-H stretch (primary & secondary amines): 3400-3250 cm⁻¹ (multiple bands expected). N-H bend (primary amine): 1650-1580 cm⁻¹. C-N stretch (aliphatic amine): 1250–1020 cm⁻¹. N-H wag (primary & secondary amines): 910-665 cm⁻¹ (broad).[6][7]
Mass Spectrometry (GC-MS) NIST library data available for fragmentation patterns.[2]

Synthesis of this compound

The most common and efficient synthesis of this compound and its derivatives involves a two-step process: the bis-conjugate addition of an amine to acrylonitrile (cyanoethylation), followed by the catalytic hydrogenation of the resulting dinitrile.[8][9]

Experimental Protocols

Protocol 2.1: Synthesis via Cyanoethylation and Catalytic Hydrogenation

This protocol is adapted from methodologies described in the literature for the synthesis of N-alkylbis(3-aminopropyl)amines and related compounds.[7][8][9][10]

Step 1: Bis-conjugate addition (Cyanoethylation)

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a primary amine (e.g., methylamine for an N-methyl derivative, or aqueous ammonia for the parent compound). Note: For the parent compound, this step involves the reaction of ammonia with two equivalents of acrylonitrile to form N,N-bis(2-cyanoethyl)amine.[10]

  • Cool the flask in an ice bath.

  • Slowly add acrylonitrile (2.0-2.5 molar equivalents) dropwise to the cooled, stirring amine solution. Maintain the reaction temperature between 30-70 °C.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-6 hours.[7]

  • Monitor the reaction by Gas Chromatography (GC) until the starting amine is consumed.

  • The resulting N,N-bis(2-cyanoethyl)amine intermediate can often be used in the next step without further purification.

Step 2: Catalytic Hydrogenation

  • Transfer the crude N,N-bis(2-cyanoethyl)amine mixture to a high-pressure hydrogenation reactor (e.g., a Parr shaker apparatus).

  • Add a suitable solvent, such as methanol or ethanol, often containing ammonia (e.g., 7N methanolic ammonia) to suppress side reactions.[8]

  • Add the hydrogenation catalyst, typically Raney Nickel (slurry, ~5-10% by weight of the nitrile).[8][10]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-100 psi (for low-pressure hydrogenation) or up to 5.0 MPa for higher pressure reactions.[8][10]

  • Heat the reaction mixture to 50-100 °C while stirring or shaking vigorously.[10]

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-15 hours.[10]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

  • The resulting crude this compound can be purified by vacuum distillation to yield the final product with high purity.[11]

Mandatory Visualization

G cluster_reactants Step 1: Cyanoethylation cluster_hydrogenation Step 2: Hydrogenation cluster_purification Purification Ammonia Ammonia (NH₃) Intermediate N,N-bis(2-cyanoethyl)amine (Intermediate) Ammonia->Intermediate Reaction 30-70 °C Acrylonitrile Acrylonitrile (2 eq.) Acrylonitrile->Intermediate Product This compound (Final Product) Intermediate->Product Hydrogenation 50-100 °C, 50-100 psi H2 H₂ Gas H2->Product Catalyst Raney Ni Catalyst (Solvent: Methanolic NH₃) Catalyst->Product Distillation Vacuum Distillation Product->Distillation Purification

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable building block and functional agent in several fields.

Curing Agent for Epoxy Resins

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins at ambient or slightly elevated temperatures.[12] The primary and secondary amine groups of this compound react with the epoxide rings of the resin, opening them and forming a highly cross-linked, three-dimensional thermoset polymer network.[13] This process transforms the liquid resin into a hard, durable solid with excellent mechanical strength and thermal stability.[14]

Protocol 3.1.1: Curing of a Bisphenol A (DGEBA) Epoxy Resin

  • Calculate the stoichiometric amount of this compound required. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (131.22) divided by the number of active hydrogens (4, two from each primary NH₂ and one from the secondary NH), which is 32.8 g/eq.

  • The required amount is calculated as: (Epoxy Equivalent Weight of Resin / AHEW) * 100 = parts by weight of amine per 100 parts of resin.

  • Weigh the calculated amounts of the DGEBA epoxy resin and this compound into a suitable container.

  • Mix the two components thoroughly for 2-3 minutes until a homogeneous mixture is obtained.

  • Pour the mixture into a mold or apply it to a surface.

  • Allow the mixture to cure at room temperature (25 °C) for 24 hours, followed by a post-cure at a higher temperature (e.g., 80-120 °C) for 2-3 hours to ensure complete reaction and development of optimal properties.[15]

  • The cured material can then be subjected to mechanical testing (e.g., tensile, flexural, impact strength) and thermal analysis (e.g., DSC for Glass Transition Temperature, TGA for thermal stability).[16]

Table 3: Example Performance Data of Amine-Cured Epoxy Resins (Note: Data is representative for aliphatic amine-cured systems and will vary based on specific resin and cure conditions.)

PropertyTypical Value RangeSignificanceSource(s)
Glass Transition Temp. (Tg) 80 - 150 °CDefines the upper service temperature of the material.[17][18]
Tensile Strength 30 - 80 MPaMeasures the material's resistance to being pulled apart.[14][16]
Flexural Strength 50 - 130 MPaMeasures the material's resistance to bending.[16]
Impact Strength 10 - 50 J/mMeasures the material's ability to withstand sudden impact.[14]
Ligand for Metal Complex Synthesis

As a polyamine, this compound is an effective chelating ligand, capable of coordinating with various transition metal ions through its nitrogen donor atoms to form stable metal complexes.[19] These complexes are studied for their catalytic activity, magnetic properties, and as models for biological systems.[18][20]

Protocol 3.2.1: General Synthesis of a Metal Complex

  • Dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂) in a suitable solvent (e.g., ethanol, methanol, or water).

  • In a separate flask, dissolve this compound (typically 1 to 2 molar equivalents relative to the metal salt) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution. A color change or precipitation of the complex is often observed.

  • The reaction mixture may be stirred at room temperature or gently refluxed for several hours to ensure complete complex formation.[20]

  • Cool the solution to induce crystallization. If no crystals form, slow evaporation of the solvent or addition of a less polar co-solvent may be necessary.

  • Collect the resulting solid complex by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

  • Characterize the complex using techniques such as FT-IR (to observe shifts in N-H bands and the appearance of M-N bands), UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Table 4: Log Stability Constants (log K) of Metal Complexes with this compound (at 25 °C)

Metal Ionlog K₁log K₂Source(s)
Cu(II) 10.51-[21]
Ni(II) 7.91-[21]
Zn(II) 6.09-[21]
Surface Functionalization of Nanomaterials

The primary amine groups of this compound serve as reactive handles for covalently attaching it to the surface of various nanomaterials, such as silica or gold nanoparticles. This functionalization imparts a positive surface charge and provides sites for further conjugation of biomolecules, dyes, or drugs.[2][22]

Protocol 3.3.1: Amine Functionalization of Silica Nanoparticles

This protocol is an adaptation of silanization procedures used to introduce amine groups onto surfaces.[23]

  • Disperse silica nanoparticles in an anhydrous solvent like ethanol or toluene (e.g., 1 mg/mL).

  • In a separate container, prepare a solution of an aminosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), in the same solvent. While not this compound itself, APTES provides a similar primary amine surface. Direct attachment of this compound would require a pre-activated surface (e.g., with epoxy or carboxyl groups).

  • Add the APTES solution to the nanoparticle dispersion under vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Collect the amine-functionalized nanoparticles by centrifugation.

  • Wash the particles repeatedly with the solvent (e.g., ethanol) and then deionized water to remove unreacted silane.

  • The resulting amine-functionalized nanoparticles can be characterized by FT-IR, zeta potential measurements, and electron microscopy.

Mandatory Visualization

G cluster_apps Key Applications cluster_outcomes Resulting Materials & Functions BAPA This compound (Polyazaalkane Core) Epoxy Epoxy Resin Curing BAPA->Epoxy Cross-linking Agent Metal Metal Chelation BAPA->Metal Chelating Ligand Nano Nanoparticle Functionalization BAPA->Nano Surface Modifier DrugDev Drug Development Intermediate BAPA->DrugDev Structural Scaffold Polymer Thermoset Polymers (Adhesives, Coatings) Epoxy->Polymer Complex Metal Complexes (Catalysts, Models) Metal->Complex Surface Amine-Functionalized Surfaces (Bioconjugation) Nano->Surface Pharma Bioactive Polyamines (Antitumor Agents) DrugDev->Pharma

Caption: this compound as a versatile chemical intermediate.

Biological Role as Norspermidine

In biological contexts, this compound is known as norspermidine. While not as ubiquitous as spermidine, it is a natural polyamine found in various bacteria, algae, and plants.[24][25] It plays a significant role in critical cellular processes, most notably in bacterial biofilm formation.

Signaling Pathway in Vibrio cholerae

In Vibrio cholerae, norspermidine is a key environmental signal that promotes the formation of biofilms, which are crucial for the bacterium's lifecycle and virulence.[5][25] Extracellular norspermidine is detected by a periplasmic binding protein, NspS, which interacts with a transmembrane protein, MbaA. This interaction inhibits the phosphodiesterase activity of MbaA, leading to an accumulation of the secondary messenger molecule cyclic di-GMP (c-di-GMP).[1][25] Elevated c-di-GMP levels then trigger the production of Vibrio polysaccharide (VPS), a major component of the biofilm matrix.[1]

Mandatory Visualization

G Norspermidine_ext Extracellular Norspermidine NspS NspS (Periplasmic Sensor) Norspermidine_ext->NspS binds MbaA MbaA (Phosphodiesterase) NspS->MbaA inhibits c_di_GMP Cyclic di-GMP MbaA->c_di_GMP degrades VPS_Production VPS Polysaccharide Production c_di_GMP->VPS_Production activates Biofilm Biofilm Formation VPS_Production->Biofilm leads to

Caption: Norspermidine signaling pathway in V. cholerae biofilm formation.

Role in Cell Proliferation and Apoptosis

As a polyamine analogue, norspermidine and its derivatives are investigated for their roles in regulating cell growth and inducing apoptosis (programmed cell death).[3] Polyamines are essential for normal cell proliferation, but dysregulation of their homeostasis is linked to diseases like cancer. Synthetic analogues, such as N¹,N¹¹-diethylnorspermine (DENSPM), are designed to interfere with polyamine metabolism, leading to a depletion of natural polyamines.[3] This depletion can arrest the cell cycle and, in many cancer cell lines, trigger apoptosis, making these compounds promising candidates for anticancer drug development.[3][26]

Conclusion

This compound is a foundational polyazaalkane with significant utility across multiple scientific disciplines. For chemists and material scientists, it serves as a robust cross-linking agent, a versatile chelating ligand, and an effective surface modification agent. For biochemists and drug development professionals, its identity as the natural polyamine norspermidine opens avenues for exploring bacterial signaling, biofilm regulation, and the development of novel therapeutics targeting polyamine metabolism. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in laboratory settings and to spur further innovation.

References

An In-depth Technical Guide to the FT-IR Analysis of Bis(3-aminopropyl)amine for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as norspermidine, is a polyamine compound characterized by the presence of both primary and secondary amine functional groups. This structural feature makes it a valuable building block in the synthesis of various compounds, including pharmaceuticals and polymers. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of its chemical bonds. This guide provides a comprehensive overview of the FT-IR analysis of this compound, detailing the expected spectral features, a standard experimental protocol, and a visual representation of the analytical workflow.

Molecular Structure and Expected Vibrational Modes

This compound possesses two primary amine (-NH₂) groups and one secondary amine (-NH) group. The presence of these functional groups, along with C-H and C-N single bonds, gives rise to a characteristic FT-IR spectrum. The key vibrational modes expected are:

  • N-H Stretching: Primary amines typically exhibit two distinct peaks in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. Secondary amines show a single, generally weaker peak in a similar region.[1]

  • C-H Stretching: Absorptions due to the stretching of sp³ hybridized C-H bonds in the propyl chains are expected in the 3000-2850 cm⁻¹ range.

  • N-H Bending: The scissoring vibration of the primary amine groups typically appears in the 1650-1580 cm⁻¹ region.[1] This peak can sometimes be mistaken for a C=C double bond, but its intensity and the presence of N-H stretching bands help in its correct assignment.

  • C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines are found in the 1250-1020 cm⁻¹ range.[1]

  • N-H Wagging: A broad band corresponding to the out-of-plane bending (wagging) of N-H bonds in both primary and secondary amines can be observed between 910 and 665 cm⁻¹.[1]

Data Presentation: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3300N-H Asymmetric StretchPrimary Amine (-NH₂)Medium
3330 - 3250N-H Symmetric StretchPrimary Amine (-NH₂)Medium
3350 - 3310N-H StretchSecondary Amine (-NH)Weak to Medium
2960 - 2850C-H StretchAlkane (CH₂)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1470 - 1440C-H Bend (Scissoring)Alkane (CH₂)Medium
1250 - 1020C-N StretchAliphatic AmineMedium to Weak
910 - 665N-H WagPrimary & SecondaryBroad, Strong

Experimental Protocols

The following is a detailed methodology for acquiring an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient method for liquid analysis.

Objective: To obtain a high-quality infrared spectrum of liquid this compound for the identification of its characteristic functional groups.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The ATR crystal surface must be clean and free of any residues from previous analyses.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This step measures the ambient atmosphere (water vapor, carbon dioxide) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will collect the infrared spectrum of the sample. Typical scan parameters for a routine analysis would be:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the major absorption peaks and record their wavenumbers (in cm⁻¹).

    • Correlate the observed peaks with the known vibrational frequencies of amine and alkane functional groups to confirm the chemical structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface using a lint-free wipe and isopropanol to remove all traces of the sample.

    • Run a clean scan to ensure no residue remains.

Visualization of Key Concepts and Workflows

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the key bonds responsible for its characteristic FT-IR absorptions.

Caption: Molecular structure of this compound and its primary FT-IR vibrational modes.

Experimental Workflow for FT-IR Analysis

This diagram outlines the logical flow of the experimental procedure for analyzing a liquid sample using FT-IR spectroscopy.

G start Start prep 1. Instrument Preparation (Clean ATR Crystal) start->prep bg 2. Acquire Background Spectrum prep->bg sample 3. Apply Liquid Sample to ATR Crystal bg->sample scan 4. Acquire Sample Spectrum sample->scan process 5. Data Processing (Background Subtraction) scan->process analyze 6. Spectral Analysis (Peak Identification) process->analyze clean 7. Clean ATR Crystal analyze->clean end End clean->end

Caption: Standard workflow for the FT-IR analysis of a liquid sample via ATR.

References

An In-depth Technical Guide to the 1H NMR Spectrum Interpretation of Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Bis(3-aminopropyl)amine, also known as norspermidine. This document outlines the expected spectral parameters, a comprehensive experimental protocol for its acquisition, and a logical workflow for its interpretation, aimed at professionals in research and drug development.

Predicted 1H NMR Spectral Data of this compound

Due to the hygroscopic nature of amines and the lability of amine protons, obtaining a well-resolved 1H NMR spectrum with clear coupling for the N-H protons can be challenging. The appearance of the spectrum is highly dependent on the solvent, concentration, and temperature.

The structure of this compound (NH2-(CH2)3-NH-(CH2)3-NH2) presents three distinct proton environments for the methylene groups and two for the amine groups.

Table 1: Predicted 1H NMR Data for this compound in a Non-Protic Solvent (e.g., CDCl3)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~2.75Triplet (t)4H~6.8-CH2- adjacent to primary amine
b~1.65Quintet (quin)4H~6.8Central -CH2-
c~2.65Triplet (t)4H~6.8-CH2- adjacent to secondary amine
dVariable (~1.2)Broad Singlet (br s)4H-Primary amine (-NH2)
eVariable (~1.1)Broad Singlet (br s)1H-Secondary amine (-NH)

Note on Amine Protons (d and e): The chemical shifts of the primary (-NH2) and secondary (-NH) amine protons are highly variable and depend on factors such as solvent, concentration, and temperature. These protons undergo rapid chemical exchange, which often leads to broad signals and a lack of observable coupling to adjacent methylene protons. In many cases, these signals may not be distinct.

Experimental Data in H2O: Publicly available data from the Human Metabolome Database (HMDB) shows the 1H NMR spectrum of this compound in H2O with chemical shifts at 2.69, 2.63, and 1.65 ppm.[1] In a protic solvent like H2O or D2O, the amine protons (d and e) will exchange with the deuterium of the solvent, causing their signals to disappear from the spectrum. This exchange also simplifies the multiplicity of the adjacent methylene protons (a and c), which would then appear as triplets due to coupling only with the central methylene protons (b).

Experimental Protocol for 1H NMR Spectrum Acquisition

This section details a general methodology for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent of high purity (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6). CDCl3 is a common choice for many organic molecules. DMSO-d6 can be advantageous for observing N-H protons as it can slow down the rate of proton exchange.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

2.2. Instrument Parameters (for a 400 MHz NMR Spectrometer)

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.

Visualization of Molecular Structure and Interpretation Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with its proton environments and a logical workflow for 1H NMR spectrum interpretation.

molecular_structure cluster_molecule This compound H2N H₂N CH2a1 CH₂ H2N->CH2a1 (d) CH2b1 CH₂ CH2a1->CH2b1 (a) CH2c1 CH₂ CH2b1->CH2c1 (b) NH NH CH2c1->NH (c) CH2c2 CH₂ NH->CH2c2 (e) CH2b2 CH₂ CH2c2->CH2b2 (c) CH2a2 CH₂ CH2b2->CH2a2 (b) NH2 NH₂ CH2a2->NH2 (a)

Caption: Molecular structure of this compound with proton environments labeled (a-e).

interpretation_workflow cluster_workflow 1H NMR Spectrum Interpretation Workflow prep Sample Preparation (Solvent, Concentration, Standard) acq Data Acquisition (NMR Spectrometer) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis proc->analysis num_signals Number of Signals (Chemically non-equivalent protons) analysis->num_signals chem_shift Chemical Shift (δ) (Electronic environment) analysis->chem_shift integration Integration (Relative number of protons) analysis->integration multiplicity Multiplicity (Splitting) (Neighboring protons) analysis->multiplicity structure Structure Elucidation (Putting the pieces together) num_signals->structure chem_shift->structure integration->structure coupling Coupling Constant (J) (Connectivity) multiplicity->coupling coupling->structure

References

An In-depth Technical Guide to the Safe Handling of Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and emergency procedures for Bis(3-aminopropyl)amine (CAS No. 56-18-8). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the risks associated with this chemical and the necessary measures to mitigate them.

Chemical and Physical Properties

This compound, also known as N-(3-aminopropyl)-1,3-propanediamine or Dipropylenetriamine, is a colorless to light yellow liquid.[1][2] It is combustible and sensitive to air and light.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H17N3[3][4]
Molecular Weight 131.22 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1][3]
Melting Point -14 °C (7 °F)[3][5]
Boiling Point 151 °C (304 °F) at 67 hPa[3][5]
Density 0.938 g/mL at 25 °C[3][6]
Flash Point 117 °C (242.6 °F) - closed cup[6]
Water Solubility Completely miscible[3]
Vapor Pressure 1.498 mmHg at 25 °C[3]
Refractive Index n20/D 1.481[3][6]

Toxicological Data

This compound is highly toxic and poses significant health risks upon exposure. It is classified as fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[5][7] Below is a summary of acute toxicity data.

RouteSpeciesValueSource
Oral LD50 Rat738 mg/kg[3][4]
Oral LD50 Mouse435 mg/kg[3]
Dermal LD50 Rabbit110 µL/kg[4]
Inhalation LC50 Rat30 mg/m³ (4 h)[4]

Hazard Identification and Classification

This chemical is associated with multiple hazards, as defined by the Globally Harmonized System (GHS).[5]

  • Acute Toxicity: Oral (Category 4), Inhalation (Category 1), Dermal (Category 3).[5]

  • Skin Corrosion/Irritation: Category 1A (Causes severe skin burns and eye damage).[5][7]

  • Serious Eye Damage/Irritation: Category 1.[5]

  • Respiratory or Skin Sensitization: Respiratory (Category 1), Skin (Sub-category 1A).[5]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[5]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to the thymus).[5]

  • Aquatic Hazard (Acute): Category 3 (Harmful to aquatic life).[5][8]

GHS Pictograms:

Danger

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H311: Toxic in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[5][7]

  • H317: May cause an allergic skin reaction.[5][7]

  • H330: Fatal if inhaled.[5][7]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • H341: Suspected of causing genetic defects.[5]

  • H373: May cause damage to organs (thymus) through prolonged or repeated exposure.[5]

  • H402: Harmful to aquatic life.[5]

Safe Handling and Storage

Handling:

  • Avoid all contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors, mist, or gas.[5]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][9]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the work area.[4][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep containers tightly closed.[4]

  • Store locked up.[4][5]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The selection of PPE depends on the nature of the work being performed.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound node_body Body Protection node_body_desc Wear fire/flame resistant and impervious clothing. node_body->node_body_desc node_hands Hand Protection node_hands_desc Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. node_hands->node_hands_desc node_eyes Eye/Face Protection node_eyes_desc Use tightly fitting safety goggles and a face shield (8-inch minimum). node_eyes->node_eyes_desc node_resp Respiratory Protection node_resp_desc Use a full-face supplied air respirator if ventilation is inadequate or for emergency response. node_resp->node_resp_desc

Caption: Recommended Personal Protective Equipment.

First Aid Measures

Immediate medical attention is required for all exposure routes.[4] Show the safety data sheet to the attending physician.[5]

First_Aid cluster_exposure First Aid for this compound Exposure cluster_actions Immediate Actions node_start Exposure Occurs node_inhalation Inhalation node_start->node_inhalation node_skin Skin Contact node_start->node_skin node_eye Eye Contact node_start->node_eye node_ingestion Ingestion node_start->node_ingestion node_inh_action 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Immediately call a POISON CENTER/doctor. node_inhalation->node_inh_action node_skin_action 1. Immediately remove all contaminated clothing. 2. Wash off with soap and plenty of water. 3. Take victim immediately to hospital. node_skin->node_skin_action node_eye_action 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present. 3. Continue rinsing. 4. Immediately call a POISON CENTER/doctor. node_eye->node_eye_action node_ing_action 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a POISON CENTER/doctor immediately. node_ingestion->node_ing_action

Caption: First aid procedures for various exposure routes.

Accidental Release Measures

In case of a spill or leak, follow these emergency procedures to minimize exposure and environmental contamination.

Spill_Response title Accidental Release Workflow for this compound step1 Step 1: Evacuate & Secure Evacuate non-essential personnel from the area. Remove all ignition sources. step2 Step 2: Ventilate Ensure adequate ventilation. step1->step2 step3 Step 3: Personal Protection Wear appropriate PPE (respiratory protection, chemical resistant suit, gloves, eye/face protection). step2->step3 step4 Step 4: Containment Prevent further leakage or spillage if safe to do so. Do not let product enter drains or waterways. step3->step4 step5 Step 5: Clean-up Soak up with inert absorbent material (e.g., sand, lime, soda ash). Place in suitable, closed containers for disposal. step4->step5 step6 Step 6: Decontamination & Disposal Ventilate and wash the area after clean-up is complete. Dispose of as hazardous waste according to local regulations. step5->step6

Caption: Step-by-step procedure for spill response.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] For small fires, dry chemical, CO2, or water spray is appropriate. For large fires, use dry chemical, CO2, alcohol-resistant foam, or water spray.[7]

  • Specific Hazards: The substance is combustible.[5] Fire may produce poisonous and corrosive gases, including carbon oxides and nitrogen oxides (NOx).[5][11] Containers may explode when heated.[7][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Experimental Protocols

The toxicological data presented in the SDS are derived from standardized experiments, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure data quality and reproducibility while adhering to animal welfare standards.

a) Acute Oral Toxicity (Based on OECD Guideline 420, 423, 425)

  • Objective: To determine the short-term toxic effects of a substance when administered orally in a single dose.[9]

  • Test Animals: Typically, young adult rats of a commonly used laboratory strain are used.[9] For initial testing, animals of a single sex (usually females) are sufficient.[8][12]

  • Methodology: The test substance is administered by gavage.[8][9] Animals are fasted before dosing.[8][9] A stepwise procedure is used, starting with a dose expected to produce signs of toxicity.[1][8] Depending on the outcome (mortality or evident toxicity), the dose for the next animal(s) is adjusted up or down.[4]

  • Observation Period: Animals are observed for at least 14 days.[7] Observations include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, salivation, and diarrhea.[8] Body weight is recorded weekly.[13]

  • Endpoint: The primary endpoint is mortality, which is used to calculate the LD50 value (the statistically derived dose expected to cause death in 50% of the animals).[9] Other signs of toxicity are also recorded.[8]

b) Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Objective: To assess the potential hazards from short-term dermal exposure to a substance.[6][13]

  • Test Animals: Adult rats, rabbits, or guinea pigs may be used; rats are common.[12] The skin should be healthy and intact.[12]

  • Methodology: The fur is removed from the dorsal area of the animal (approximately 10% of the body surface area) one day before the test.[12][13] The test substance is applied uniformly to the shaved area and held in contact with the skin for a 24-hour period using a porous gauze dressing.[10][13]

  • Observation Period: Animals are observed for signs of toxicity and skin reactions (erythema, edema) for at least 14 days.[10][13] Body weights are measured weekly.[13]

  • Endpoint: The study determines the LD50 value and observes any other toxic effects or skin irritation.[13][14] A gross necropsy is performed on all animals at the end of the study.[13]

c) Acute Inhalation Toxicity (Based on OECD Guideline 403, 436)

  • Objective: To determine the health hazards arising from short-term exposure to an airborne substance (gas, vapor, or aerosol).[11][15]

  • Test Animals: Young adult rats are the preferred species.[3] Animals are acclimatized to laboratory conditions for at least 5 days prior to exposure.[3][5]

  • Methodology: Animals are exposed to the test substance for a predetermined duration, typically 4 hours, in an inhalation chamber.[3][11] Exposure can be "nose-only" or "whole-body".[3][5] At least three concentrations are typically tested.[11]

  • Observation Period: The animals are observed for at least 14 days post-exposure.[2][11] Detailed clinical observations are made, and body weights are recorded.[11]

  • Endpoint: The primary endpoint is mortality, used to determine the LC50 (median lethal concentration).[11][15]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[5] Do not discharge into the environment, drains, or sewer systems.[4][5] Disposal must be in accordance with all applicable federal, state, and local regulations.[7]

References

An In-depth Technical Guide to the Solubility and Stability of Bis(3-aminopropyl)amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as norspermidine or 3,3'-iminobis(propylamine), is a linear polyamine with a wide range of applications in industrial processes and scientific research. Its utility in aqueous systems, particularly in the pharmaceutical and biotechnology sectors for applications such as drug delivery, gene therapy, and as a component in cell culture media, necessitates a thorough understanding of its behavior in water. This technical guide provides a comprehensive overview of the solubility and chemical stability of this compound in aqueous solutions, offering critical data for its effective and safe use.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

PropertyValueReference
Molecular Formula C6H17N3[1]
Molar Mass 131.22 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 0.938 g/mL at 25 °C[1]
Melting Point -14 °C[1]
Boiling Point 151 °C at 50 mmHg[1]
Flash Point 117 °C (closed cup)[2]
pKa1 8.02 (+2) at 30 °C[1]
pKa2 9.70 (+1) at 30 °C[1]
pKa3 10.70 (0) at 30 °C[1]

Section 1: Solubility in Aqueous Solutions

This compound exhibits complete miscibility with water.[1] This high solubility is attributed to the presence of three amine groups (two primary and one secondary) which can readily form hydrogen bonds with water molecules.

Effect of pH

The pKa values of this compound indicate that it is a weak base. In aqueous solutions, the amine groups will exist in equilibrium between their protonated (charged) and unprotonated (neutral) forms, with the specific ratio being dependent on the pH of the solution.

  • Acidic pH (pH < 8): The amine groups will be predominantly protonated, forming ammonium ions (-NH3+ and -NH2+). This enhances its interaction with water molecules, further ensuring high solubility.

  • Neutral pH (pH ≈ 7): A significant portion of the amine groups will be protonated.

  • Alkaline pH (pH > 11): The amine groups will be predominantly in their unprotonated, free base form. Even in this state, the molecule remains highly soluble in water due to hydrogen bonding capabilities of the amine groups.

Section 2: Stability in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is a critical factor for its storage and application. While specific quantitative kinetic data for its degradation under various conditions are not extensively available in public literature, its stability can be inferred from the general behavior of aliphatic polyamines. Degradation can be expected to occur primarily through oxidative and thermal pathways.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation mechanisms of similar polyamines, the following pathways are plausible:

  • Oxidative Degradation: Aliphatic amines are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or other oxidizing agents. The primary and secondary amine groups are the most likely sites of oxidation. Potential degradation products include aldehydes, ammonia, and smaller amine fragments. The presence of metal ions can catalyze these oxidation reactions.[3][4]

  • Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. This can involve C-N bond cleavage, leading to the formation of smaller, more volatile compounds. The presence of other reactive species in the solution can influence the degradation pathway and products.

  • Reaction with Other Solutes: As a nucleophilic compound, this compound can react with various electrophilic species that may be present in the aqueous solution. For instance, it can react exothermically with acids to form salts.[5] It is also reported to be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5]

The following diagram illustrates the potential degradation pathways of this compound in an aqueous environment.

G cluster_degradation Degradation Pathways cluster_products Potential Products BAPA This compound in Aqueous Solution Oxidation Oxidative Degradation (O2, Metal Ions) BAPA->Oxidation Initiators Thermal Thermal Degradation (High Temperature) BAPA->Thermal Heat Reaction Reaction with Electrophiles BAPA->Reaction e.g., Acids Oxid_Products Aldehydes, Ammonia, Smaller Amines Oxidation->Oxid_Products Therm_Products Volatile Fragments Thermal->Therm_Products React_Products Amine Salts, Adducts Reaction->React_Products

Potential degradation pathways of this compound.

Section 3: Experimental Protocols

To quantitatively assess the stability of this compound in a specific aqueous formulation, a well-designed stability study is essential. The following sections outline key experimental protocols.

Workflow for a Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and pathways. This involves subjecting the aqueous solution of this compound to stress conditions that are more severe than accelerated stability testing.

G cluster_stress Stress Conditions cluster_outcome Outcomes start Prepare Aqueous Solution of This compound hydrolysis Hydrolytic (Acidic, Basic, Neutral pH) start->hydrolysis oxidation Oxidative (e.g., H2O2) start->oxidation thermal Thermal (Elevated Temperature) start->thermal photochemical Photochemical (UV/Vis Light) start->photochemical analysis Analyze Samples at Time Points (e.g., HPLC-MS, GC-MS, NMR) hydrolysis->analysis oxidation->analysis thermal->analysis photochemical->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Develop Stability-Indicating Analytical Method analysis->method

Workflow for a forced degradation study.
Protocol for a Long-Term Stability Study

A long-term stability study is necessary to determine the shelf-life and appropriate storage conditions.

Objective: To evaluate the stability of an aqueous solution of this compound under defined storage conditions over a specified period.

Materials:

  • This compound of known purity.

  • High-purity water (e.g., Milli-Q or equivalent).

  • Buffers for pH adjustment (if required).

  • Stability chambers set to desired temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Light-protective containers (if photosensitivity is a concern).

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Prepare a batch of the aqueous solution of this compound at the desired concentration. If necessary, adjust the pH using appropriate buffers.

  • Packaging: Aliquot the solution into inert, sealed containers that mimic the final product packaging.

  • Storage: Place the samples in stability chambers under the selected long-term and accelerated storage conditions.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for the following parameters:

    • Appearance (color, clarity, particulate matter).

    • pH.

    • Assay of this compound (to determine the concentration of the active substance).

    • Quantification of known and unknown degradation products.

  • Data Evaluation: Analyze the data to determine the rate of degradation and establish a shelf-life based on predefined acceptance criteria (e.g., not more than 10% loss of the initial concentration).

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a common technique.

Method Development Workflow:

G start Obtain Stressed Samples (Forced Degradation) dev Develop HPLC Method (Column, Mobile Phase, Gradient) start->dev optimization Optimize for Resolution between Parent and Degradants dev->optimization validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) optimization->validation end Validated Stability-Indicating Method validation->end

Workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a highly water-soluble compound. While it is expected to be stable under standard storage conditions, its aqueous solutions may be susceptible to oxidative and thermal degradation, particularly at elevated temperatures or in the presence of oxidizing agents. The lack of extensive public data on its degradation kinetics underscores the importance of conducting specific stability studies for any given formulation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this compound in their specific aqueous systems, ensuring product quality, safety, and efficacy.

References

A Technical Guide to Bis(3-aminopropyl)amine: Purity, Assay, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis(3-aminopropyl)amine, a key polyamine used in various research and development applications. The document details typical purity and assay levels, outlines comprehensive experimental protocols for its analysis, and explores its relevance in biological signaling pathways pertinent to drug development.

This compound: Purity and Specifications

This compound, also known as Norspermidine or Dipropylenetriamine, is a structural homolog of the natural polyamine spermidine. Its high reactivity and versatile nature make it a valuable building block in the synthesis of novel compounds. The purity of this reagent is critical for reproducible and reliable results in research and manufacturing. Commercial grades of this compound typically meet high purity standards, as summarized in the table below.

ParameterTypical Specification
Purity (by GC) ≥98% to ≥99%[1]
Assay (by Titration) ≥98%
CAS Number 56-18-8[2]
Molecular Formula C6H17N3[2]
Molecular Weight 131.22 g/mol [3]
Appearance Colorless to light yellow liquid[3]

Note: Specifications can vary by supplier. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Purity and Assay Determination

Accurate determination of the purity and concentration of this compound is essential for its application in sensitive experimental settings. Below are detailed methodologies for its analysis using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and acid-base titration.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile amines like this compound and for identifying potential impurities. Due to the polar and reactive nature of amines, special considerations are necessary to prevent peak tailing and ensure accurate quantification.[4]

Principle: The sample is vaporized and separated into its components based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is typically used for quantification.

Instrumentation and Conditions:

ParameterSpecification
Gas Chromatograph Agilent 7890B or equivalent with FID
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polarity column. A base-deactivated column is highly recommended to improve peak shape.[4]
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Prepare a stock solution of this compound at 1000 µg/mL in methanol.

  • Create a working standard by diluting the stock solution to 100 µg/mL with methanol.

  • For the sample to be analyzed, prepare a solution of approximately 100 µg/mL in methanol.

Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the working standard to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Potential Impurities:

Based on its synthesis via the dimerization of 1,3-propanediamine, potential impurities could include residual 1,3-propanediamine, cyclic byproducts, and higher linear oligomers.[5]

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare 1000 µg/mL Stock Solution Working_Std Dilute to 100 µg/mL Working Standard Stock->Working_Std Sample_Sol Prepare 100 µg/mL Sample Solution Stock->Sample_Sol Inject_Std Inject Working Standard Working_Std->Inject_Std Inject_Sample Inject Sample Solution Sample_Sol->Inject_Sample Equilibrate Equilibrate GC System Equilibrate->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

GC Analysis Workflow for this compound Purity.
Assay by Non-Aqueous Potentiometric Titration

Acid-base titration in a non-aqueous solvent is a reliable method for determining the total amine content of a sample.

Principle: The basic amine groups of this compound are titrated with a standardized acid in a non-aqueous medium. The endpoint is determined potentiometrically.

Reagents and Equipment:

  • Potentiometric titrator with a glass and reference electrode pair suitable for non-aqueous titrations.

  • 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Glacial acetic acid.

  • This compound sample.

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample into a clean, dry beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrodes in the solution and ensure they are properly calibrated.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • Record the volume of titrant added at the inflection point of the titration curve. This corresponds to the endpoint.

  • Calculate the assay percentage using the following formula:

    Assay (%) = (V * N * MW * 100) / (W * n * 1000)

    Where:

    • V = Volume of perchloric acid titrant (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of this compound (131.22 g/mol )

    • W = Weight of the sample (g)

    • n = Number of basic nitrogen atoms titrated (typically 3)

Orthogonal Analysis by HPLC-UV

For applications requiring very high purity, an orthogonal HPLC method can be used to detect non-volatile impurities that may not be detected by GC.

Principle: The sample is separated on a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is achieved by UV absorbance. Since this compound lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for high sensitivity. The protocol below outlines a derivatization approach.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a DAD or UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Dependent on derivatizing agent (e.g., 254 nm for dansyl chloride)

Derivatization and Sample Preparation:

  • Derivatizing Reagent: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

  • Sample Derivatization:

    • To 100 µL of a 1 mg/mL solution of this compound in 0.1 M sodium bicarbonate buffer (pH 9), add 200 µL of the dansyl chloride solution.

    • Vortex and incubate at 60 °C for 30 minutes in the dark.

    • Quench the reaction by adding 50 µL of 2 M methylamine solution.

    • Dilute the solution with the mobile phase before injection.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a derivatized blank (reagents without the amine) to identify any reagent peaks.

  • Inject the derivatized sample.

  • Analyze the chromatogram for the main derivatized product peak and any impurity peaks.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are important in drug development, serving as building blocks for more complex molecules and as tools to study biological pathways.[6] Its structural similarity to spermidine makes it relevant to the study of polyamine metabolism, which is a critical pathway in cell growth, proliferation, and disease, particularly in cancer.[7][8]

Polyamine Metabolism and its Implication in Cancer

Polyamines are essential for cell proliferation, and their levels are often elevated in cancer cells.[8] The metabolic pathway of polyamines is therefore a key target for anticancer drug development. The pathway begins with the synthesis of putrescine from ornithine, which is then converted to spermidine and spermine. This compound (Norspermidine) can be considered a structural analog of spermidine.

Polyamine_Pathway cluster_synthesis Polyamine Biosynthesis cluster_function Cellular Functions cluster_drug_target Drug Development Target Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine (Analog: this compound) Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Proliferation Cell Proliferation Spermidine->Proliferation Differentiation Differentiation Spermidine->Differentiation Apoptosis Apoptosis (Inhibition) Spermidine->Apoptosis Spermine->Proliferation ODC_Inhibitor ODC Inhibitors (e.g., DFMO) ODC_Inhibitor->Ornithine Inhibits

Simplified Polyamine Biosynthesis Pathway and its Role as a Drug Target.

The diagram above illustrates the central role of ornithine decarboxylase (ODC) in producing putrescine, the precursor for spermidine and spermine. Because cancer cells have a high demand for polyamines to sustain their rapid growth, inhibiting this pathway is a viable therapeutic strategy. Inhibitors of ODC, such as difluoromethylornithine (DFMO), are being investigated as anticancer agents. The use of this compound and its derivatives in synthesizing novel inhibitors or modulators of this pathway is an active area of research.

Furthermore, derivatives of this compound have been explored in the development of treatments for neurodegenerative diseases, highlighting its versatility as a scaffold in medicinal chemistry.[9]

This technical guide provides a foundational understanding of the purity, analysis, and biological context of this compound. For any specific application, it is crucial to consult the relevant literature and perform appropriate validation of the analytical methods.

References

Theoretical Modeling of Bis(3-aminopropyl)amine Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as norspermidine, is a symmetrical polyamine that plays a significant role in various biological processes.[1][2] As a structural homolog of the naturally occurring polyamine spermidine, it is implicated in cellular functions ranging from cell growth and proliferation to the regulation of ion channels and DNA stability.[2][3][4] Its ability to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins makes it a molecule of interest in drug development, particularly in the design of anticancer and antimicrobial agents.[1] This technical guide provides an in-depth overview of the theoretical and experimental approaches used to model and characterize the interactions of this compound with biological targets.

Theoretical Modeling of Interactions

The study of this compound's interactions at a molecular level is greatly enhanced by computational methods. These in silico techniques provide insights into binding modes, affinities, and the dynamics of these interactions, which are crucial for rational drug design.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5] This method is instrumental in identifying potential binding sites and estimating the strength of the interaction. For a molecule like this compound, docking studies can elucidate how its flexible structure adapts to the binding pockets of target proteins or the grooves of DNA. The process involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule, followed by a conformational search to find the most energetically favorable binding pose.[6]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic and detailed view of molecular interactions over time.[7] By simulating the movements of atoms and molecules, MD can reveal the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that occur upon binding.[8] For this compound, MD simulations can be particularly insightful in understanding its interactions with flexible targets like proteins and nucleic acids. These simulations can help to refine docking poses and provide a more accurate estimation of binding free energies.[9][10][11]

Key Biological Targets and Interaction Data

As a close structural analog of spermidine, this compound is expected to interact with similar biological targets. Polyamines are known to interact with a variety of macromolecules, primarily through electrostatic interactions with negatively charged groups.[12][13] The following table summarizes known interactions of spermidine, which can serve as a valuable reference for predicting the potential targets of this compound.

TargetInteraction TypeQuantitative DataBiological Relevance
DNA Non-specific electrostatic interaction with phosphate backboneKd = 0.49 µMDNA stabilization and compaction
Mitochondrial Trifunctional Protein (MTP) Allosteric activationKd of HADHA subunit = 0.10 μMPromotion of mitochondrial function
Human Carbonic Anhydrase (hCA) InhibitionKi = 0.11 µMpH regulation in the tumor microenvironment
N-methyl-D-aspartate Receptor (NMDAR) Allosteric activation~50% increase in antagonist binding with 30 µM spermidineT cell receptor signaling
E1A Binding Protein P300 (EP300) Competitive inhibition~40% inhibition of H3K56 acetylation with 10 µM spermidineRegulation of enhancer elements

Table 1: Summary of quantitative interaction data for spermidine, a close analog of this compound. This data can be used as a starting point for modeling the interactions of this compound.[12][14]

Experimental Protocols for Interaction Analysis

Experimental validation is crucial to confirm the predictions from theoretical models. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for characterizing binding interactions in real-time and without the need for labeling.[15]

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular interactions.[15][16][17]

Protocol for SPR Analysis of this compound Interaction:

  • Immobilization of the Target Molecule: The target protein is immobilized on a sensor chip, typically through amine coupling to a carboxymethylated dextran surface.[17][18]

  • Preparation of this compound Solution: A series of concentrations of this compound are prepared in a suitable running buffer.

  • Interaction Analysis: The this compound solutions are injected over the sensor surface, and the association and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[19][20]

Protocol for ITC Analysis of this compound Interaction:

  • Sample Preparation: The target macromolecule is placed in the sample cell, and a solution of this compound is loaded into the titration syringe.

  • Titration: Small aliquots of the this compound solution are injected into the sample cell containing the target molecule.[21]

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants and fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[22]

Signaling Pathway and Workflow Visualizations

To illustrate the potential role of this compound in cellular processes, the following diagrams depict a hypothetical signaling pathway and a general experimental workflow for studying its interactions.

G cluster_0 Cellular Uptake and Signaling Cascade BAPA This compound Transporter Polyamine Transporter BAPA->Transporter Uptake BAPA_intracellular NMDAR NMDA Receptor Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., ERK1/2 activation) Ca_Influx->Downstream BAPA_intracellular->NMDAR Allosteric Modulation

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental and Computational Workflow Target Target Identification (e.g., from literature) Docking Molecular Docking Target->Docking SPR SPR Analysis Target->SPR ITC ITC Analysis Target->ITC MD Molecular Dynamics Simulations Docking->MD SAR Structure-Activity Relationship Studies MD->SAR SPR->SAR ITC->SAR

Caption: Integrated workflow for studying this compound interactions.

Conclusion

The theoretical modeling of this compound interactions, in conjunction with experimental validation, provides a powerful framework for understanding its biological roles and for the development of novel therapeutics. While specific quantitative data for this compound remains an area for further research, the knowledge gained from its close analog, spermidine, offers a solid foundation for future investigations. The integrated workflow of computational and experimental techniques outlined in this guide will be instrumental in advancing our understanding of this important molecule and its potential applications in medicine.

References

Methodological & Application

Application Notes and Protocols for Using Bis(3-aminopropyl)amine as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(3-aminopropyl)amine as a curing agent for epoxy resins. This document includes key performance data, detailed experimental protocols, and visualizations to aid in the formulation and characterization of epoxy systems for various research and development applications.

Introduction

This compound, also known as Norspermidine, is a linear aliphatic triamine that serves as an effective curing agent for epoxy resins. Its chemical structure, featuring two primary and one secondary amine groups, allows for the formation of a cross-linked polymer network, imparting desirable thermal and mechanical properties to the cured epoxy system. This curing agent is particularly noted for enhancing flexibility and impact resistance in the final cured product.

Key Properties of this compound

A summary of the physical and chemical properties of this compound is presented in Table 1. This information is crucial for calculating stoichiometric mix ratios and for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₇N₃
Molecular Weight 131.22 g/mol
Appearance Colorless liquid[1]
Density 0.938 g/mL at 25 °C[2]
Boiling Point 151 °C at 50 mmHg[2]
Melting Point -14 °C[2]
Flash Point 170 °F (76.7 °C)[1]
Refractive Index n20/D 1.481[2]
Amine Hydrogen Equivalent Weight (AHEW) 26.24 g/eq (calculated)

Curing Mechanism and Stoichiometry

The curing of an epoxy resin with this compound proceeds through the nucleophilic addition of the amine hydrogens to the epoxide rings of the epoxy resin.[3] This reaction leads to the formation of a three-dimensional, cross-linked network.[4]

Stoichiometry Calculation

To achieve optimal properties, a stoichiometric balance between the epoxy groups and the amine hydrogen atoms is generally recommended.[4] The parts by weight of the curing agent per 100 parts of epoxy resin (phr) can be calculated using the following formula:

phr = (AHEW / EEW) * 100

Where:

  • AHEW is the Amine Hydrogen Equivalent Weight of the curing agent.

  • EEW is the Epoxide Equivalent Weight of the epoxy resin.

The AHEW for this compound is calculated by dividing its molecular weight by the number of active amine hydrogens (in this case, 5: two from each primary amine and one from the secondary amine).

AHEW = 131.22 g/mol / 5 = 26.24 g/eq

For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq, the stoichiometric amount of this compound would be:

phr = (26.24 / 188) * 100 ≈ 13.96

Experimental Protocols

Formulation and Curing Protocol

This protocol describes the preparation and curing of a standard epoxy formulation using this compound and a DGEBA-based epoxy resin.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (EEW ~188 g/eq)

  • This compound

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator

  • Programmable oven

Procedure:

  • Preparation: Accurately weigh the DGEBA epoxy resin and this compound in a disposable mixing cup according to the calculated stoichiometric ratio (e.g., 100g of epoxy to 13.96g of curing agent).

  • Mixing: Thoroughly mix the two components for 3-5 minutes until a homogeneous mixture is obtained. Be mindful of entrapping air during mixing.

  • Degassing: Place the mixture in a vacuum desiccator for 10-15 minutes, or until all visible air bubbles have been removed.

  • Curing: Pour the degassed mixture into a pre-heated mold. A typical curing schedule is 2 hours at 80°C followed by a post-cure of 3 hours at 150°C. The specific curing schedule may need to be optimized based on the desired properties of the final product.

experimental_workflow start Start weigh Weigh Epoxy and This compound start->weigh mix Thoroughly Mix (3-5 minutes) weigh->mix degas Degas in Vacuum (10-15 minutes) mix->degas cure Cure in Mold (e.g., 2h @ 80°C + 3h @ 150°C) degas->cure end End cure->end

Epoxy Formulation and Curing Workflow
Thermal Analysis Protocols

DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy system.[5][6]

Instrument: A differential scanning calorimeter (e.g., Mettler DSC 3+, TA Instruments Q200).[5][6]

Procedure for Determining Tg:

  • Prepare a small sample (5-10 mg) of the cured epoxy resin in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[7]

  • Cool the sample to room temperature.

  • Reheat the sample to 200°C at the same heating rate. The Tg is determined from the second heating scan.

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy resin.[5]

Instrument: A thermogravimetric analyzer (e.g., Mettler TGA 2).[5]

Procedure:

  • Place a small sample (10-20 mg) of the cured epoxy resin in the TGA sample pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[5]

  • Record the weight loss as a function of temperature.

Mechanical Testing Protocols

Tensile testing is performed to determine the tensile strength, modulus, and elongation at break of the cured epoxy.

Standard: ASTM D638

Procedure:

  • Prepare dog-bone shaped specimens from the cured epoxy sheets according to the dimensions specified in ASTM D638.

  • Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

  • Record the load and displacement data to generate a stress-strain curve.

Flexural testing is used to measure the flexural strength and modulus of the cured epoxy.

Standard: ASTM D790

Procedure:

  • Prepare rectangular bar specimens from the cured epoxy sheets according to the dimensions specified in ASTM D790.

  • Perform a three-point bending test using a universal testing machine at a specified span-to-depth ratio and crosshead speed.

  • Record the load and deflection data to calculate the flexural properties.

Expected Performance Data

Table 2: Expected Performance of DGEBA Epoxy Cured with this compound

PropertyExpected Value Range
Glass Transition Temperature (Tg) 80 - 120 °C
Tensile Strength 50 - 70 MPa
Tensile Modulus 2.5 - 3.5 GPa
Elongation at Break 3 - 6 %
Flexural Strength 90 - 120 MPa
Flexural Modulus 2.8 - 3.8 GPa

Visualization of Curing Chemistry

The following diagram illustrates the chemical reaction between a diglycidyl ether of bisphenol A (DGEBA) epoxy resin and this compound, leading to a cross-linked network.

curing_mechanism cluster_product Cured Product cluster_process Curing Process DGEBA DGEBA Epoxy Resin (contains epoxide groups) Network Cross-linked Polymer Network (Thermoset) DGEBA->Network Epoxide Ring Opening Curing Curing (Heat Application) BAPA This compound (contains primary and secondary amines) BAPA->Network Nucleophilic Addition

Epoxy-Amine Curing Reaction

Conclusion

This compound is a versatile aliphatic amine curing agent that can be used to formulate epoxy systems with a good balance of mechanical and thermal properties. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to begin formulating and characterizing their own epoxy systems for a variety of applications. It is important to note that the final properties of the cured epoxy are highly dependent on the specific epoxy resin used, the mix ratio, and the curing schedule. Therefore, experimental optimization is crucial for achieving the desired performance characteristics.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. The introduction of primary amine groups onto the nanoparticle surface provides versatile handles for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents. Bis(3-aminopropyl)amine is a symmetrical diamine that can be used to introduce primary amine functionalities onto nanoparticles, thereby creating a platform for further bioconjugation.

This document provides a detailed protocol for the functionalization of carboxylated nanoparticles with this compound using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, a protocol for the subsequent conjugation of a therapeutic agent to the newly introduced amine groups is described.

Data Presentation

Successful functionalization of nanoparticles with this compound and subsequent drug conjugation can be confirmed and quantified through various analytical techniques. The following tables summarize typical quantitative data obtained before and after nanoparticle modification. The exact values will vary depending on the specific nanoparticle core material, size, and surface chemistry.

Table 1: Physicochemical Properties of Nanoparticles at Each Functionalization Stage

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Analytical Technique
Carboxylated Nanoparticles100 ± 50.15-45 ± 5Dynamic Light Scattering (DLS), Laser Doppler Velocimetry
Amine-Functionalized Nanoparticles110 ± 70.18+25 ± 5Dynamic Light Scattering (DLS), Laser Doppler Velocimetry
Drug-Conjugated Nanoparticles125 ± 100.21+15 ± 5Dynamic Light Scattering (DLS), Laser Doppler Velocimetry

Table 2: Quantification of Surface Amine Groups

MethodPrincipleTypical Amine Density (groups/nm²)Reference
Ninhydrin AssayColorimetric reaction with primary amines.1.5 - 3.0[1][2]
Fluorescamine AssayFluorogenic reaction with primary amines.1.2 - 2.8[2]
Quantitative NMR (qNMR)Dissolution of nanoparticles and quantification of amine protons.1.8 - 3.5[1][3]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, silica, or iron oxide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS, pH 7.4

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the estimated surface carboxyl groups on the nanoparticles.

    • Add the EDC solution to the nanoparticle suspension and mix gently.

    • Immediately add the NHS (or Sulfo-NHS) solution to the mixture.

    • Incubate for 15-30 minutes at room temperature with gentle, continuous mixing.

  • Purification of Activated Nanoparticles:

    • Pellet the activated nanoparticles by centrifugation. The required speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of unreacted activation reagents.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Coupling Buffer. A 50- to 100-fold molar excess relative to the nanoparticles is a recommended starting point for optimization.

    • Add the this compound solution to the washed, activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Final Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and washing steps three times.

  • Final Resuspension and Storage:

    • Resuspend the final washed nanoparticle pellet in Storage Buffer.

    • Store the amine-functionalized nanoparticles at 4°C.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of amine groups by identifying the N-H stretching and bending vibrations.[4][5]

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size changes and aggregation.[6][7]

  • Zeta Potential Measurement: Determine the surface charge to confirm the shift from negative (carboxylated) to positive (aminated).[8][9]

  • Quantification of Amine Groups: Use a colorimetric assay such as the ninhydrin or fluorescamine assay to quantify the surface amine density.[1][2]

Protocol 2: Conjugation of a Drug Molecule to Amine-Functionalized Nanoparticles

This protocol describes a general method for attaching a drug molecule with a reactive group (e.g., a carboxyl group) to the amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles from Protocol 1

  • Drug molecule with a carboxyl group

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching and Purification reagents as in Protocol 1

Procedure:

  • Activation of Drug Molecule:

    • Dissolve the carboxyl-containing drug molecule in Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the drug solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester of the drug.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Add the activated drug solution to the amine-functionalized nanoparticle suspension in Conjugation Buffer. The molar ratio of the drug to the surface amine groups should be optimized for the desired loading.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the quenching and washing steps as described in Protocol 1 to remove unreacted drug and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the drug-conjugated nanoparticles in a suitable buffer for storage, protecting from light if the drug is light-sensitive.

Mandatory Visualization

G cluster_0 Protocol 1: Amine Functionalization cluster_1 Protocol 2: Drug Conjugation A Carboxylated Nanoparticles B Activate Carboxyl Groups (EDC/NHS in MES Buffer) A->B C Purification (Centrifugation/Washing) B->C D Add this compound in Coupling Buffer C->D E Quenching and Final Purification D->E F Amine-Functionalized Nanoparticles E->F H Conjugate Activated Drug to Amine-Nanoparticles F->H G Activate Drug Molecule (EDC/NHS) G->H I Final Purification H->I J Drug-Conjugated Nanoparticles I->J

Caption: Experimental workflow for nanoparticle functionalization.

G NP Drug-Conjugated Nanoparticle Receptor Surface Receptor NP->Receptor Binding Cell Target Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Acidic pH/ Enzymatic Cleavage Target Intracellular Target (e.g., DNA, enzymes) Release->Target Effect Therapeutic Effect Target->Effect

Caption: Cellular uptake and drug release mechanism.

References

Application Notes and Protocols: Bis(3-aminopropyl)amine in CO2 Capture Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as BAPA or APA, is emerging as a significant compound in the field of carbon dioxide (CO2) capture.[1] Its molecular structure, featuring two primary and one secondary amine group, makes it a potent activator in amine-based solvent systems for post-combustion CO2 capture.[2] These application notes provide a comprehensive overview of the use of this compound in CO2 capture technologies, detailing its performance, relevant experimental protocols, and the underlying chemical mechanisms.

Application and Performance

This compound is primarily utilized as a rate activator in blended amine solvents, often in combination with tertiary or sterically hindered amines such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA).[1][2] The addition of BAPA to these solvents significantly enhances the rate of CO2 absorption, a critical factor for the economic viability of industrial-scale carbon capture processes.[3]

The reaction between this compound and CO2 proceeds via the zwitterion mechanism, a common pathway for primary and secondary amines.[3] This mechanism contributes to its high reactivity and efficiency as an activator.

Quantitative Performance Data

The performance of this compound-activated solvents is evaluated based on several key parameters, including CO2 loading capacity, absorption rate, and the physicochemical properties of the solvent blend. The following tables summarize quantitative data from studies on BAPA-activated amine solutions.

Table 1: Physicochemical Properties of Aqueous this compound (BAPA) and Blended Amine Solutions

Solvent SystemConcentration (mol·kg⁻¹)Temperature (K)Density (g·cm⁻³)Viscosity (mPa·s)
Aqueous BAPA0 - 1.291298 - 323Varies with conc.Varies with conc.
Aqueous BAPA + MDEABAPA: 0 - 1.291, MDEA: 2.915 - 4.416298 - 323Varies with conc.Varies with conc.
Aqueous BAPA + AMPTotal Amine: 3.0 kmol·m⁻³, BAPA: 0 - 1.1 kmol·m⁻³298 - 323Varies with conc.Varies with conc.

Note: Specific values for density and viscosity are concentration and temperature-dependent and can be found in the cited literature.[1][2]

Table 2: CO2 Absorption Performance of this compound-Activated Solvents

Solvent SystemBAPA Concentration (kmol·m⁻³)Temperature (K)CO2 Partial Pressure (kPa)Second-Order Rate Constant (k₂)CO2 Loading (mol CO2/mol amine)
BAPA + AMP0 - 1.1298 - 3235 - 15Significantly enhanced with BAPA additionIncreases with BAPA concentration
BAPA + MDEANot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The addition of BAPA substantially enhances the reaction rate compared to single AMP solutions.[3] Detailed kinetic data and CO2 loading capacities are available in the referenced studies.[1][2]

Experimental Protocols

Detailed and precise experimental protocols are crucial for evaluating the performance of CO2 capture solvents. The following sections provide methodologies for key experiments.

Protocol 1: Determination of Physicochemical Properties

Objective: To measure the density, viscosity, and surface tension of aqueous this compound solutions and its blends.

Materials:

  • This compound (reagent grade)

  • 2-amino-2-methyl-1-propanol (AMP) or N-methyldiethanolamine (MDEA)

  • Deionized water

  • Calibrated glassware

  • Digital density meter

  • Viscometer (e.g., rolling-ball or cone-plate viscometer)

  • Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

  • Temperature-controlled water bath

Procedure:

  • Solution Preparation: Prepare aqueous amine solutions of desired concentrations by accurately weighing the amine(s) and deionized water.

  • Density Measurement: a. Calibrate the digital density meter with deionized water at the desired temperature. b. Inject the amine solution into the density meter. c. Allow the temperature to stabilize and record the density reading. d. Repeat the measurement for each concentration and temperature.

  • Viscosity Measurement: a. Calibrate the viscometer according to the manufacturer's instructions. b. Place the amine solution in the viscometer, ensuring the temperature is controlled by the water bath. c. Perform the viscosity measurement. d. Repeat for all samples.

  • Surface Tension Measurement: a. Calibrate the tensiometer. b. Measure the surface tension of the amine solution at a controlled temperature. c. Ensure the platinum ring/plate is cleaned thoroughly between measurements. d. Repeat for all samples.

Protocol 2: CO2 Absorption Rate Measurement using a Wetted-Wall Column

Objective: To determine the kinetics of CO2 absorption into the amine solvent.

Materials:

  • Wetted-wall column apparatus

  • Amine solvent

  • CO2 gas (certified standard)

  • Nitrogen (N2) gas (for dilution)

  • Mass flow controllers

  • Gas chromatograph (GC) or infrared (IR) CO2 analyzer

  • Temperature and pressure sensors

  • Data acquisition system

Procedure:

  • System Preparation: a. Prepare the amine solution of the desired concentration. b. Circulate the solution through the wetted-wall column at a constant flow rate to create a stable liquid film. c. Control the temperature of the liquid and gas phases.

  • Gas Mixture Preparation: a. Use mass flow controllers to create a gas mixture of CO2 and N2 with a known composition and flow rate.

  • Absorption Experiment: a. Introduce the gas mixture into the bottom of the wetted-wall column to flow counter-currently to the liquid film. b. Continuously monitor the CO2 concentration at the inlet and outlet of the column using a GC or IR analyzer. c. Record the temperature and pressure of the system.

  • Data Analysis: a. Calculate the rate of CO2 absorption based on the change in CO2 concentration between the inlet and outlet gas streams and the known gas flow rate. b. Determine the overall mass transfer coefficient (K_G) and the second-order reaction rate constant (k₂) using appropriate mass transfer and reaction kinetic models.[3]

Protocol 3: CO2 Loading Capacity Measurement

Objective: To determine the equilibrium CO2 loading capacity of the amine solvent.

Materials:

  • Gas absorption setup with a stirred reactor or bubble column

  • Amine solvent

  • Pure CO2 gas

  • Pressure and temperature sensors

  • Titration apparatus (for offline analysis) or in-situ measurement technique (e.g., density meter, Raman spectroscopy)[4]

Procedure:

  • Solvent Preparation: Place a known volume and concentration of the amine solution into the reactor.

  • CO2 Absorption: a. Purge the reactor with N2 to remove any air. b. Introduce a known amount of CO2 into the reactor. c. Vigorously stir the solution to ensure good gas-liquid contact. d. Monitor the pressure and temperature until they stabilize, indicating that equilibrium has been reached.

  • Loading Determination: a. Pressure-Drop Method: Calculate the amount of absorbed CO2 based on the initial and final pressure of the gas in the reactor of a known volume. b. Titration Method: i. Take a sample of the CO2-loaded amine solution. ii. Titrate with a standard acid (e.g., HCl) to determine the total amine and carbonate concentrations. iii. Calculate the CO2 loading in moles of CO2 per mole of amine.

Visualizations

The following diagrams illustrate key aspects of the CO2 capture process using this compound.

CO2_Capture_Workflow cluster_absorption Absorption Section cluster_regeneration Regeneration Section FlueGas Flue Gas (with CO2) Absorber Absorber (Wetted-Wall or Packed Column) FlueGas->Absorber RichAmine Rich Amine Solution (CO2 Loaded) Absorber->RichAmine CO2 Absorption CleanGas Treated Flue Gas (CO2 Removed) Absorber->CleanGas LeanAmine Lean BAPA-activated Amine Solution LeanAmine->Absorber Stripper Stripper (Regenerator) RichAmine->Stripper Stripper->LeanAmine Regeneration PureCO2 Pure CO2 (for storage/utilization) Stripper->PureCO2 Heat Heat Input Heat->Stripper Zwitterion_Mechanism BAPA This compound (R2NH) Zwitterion Zwitterion Intermediate (R2N+HCOO-) BAPA->Zwitterion + CO2 (fast) CO2 CO2 (O=C=O) CO2->Zwitterion Carbamate Carbamate (R2NCOO-) Zwitterion->Carbamate + Base (fast) - Protonated Base ProtonatedBase Protonated Base (BH+) Zwitterion->ProtonatedBase Base Base (B) (e.g., another amine molecule, H2O) Base->Carbamate Experimental_Protocol_Flow start Start prep Prepare Amine Solutions (BAPA and Blends) start->prep physchem Measure Physicochemical Properties (Density, Viscosity, Surface Tension) prep->physchem absorption Conduct CO2 Absorption Experiments (Wetted-Wall Column) prep->absorption analysis Data Analysis and Performance Evaluation physchem->analysis loading Determine CO2 Loading Capacity (Equilibrium Absorption) absorption->loading loading->analysis end End analysis->end

References

Application Notes and Protocols: Synthesis of Chitosan-Based Hydrogels Using Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a natural polysaccharide derived from the deacetylation of chitin, is a biocompatible, biodegradable, and non-toxic polymer with extensive applications in the biomedical field, including drug delivery and tissue engineering.[1][2][3] The formation of hydrogels from chitosan enhances its utility by creating a three-dimensional porous network capable of holding large amounts of water and bioactive molecules.[4][5][6] Chemical crosslinking is a common method to improve the mechanical strength and stability of chitosan hydrogels.[1][3] This document provides detailed protocols for the synthesis of chitosan-based hydrogels using Bis(3-aminopropyl)amine as a crosslinking agent, a process that leverages the reaction between the primary amine groups of chitosan and a suitable coupling agent to link with the amine groups of this compound.

Principle of Crosslinking

The synthesis of chitosan hydrogels with this compound typically involves a two-step process. First, the carboxylic acid groups of an activating agent, such as a dicarboxylic acid or a diacid chloride, react with the primary amine groups of chitosan. Subsequently, the remaining reactive groups of the activating agent form covalent bonds with the primary and secondary amine groups of this compound, creating a stable, crosslinked hydrogel network. The density of this network and the resulting properties of the hydrogel can be controlled by varying the concentrations of chitosan, the crosslinker, and the activating agent.

Materials and Equipment

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 85%)

  • This compound

  • Acetic acid (glacial)

  • Succinic anhydride (or other suitable dicarboxylic acid anhydride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Ethanol

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • Analytical balance

  • Magnetic stirrer with heating plate

  • pH meter

  • Beakers and flasks

  • Pipettes

  • Syringes and needles

  • Freeze-dryer (lyophilizer)

  • Fourier-transform infrared (FTIR) spectrometer

  • Scanning electron microscope (SEM)

  • Rheometer

  • UV-Vis spectrophotometer

Experimental Protocols

Protocol 1: Synthesis of Chitosan-Bis(3-aminopropyl)amine Hydrogel

This protocol describes the synthesis of a chitosan-based hydrogel using succinic anhydride as a linker to react with this compound.

  • Preparation of Chitosan Solution:

    • Dissolve 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.

  • Activation of Chitosan:

    • To the chitosan solution, slowly add 0.5 g of succinic anhydride while stirring.

    • Continue stirring for 4-6 hours at room temperature to allow the reaction between the amine groups of chitosan and the anhydride, forming carboxylated chitosan.

  • Crosslinking Reaction:

    • In a separate beaker, dissolve 0.5 g of EDC and 0.3 g of NHS in 10 mL of deionized water.

    • Add the EDC/NHS solution to the carboxylated chitosan solution and stir for 15 minutes to activate the carboxyl groups.

    • Prepare a 10% (w/v) solution of this compound in deionized water.

    • Add 5 mL of the this compound solution dropwise to the activated chitosan solution under continuous stirring.

    • A gel will start to form. Continue stirring for another 2-4 hours to ensure a homogeneous crosslinking reaction.

  • Purification of the Hydrogel:

    • Transfer the resulting hydrogel into dialysis tubing.

    • Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted chemicals and by-products.

    • After dialysis, freeze the hydrogel at -80°C and then lyophilize to obtain a porous scaffold.

Protocol 2: Characterization of the Hydrogel

A. Swelling Behavior:

  • Weigh a known amount of the lyophilized hydrogel (Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

B. In Vitro Degradation:

  • Weigh a known amount of the lyophilized hydrogel (Wi).

  • Immerse the hydrogel in a PBS solution (pH 7.4) containing lysozyme (10,000 U/mL) at 37°C.

  • At specific time points, remove the hydrogel, wash with deionized water, and lyophilize it.

  • Weigh the dried hydrogel (Wf).

  • Calculate the weight loss using the formula:

    • Weight Loss (%) = [(Wi - Wf) / Wi] * 100

C. Drug Loading and Release (Model Drug: Bovine Serum Albumin - BSA):

  • Loading:

    • Immerse a pre-weighed lyophilized hydrogel scaffold in a BSA solution of known concentration (e.g., 1 mg/mL in PBS).

    • Allow the hydrogel to swell for 24 hours at 4°C to facilitate drug loading.

    • Measure the concentration of the remaining BSA in the solution using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the drug loading efficiency.

  • Release:

    • Place the BSA-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C.

    • At regular intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

    • Determine the concentration of BSA in the withdrawn aliquots using a UV-Vis spectrophotometer.

    • Calculate the cumulative drug release over time.

Data Presentation

Table 1: Physicochemical Properties of Chitosan-Bis(3-aminopropyl)amine Hydrogels

Hydrogel FormulationChitosan (wt%)This compound (mol ratio to chitosan amine)Swelling Ratio (%) in PBS (pH 7.4)Gelation Time (min)
CH-BAPA-120.251250 ± 8015 - 20
CH-BAPA-220.50980 ± 6510 - 15
CH-BAPA-321.00720 ± 505 - 10

Table 2: Mechanical Properties of Chitosan-Bis(3-aminopropyl)amine Hydrogels

Hydrogel FormulationCompressive Modulus (kPa)Storage Modulus (G') at 1 Hz (Pa)
CH-BAPA-18.5 ± 1.2150 ± 20
CH-BAPA-215.2 ± 2.1320 ± 35
CH-BAPA-325.8 ± 3.5580 ± 50

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_activation Activation cluster_crosslinking Crosslinking & Purification Chitosan_Solution Chitosan in Acetic Acid Solution Carboxylated_Chitosan Carboxylated Chitosan Chitosan_Solution->Carboxylated_Chitosan Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Carboxylated_Chitosan Activated_Chitosan Activated Chitosan Carboxylated_Chitosan->Activated_Chitosan EDC_NHS EDC/NHS Solution EDC_NHS->Activated_Chitosan Hydrogel Chitosan-BAPA Hydrogel Activated_Chitosan->Hydrogel BAPA This compound Solution BAPA->Hydrogel Purified_Hydrogel Purified Hydrogel (Dialysis) Hydrogel->Purified_Hydrogel Lyophilized_Scaffold Lyophilized Scaffold Purified_Hydrogel->Lyophilized_Scaffold

Caption: Workflow for the synthesis of chitosan-based hydrogels using this compound.

CrosslinkingMechanism Chitosan Chitosan Chain (-NH2) Carboxylated_Chitosan Carboxylated Chitosan (-NH-CO-(CH2)2-COOH) Chitosan->Carboxylated_Chitosan 1. Acylation Crosslinked_Hydrogel Crosslinked Hydrogel Network Chitosan->Crosslinked_Hydrogel Succinic Succinic Anhydride Succinic->Carboxylated_Chitosan Activated_Ester Activated Ester Intermediate Carboxylated_Chitosan->Activated_Ester 2. Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Ester Activated_Ester->Crosslinked_Hydrogel 3. Crosslinking BAPA This compound (H2N-(CH2)3-NH-(CH2)3-NH2) BAPA->Crosslinked_Hydrogel

Caption: Proposed reaction mechanism for the crosslinking of chitosan with this compound.

Applications and Future Perspectives

Chitosan-based hydrogels crosslinked with this compound are promising biomaterials for a variety of applications. Their porous structure, biocompatibility, and tunable degradation rates make them suitable for:

  • Controlled Drug Delivery: These hydrogels can encapsulate and provide sustained release of therapeutic agents, including small molecule drugs, proteins, and growth factors.[4][7] The release kinetics can be modulated by altering the crosslinking density.

  • Tissue Engineering: The hydrogel scaffolds can mimic the extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation, thereby promoting tissue regeneration.[1]

  • Wound Healing: The inherent antimicrobial properties of chitosan, combined with the hydrogel's ability to maintain a moist environment, make these materials excellent candidates for wound dressings.[1]

Future research should focus on optimizing the synthesis parameters to tailor the hydrogel properties for specific applications. In vivo studies are necessary to evaluate the biocompatibility, degradation, and therapeutic efficacy of these hydrogels. Furthermore, the incorporation of other functional moieties could impart additional properties, such as stimuli-responsiveness, to create "smart" hydrogels for advanced biomedical applications.[4][7]

References

Application of Bis(3-aminopropyl)amine in the Synthesis of a Photomagnetic Coordination Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine (bapa) is a versatile tridentate ligand utilized in the synthesis of coordination polymers with intriguing physical properties. A notable application is in the formation of photomagnetic coordination polymers, materials that exhibit changes in their magnetic properties upon light irradiation. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a one-dimensional photomagnetic coordination polymer, [Cu(bapa)]₂[Mo(CN)₈]·7H₂O. This compound displays a photo-induced increase in its magnetic moment, a phenomenon with potential applications in molecular switches, high-density information storage, and light-responsive materials.

Application Notes

The coordination polymer [Cu(bapa)]₂[Mo(CN)₈]·7H₂O is a one-dimensional ribbon-like structure. The photomagnetic effect in this material is attributed to a combination of two processes: a light-induced spin crossover on the Mo(IV) centers and a metal-to-metal charge transfer between Cu(II) and Mo(IV) ions. Upon irradiation with visible light (e.g., 405 nm or 532 nm) or white light at low temperatures, a significant increase in the magnetic moment is observed. This photo-induced magnetic state is metastable and can be reversed to the initial state by heating the sample above its relaxation temperature of 253 K. Furthermore, partial photoreversibility can be achieved by irradiation with red or near-infrared light. The unique photomagnetic properties of this coordination polymer make it a valuable subject for research in materials science and solid-state chemistry.

Experimental Protocols

Synthesis of [Cu(bapa)]₂[Mo(CN)₈]·7H₂O

Materials:

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • This compound (bapa)

  • Potassium octacyanomolybdate(IV) dihydrate (K₄[Mo(CN)₈]·2H₂O)

  • Methanol (MeOH)

  • Distilled water

Procedure:

  • Preparation of the [Cu(bapa)]²⁺ precursor solution:

    • Dissolve copper(II) perchlorate hexahydrate (0.371 g, 1 mmol) in 10 mL of methanol.

    • To this solution, add this compound (0.131 g, 1 mmol) dissolved in 10 mL of methanol.

    • Stir the resulting blue solution for 15 minutes at room temperature.

  • Preparation of the [Mo(CN)₈]⁴⁻ aqueous solution:

    • Dissolve potassium octacyanomolybdate(IV) dihydrate (0.500 g, 1 mmol) in 20 mL of distilled water.

  • Crystallization:

    • Carefully layer the methanolic solution of the [Cu(bapa)]²⁺ precursor onto the aqueous solution of [Mo(CN)₈]⁴⁻ in a test tube.

    • Allow the test tube to stand undisturbed in the dark at room temperature.

    • After several days, dark-blue, block-shaped single crystals of [Cu(bapa)]₂[Mo(CN)₈]·7H₂O suitable for X-ray diffraction will form at the interface of the two solutions.

  • Isolation and drying:

    • Carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold distilled water and then with methanol.

    • Dry the crystals in air.

Characterization

Magnetic Measurements:

  • Magnetic susceptibility measurements should be performed using a SQUID magnetometer.

  • The temperature dependence of the magnetic susceptibility should be measured in the dark (initial state) and after in-situ irradiation with light of a specific wavelength (e.g., 405 nm or 532 nm) at a low temperature (e.g., 10 K).

  • The photo-induced magnetic state can be characterized by measuring the magnetization as a function of temperature after irradiation.

  • The relaxation temperature (T(LIESST)) can be determined by warming the sample after irradiation and observing the temperature at which the magnetization returns to its initial state.

Data Presentation

ParameterValueReference
Formula[Cu(bapa)]₂[Mo(CN)₈]·7H₂O[1]
Crystal SystemTriclinic[1]
Space GroupP-1[1]
Photomagnetic EffectIncrease in magnetic moment upon irradiation[1]
Excitation Wavelengths405 nm, 532 nm, white light[1]
Relaxation Temperature (T(LIESST))253 K[1]
PhotoreversibilityPartial with red and IR light[1]

Visualizations

Experimental Workflow for Synthesis

G cluster_precursor1 Preparation of [Cu(bapa)]²⁺ Solution cluster_precursor2 Preparation of [Mo(CN)₈]⁴⁻ Solution cluster_crystallization Crystallization cluster_isolation Isolation dissolve_cu Dissolve Cu(ClO₄)₂·6H₂O in Methanol add_bapa Add bapa in Methanol dissolve_cu->add_bapa stir1 Stir for 15 min add_bapa->stir1 layering Layer the two solutions stir1->layering dissolve_mo Dissolve K₄[Mo(CN)₈]·2H₂O in Water dissolve_mo->layering crystallize Stand in the dark for several days layering->crystallize decant Decant mother liquor crystallize->decant wash Wash with water and methanol decant->wash dry Air dry wash->dry final_product final_product dry->final_product [Cu(bapa)]₂[Mo(CN)₈]·7H₂O Crystals

Caption: Synthesis workflow for the photomagnetic coordination polymer.

Logical Relationship of Photomagnetic Effect

G initial_state Initial State Low Spin Mo(IV) (S=0) Paramagnetic Cu(II) (S=1/2) irradiated_state Photo-excited State High Spin Mo(IV) (S=1) Paramagnetic Cu(II) (S=1/2) Increased Magnetization initial_state->irradiated_state Light Irradiation (405 nm, 532 nm) irradiated_state->initial_state Thermal Relaxation (T > 253 K) irradiated_state->initial_state Red/IR Light (Partial)

Caption: Simplified mechanism of the photomagnetic effect.

References

Application Notes and Protocols for Bis(3-aminopropyl)amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine (BAPA), a polyamine with two primary and one secondary amine groups, is a versatile molecule for the surface functionalization of nanoparticles in drug delivery systems. Its chemical structure allows for the creation of cationic nanocarriers that can efficiently interact with negatively charged cell membranes, facilitating cellular uptake. Furthermore, the primary amine groups serve as reactive handles for the covalent attachment of drugs, targeting ligands, and imaging agents. This document provides detailed application notes and experimental protocols for the utilization of BAPA in the development of advanced drug delivery platforms, particularly for cancer therapy.

The core principle behind using BAPA in drug delivery lies in its ability to impart a positive surface charge to nanoparticles at physiological pH. This cationic nature not only enhances interaction with cell surfaces but also plays a crucial role in endosomal escape through the "proton sponge" effect, a critical step for delivering therapeutic payloads into the cytoplasm. Moreover, cancer cells often overexpress the polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[1][2] Nanoparticles functionalized with polyamines like BAPA can potentially leverage this system for targeted delivery, enhancing drug accumulation in tumor tissues while minimizing systemic toxicity.[3][4]

Data Presentation

The following tables summarize representative quantitative data for nanoparticles functionalized with amine-containing molecules, including those structurally similar to this compound. These values should be considered illustrative and will vary depending on the nanoparticle core, drug, and specific experimental conditions.

Table 1: Physicochemical Properties of BAPA-Functionalized Nanoparticles

ParameterBare NanoparticlesBAPA-Functionalized NanoparticlesTechnique
Hydrodynamic Diameter (nm)100 - 150110 - 160Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-15 to -30+20 to +40Laser Doppler Velocimetry
Surface Amine Density (amines/nm²)N/A1 - 5Ninhydrin Assay / XPS

Table 2: Drug Loading and In Vitro Release Characteristics of Doxorubicin-Loaded BAPA-Functionalized Nanoparticles

ParameterValue RangeConditions
Drug Loading Content (DLC, w/w%)5 - 15%pH 7.4, Room Temperature
Encapsulation Efficiency (EE, %)70 - 95%pH 7.4, Room Temperature
Cumulative Drug Release (%)
24h at pH 7.4 (Physiological)15 - 30%Sink conditions, 37°C
24h at pH 5.0 (Endosomal)50 - 80%Sink conditions, 37°C

Experimental Protocols

Protocol 1: Synthesis of BAPA-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles and their subsequent surface functionalization with this compound using a silane coupling agent.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound (BAPA)

  • Ethanol (anhydrous)

  • Ammonium hydroxide (28-30%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

Procedure:

  • Synthesis of Silica Nanoparticles:

    • In a flask, mix 100 mL of ethanol and 10 mL of deionized water.

    • Add 5 mL of ammonium hydroxide and stir vigorously.

    • Rapidly add 5 mL of TEOS and continue stirring at room temperature for 12 hours.

    • Collect the silica nanoparticles by centrifugation and wash three times with ethanol.

  • Amine Functionalization with APTES:

    • Resuspend the silica nanoparticles in 100 mL of anhydrous ethanol.

    • Add 1 mL of APTES and stir the mixture at room temperature for 24 hours.

    • Collect the amine-functionalized nanoparticles by centrifugation and wash thoroughly with ethanol to remove unreacted silane.

  • Conjugation of BAPA:

    • In a separate flask, dissolve BAPA and an equimolar amount of a homobifunctional crosslinker (e.g., a carboxylated linker activated with DCC/NHS) in anhydrous DMF.

    • Add the APTES-functionalized silica nanoparticles to the BAPA-crosslinker solution.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

    • Collect the BAPA-functionalized nanoparticles by centrifugation, wash with DMF and then ethanol to remove unreacted BAPA and crosslinker.

    • Dry the nanoparticles under vacuum.

Protocol 2: Doxorubicin Loading into BAPA-Functionalized Nanoparticles

This protocol details the loading of the chemotherapeutic drug Doxorubicin (DOX) into the BAPA-functionalized nanoparticles.

Materials:

  • BAPA-functionalized silica nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of DOX in deionized water.

  • Disperse a known mass of BAPA-functionalized nanoparticles in PBS (pH 7.4).

  • Add the DOX stock solution to the nanoparticle suspension to achieve the desired drug-to-nanoparticle ratio.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for drug loading.

  • Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation.

  • Wash the nanoparticles with PBS (pH 7.4) until the supernatant is clear to remove any unbound DOX.

  • Quantify the amount of unloaded DOX in the supernatant using a UV-Vis spectrophotometer (at 480 nm) to determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).[5][6]

Protocol 3: In Vitro Drug Release Study

This protocol describes the in vitro release of DOX from the nanoparticles under physiological and endosomal pH conditions.

Materials:

  • DOX-loaded BAPA-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Dialysis membrane (MWCO: 10 kDa)

  • Thermostatic shaker

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in 1 mL of the release medium (either PBS pH 7.4 or acetate buffer pH 5.0).

  • Place the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of the corresponding release medium in a beaker.

  • Place the beaker in a thermostatic shaker at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.[7]

  • Plot the cumulative drug release as a function of time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxicity of the DOX-loaded nanoparticles against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DOX-loaded BAPA-functionalized nanoparticles

  • Bare BAPA-functionalized nanoparticles (as a control)

  • Free DOX solution (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the DOX-loaded nanoparticles, bare nanoparticles, and free DOX in the cell culture medium.

  • Replace the old medium with the medium containing the test samples. Include untreated cells as a negative control.

  • Incubate the cells for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.[8][9]

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_characterization Characterization s1 Silica NP Synthesis s2 APTES Functionalization s1->s2 s3 BAPA Conjugation s2->s3 l1 Incubation with Doxorubicin s3->l1 l2 Purification & Quantification l1->l2 c1 DLS & Zeta Potential l2->c1 c2 Drug Release Assay l2->c2 c3 Cytotoxicity Assay l2->c3

Caption: Experimental workflow for BAPA-functionalized drug delivery system.

Caption: Mechanism of endosomal escape via the proton sponge effect.

logical_relationship BAPA This compound Functionalized_NP BAPA-Functionalized NP (Cationic Surface) BAPA->Functionalized_NP NP Nanoparticle Core (e.g., Silica) NP->Functionalized_NP Loaded_NP Drug-Loaded Nanocarrier Functionalized_NP->Loaded_NP Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Loaded_NP Uptake Enhanced Cellular Uptake (Electrostatic Interaction & PTS) Loaded_NP->Uptake Escape Endosomal Escape (Proton Sponge Effect) Uptake->Escape Targeted_Release Targeted Drug Release (Cytoplasm) Escape->Targeted_Release Therapeutic_Effect Therapeutic Effect Targeted_Release->Therapeutic_Effect

Caption: Logical relationship of BAPA in a drug delivery system.

References

Application Notes and Protocols for Bis(3-aminopropyl)amine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(3-aminopropyl)amine (BAPA) as a versatile tridentate N-donor ligand in organometallic chemistry. The unique chelating properties of BAPA enable the formation of stable and catalytically active metal complexes, finding applications in cross-coupling reactions and the synthesis of functional materials. Detailed experimental protocols for the synthesis of a palladium-BAPA catalyst and its application in Suzuki-Miyaura coupling, as well as the preparation of a copper-based coordination polymer, are provided below.

Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound serves as an effective stabilizing ligand for palladium nanoparticles, creating a robust and reusable heterogeneous catalyst for C-C bond formation. The multiple amine functionalities strongly coordinate to the palladium surface, preventing aggregation and leaching of the metal, thus maintaining high catalytic activity over several cycles.

Experimental Protocols

Protocol 1: Synthesis of this compound-Stabilized Palladium Nanoparticles (Pd-BAPA)

This protocol describes the synthesis of palladium nanoparticles supported on silica, functionalized with this compound.

Materials:

  • Silica gel (SiO₂, high purity, for column chromatography)

  • 3-(Trimethoxysilyl)propylamine

  • This compound (BAPA)

  • Palladium(II) chloride (PdCl₂)

  • Sodium borohydride (NaBH₄)

  • Toluene, Ethanol, Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Silica Functionalization:

    • Activate silica gel by heating at 150°C for 4 hours under vacuum.

    • In a round-bottom flask, suspend 10 g of activated silica in 100 mL of dry toluene.

    • Add 5 mL of 3-(trimethoxysilyl)propylamine and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the functionalized silica, and wash thoroughly with toluene and ethanol.

    • Dry the aminopropyl-functionalized silica in a vacuum oven at 80°C.

  • Attachment of BAPA:

    • Suspend the aminopropyl-functionalized silica in 100 mL of ethanol.

    • Add a five-fold molar excess of this compound.

    • Reflux the mixture for 48 hours.

    • Cool, filter, and wash extensively with ethanol and deionized water to remove unreacted BAPA.

    • Dry the BAPA-functionalized silica (SiO₂-BAPA) under vacuum.

  • Palladium Nanoparticle Formation:

    • Suspend 5 g of SiO₂-BAPA in 100 mL of deionized water.

    • Add an aqueous solution of PdCl₂ (to achieve a final Pd loading of 1 mol%).

    • Stir the suspension for 12 hours at room temperature to allow for the coordination of Pd(II) ions.

    • Slowly add a freshly prepared aqueous solution of NaBH₄ (10-fold molar excess) to the suspension at 0°C with vigorous stirring.

    • Continue stirring for 4 hours at room temperature.

    • Filter the resulting grey-black solid, wash with deionized water and ethanol, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using Pd-BAPA Catalyst

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

  • Phenylboronic acid

  • Pd-BAPA catalyst (1 mol% Pd)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Ethyl acetate, Brine

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

    • Add the Pd-BAPA catalyst (containing 0.01 mmol of Pd).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 10 mL of the degassed 1,4-dioxane/water solvent mixture.

  • Reaction:

    • Heat the reaction mixture to 90°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Filter to recover the heterogeneous Pd-BAPA catalyst. The catalyst can be washed with water and ethanol, dried, and reused.

    • Dilute the filtrate with 20 mL of ethyl acetate and wash with 20 mL of water and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Catalytic Performance of Pd-BAPA in Suzuki-Miyaura Coupling

EntryAryl HalideProductTime (h)Yield (%)
14-Bromoanisole4-Methoxybiphenyl298
21-Iodonaphthalene1-Phenylnaphthalene1.599
34-Bromotoluene4-Methylbiphenyl295
44-Chlorobenzonitrile4-Cyanobiphenyl685
52-Bromopyridine2-Phenylpyridine392

Diagrams

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide, Phenylboronic Acid, Base (K2CO3) Heating Heating (90°C) & Stirring Reactants->Heating Catalyst Pd-BAPA Catalyst Catalyst->Heating Solvent 1,4-Dioxane/Water Solvent->Heating Filtration Catalyst Recovery (Filtration) Heating->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Coordination_Polymer_Synthesis cluster_solutions Solution Preparation Cu_Solution Cu(ClO4)2·6H2O in Methanol Mixing Mixing & Stirring (1 hour) Cu_Solution->Mixing BAPA_Solution BAPA in Methanol BAPA_Solution->Mixing Precipitation Blue Precipitate Formation Mixing->Precipitation Isolation Filtration & Washing Precipitation->Isolation Crystallization Recrystallization (Methanol/Diethyl Ether) Isolation->Crystallization Product Blue Crystals of Coordination Polymer Crystallization->Product

Application Notes and Protocols: Bis(3-aminopropyl)amine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanism of action of Bis(3-aminopropyl)amine derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. The information is compiled from recent scientific literature and is intended to guide researchers in this field.

Introduction

This compound is a versatile chemical intermediate that can be readily modified to create effective corrosion inhibitors. Its derivatives, particularly Schiff bases and Mannich bases, have shown significant promise in protecting metals from corrosive degradation. The presence of multiple nitrogen atoms and the potential to introduce various functional groups allow for the design of inhibitors with high efficiencies. These derivatives function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Synthesis of this compound Derivatives (Schiff Base Example)

A common class of this compound derivatives used as corrosion inhibitors are Schiff bases, formed by the condensation reaction with aldehydes.

Protocol: Synthesis of a Bis-Schiff Base Derivative

This protocol describes the general synthesis of a bis-Schiff base from this compound and an aromatic aldehyde (e.g., salicylaldehyde).

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Salicylaldehyde, 2 equivalents)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

Procedure:

  • Dissolve one equivalent of this compound in a suitable volume of ethanol in a round-bottom flask with stirring.

  • To this solution, add two equivalents of the aromatic aldehyde dissolved in ethanol dropwise.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed using a rotary evaporator.

  • Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator.

  • Characterize the synthesized Schiff base using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.[1][2]

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of Bis-Schiff Base dissolve_amine Dissolve this compound in Ethanol add_aldehyde Add Aromatic Aldehyde (2 eq.) dissolve_amine->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation/Solvent Removal cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry the Product filter_wash->dry characterize Characterize (FT-IR, NMR) dry->characterize G cluster_electrochem Electrochemical Testing prepare_cell Prepare Three-Electrode Cell (Working, Counter, Reference) stabilize_ocp Stabilize Open Circuit Potential (OCP) for ~30 min prepare_cell->stabilize_ocp run_eis Electrochemical Impedance Spectroscopy (EIS) stabilize_ocp->run_eis run_pdp Potentiodynamic Polarization (PDP) stabilize_ocp->run_pdp analyze_data Analyze Data to Determine Inhibition Efficiency run_eis->analyze_data run_pdp->analyze_data G cluster_mechanism Mechanism of Inhibition inhibitor Inhibitor in Solution adsorption Adsorption inhibitor->adsorption metal_surface Metal Surface (e.g., Mild Steel) metal_surface->adsorption protective_film Formation of a Protective Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Application Notes and Protocols: Bis(3-aminopropyl)amine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of bis(3-aminopropyl)amine as a versatile monomer in the synthesis of polyamides and as a chain extender and crosslinking agent in the synthesis of polyurethanes. Its unique trifunctional nature, possessing two primary amines and one secondary amine, allows for the creation of branched or crosslinked polymer architectures, offering tailored material properties.

Section 1: Synthesis of Polyamides

This compound can be employed as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to produce polyamides. The presence of a secondary amine in its structure can lead to the formation of branched or crosslinked polymers, which can enhance mechanical properties and thermal stability. The primary amines are generally more reactive and will preferentially form linear amide linkages, while the secondary amine can react to form branch points.

Experimental Protocol: Synthesis of a Branched Polyamide via Interfacial Polymerization

This protocol is adapted from general interfacial polymerization methods for synthesizing polyamides.

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Separatory funnel

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound and sodium hydroxide. For example, dissolve 1.31 g (0.01 mol) of this compound and 0.80 g (0.02 mol) of sodium hydroxide in 50 mL of distilled water in a beaker. The sodium hydroxide acts as an acid scavenger to neutralize the HCl produced during the reaction.

  • Organic Phase Preparation: Prepare an organic solution of sebacoyl chloride. For instance, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 50 mL of hexane.

  • Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase in the beaker, minimizing mixing of the two layers. A polymer film will form at the interface of the two immiscible liquids.

  • Polymer Collection: Gently grasp the polyamide film with forceps and pull it out of the beaker as a continuous rope. The polymer can be wound onto a rotating rod.

  • Washing and Purification: Wash the collected polyamide thoroughly with distilled water to remove unreacted monomers and salts. Subsequently, wash with a solvent like ethanol or acetone to remove organic impurities.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Quantitative Data for Polyamide Synthesis

The properties of polyamides derived from this compound will depend on the diacid co-monomer and the reaction conditions. The following table provides expected trends and representative data based on analogous polyamine systems.

ParameterDicarboxylic Acid Co-monomerCatalyst/AdditiveReaction Temperature (°C)Resulting Polymer Properties (Expected)
Example 1 Adipoyl ChlorideNaOH (Acid Scavenger)Room TemperatureMolecular Weight: Moderate to high; Structure: Branched/crosslinked; Thermal Stability (Td): ~350-400°C; Solubility: Limited
Example 2 Terephthaloyl ChloridePyridine (Catalyst)0 to Room TemperatureMolecular Weight: High; Structure: Rigid, branched; Thermal Stability (Td): >400°C; Solubility: Poor in common solvents
Example 3 (Melt Poly.) Adipic AcidNone (Thermal)200-250Molecular Weight: Variable; Structure: Highly crosslinked thermoset; Thermal Stability (Td): High

Note: Specific quantitative values for molecular weight (Mn, Mw), polydispersity index (PDI), and glass transition temperature (Tg) would require experimental determination.

Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product BAPA This compound (in Aqueous Phase with NaOH) Polymerization Interfacial Polymerization BAPA->Polymerization DiacylCl Diacyl Chloride (in Organic Solvent) DiacylCl->Polymerization Washing Washing & Purification Polymerization->Washing Collection Drying Drying Washing->Drying Polyamide Branched/Crosslinked Polyamide Drying->Polyamide

Caption: Workflow for branched polyamide synthesis.

Section 2: Synthesis of Polyurethanes

In polyurethane synthesis, this compound can function as a chain extender and/or a crosslinking agent. It reacts with isocyanate-terminated prepolymers, which are formed from the reaction of a diisocyanate and a polyol. The primary amine groups of this compound react rapidly with isocyanate groups to form urea linkages. The secondary amine can also react, leading to a crosslinked polyurethane-urea network. This crosslinking can significantly improve the material's hardness, chemical resistance, and thermal stability.

Experimental Protocol: Synthesis of a Crosslinked Polyurethane-Urea

This protocol follows the widely-used prepolymer method.

Materials:

  • Poly(propylene glycol) (PPG) or other suitable polyol (e.g., Mn = 2000 g/mol )

  • Toluene diisocyanate (TDI) or other suitable diisocyanate

  • This compound

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Mechanical stirrer, heating mantle, thermometer, and nitrogen inlet

  • Casting dish

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 100-110°C for 1-2 hours to remove any residual water.

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried polyol.

    • Heat the polyol to 60-70°C and add the diisocyanate (e.g., at a 2:1 molar ratio of NCO:OH).

    • If using a catalyst, add a few drops of DBTDL.

    • Maintain the reaction at 80°C under a nitrogen atmosphere with constant stirring for 2-3 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the NCO content.

  • Chain Extension/Crosslinking:

    • Cool the prepolymer to 40-50°C and dissolve it in a suitable solvent like DMF to reduce viscosity.

    • In a separate container, prepare a solution of this compound in the same solvent.

    • Slowly add the this compound solution to the stirred prepolymer solution. The amount should be calculated based on the desired stoichiometry (e.g., a 0.95:1 ratio of amine hydrogens to free NCO groups).

    • An exothermic reaction will occur, and the viscosity will increase significantly. Continue stirring for 15-30 minutes.

  • Casting and Curing:

    • Pour the resulting polymer solution into a casting dish.

    • Cure the cast film in an oven. A typical curing cycle might be 24 hours at room temperature followed by 2-4 hours at 80-100°C to ensure complete reaction.

Quantitative Data for Polyurethane Synthesis

The properties of the final polyurethane-urea are highly dependent on the NCO:OH ratio of the prepolymer and the amount of chain extender used.

ParameterPolyol (Mn)DiisocyanateNCO:OH Ratio (Prepolymer)Amine H:NCO Ratio (Chain Extension)Resulting Polymer Properties (Expected)
Example 1 (Elastomer) PPG (2000 g/mol )MDI2:10.95:1Structure: Lightly crosslinked elastomer; Mechanical Properties: High elongation, moderate tensile strength; Thermal Stability (Td): ~300-350°C
Example 2 (Rigid Foam) PMP (450 g/mol )pMDI3:11.05:1Structure: Highly crosslinked rigid foam; Mechanical Properties: High compressive strength, low elongation; Thermal Stability (Td): >350°C
Example 3 (Coating) Polyester Polyol (1000 g/mol )IPDI2.5:11.0:1Structure: Tough, crosslinked coating; Properties: Good hardness and chemical resistance; Thermal Stability (Td): ~320-370°C

Note: Specific quantitative values for properties like tensile strength, elongation at break, and Shore hardness require experimental determination.

Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_reactants1 Prepolymer Reactants cluster_process1 Step 1: Prepolymer Synthesis cluster_reactants2 Chain Extender cluster_process2 Step 2: Chain Extension cluster_product Final Product Polyol Polyol Prepolymer_Reaction Reaction (e.g., 80°C, 2-3h) Polyol->Prepolymer_Reaction Diisocyanate Diisocyanate Diisocyanate->Prepolymer_Reaction Prepolymer NCO-Terminated Prepolymer Prepolymer_Reaction->Prepolymer Chain_Extension Mixing & Reaction Prepolymer->Chain_Extension BAPA This compound BAPA->Chain_Extension Curing Casting & Curing Chain_Extension->Curing Polyurethane Crosslinked Polyurethane-Urea Curing->Polyurethane

Caption: Workflow for crosslinked polyurethane synthesis.

Application Notes and Protocols for Studying the Reaction Kinetics of Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the reaction kinetics of Bis(3-aminopropyl)amine (also known as Dipropylenetriamine or DPTA) with various reactants, including carbon dioxide, epoxides, and isocyanates. Understanding the kinetics of these reactions is crucial for applications ranging from industrial CO2 capture and polymer chemistry to the synthesis of pharmaceuticals and other fine chemicals.

Reaction with Carbon Dioxide (CO2)

The reaction between this compound and CO2 is of significant interest for post-combustion CO2 capture. The kinetics of this reaction can be studied to optimize absorption processes.

Signaling Pathway and Reaction Mechanism

The reaction of primary and secondary amines with CO2 is generally described by the zwitterionic mechanism.[1][2] In this mechanism, the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule, water, etc.) to form a stable carbamate.

ReactionMechanism cluster_deprotonation Deprotonation BAPA This compound Zwitterion Zwitterionic Intermediate BAPA->Zwitterion + CO2 CO2 CO2 Carbamate Carbamate Zwitterion->Carbamate + Base ProtonatedBase Protonated Base Base Base (e.g., BAPA, H2O) Base->ProtonatedBase

Caption: Zwitterionic mechanism for the reaction of this compound with CO2.

Experimental Protocol: Wetted-Wall Column

A wetted-wall column absorber is a common apparatus for studying gas-liquid reaction kinetics.[1][2][3]

Objective: To determine the second-order rate constant of the reaction between this compound and CO2.

Materials:

  • This compound (reagent grade)

  • Deionized water

  • CO2 gas of known concentration

  • Nitrogen gas (for dilution)

  • Standard laboratory glassware

  • Wetted-wall column apparatus

  • Thermostatic bath

  • Gas flow meters

  • Analytical balance

  • pH meter

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound of various concentrations (e.g., 0.1 to 0.5 kmol/m³).

  • Apparatus Setup:

    • Set up the wetted-wall column and connect it to the thermostatic bath to maintain a constant temperature (e.g., 303, 308, 313, and 323 K).[1][2]

    • Calibrate the gas flow meters for CO2 and N2.

  • Reaction:

    • Pump the this compound solution at a known flow rate to form a thin film on the inner surface of the column.

    • Introduce a mixture of CO2 and N2 at a known flow rate and composition into the column, flowing concurrently or counter-currently to the liquid film.

    • Allow the system to reach a steady state.

  • Analysis:

    • Analyze the concentration of CO2 in the outlet gas stream using a suitable gas analyzer (e.g., gas chromatography or infrared spectroscopy).

    • Determine the amount of CO2 absorbed by the amine solution from the difference in CO2 concentration between the inlet and outlet gas streams.

  • Data Analysis:

    • Under pseudo-first-order conditions (amine concentration in large excess compared to dissolved CO2), the reaction rate can be determined.

    • The second-order rate constant (k2) can be calculated from the absorption rate and the known interfacial area and concentrations.

Data Presentation

The kinetic data can be summarized in the following table.

Temperature (K)BAPA Concentration (kmol/m³)CO2 Partial Pressure (kPa)Second-Order Rate Constant (k2) (m³/(kmol·s))
3030.110Value
3030.310Value
3030.510Value
3080.110Value
3080.310Value
3080.510Value
3130.110Value
3130.310Value
3130.510Value
3230.110Value
3230.310Value
3230.510Value

*Note: Specific values for the rate constant need to be determined experimentally. A study reported that the second-order rate constant for this compound is higher than that of other common amine activators like piperazine (PZ).[1][2]

Reaction with Epoxides (Epoxy Resin Curing)

This compound can be used as a curing agent for epoxy resins, forming a cross-linked thermoset polymer. The study of the curing kinetics is essential for controlling the properties of the final material.

Experimental Workflow

The curing kinetics of an epoxy-amine system can be effectively studied using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) Spectroscopy.[4][5][6]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing and Modeling Mix Mix Epoxy Resin and This compound DSC Differential Scanning Calorimetry (DSC) Mix->DSC FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Mix->FTIR HeatFlow Measure Heat Flow (Rate of Reaction) DSC->HeatFlow Conversion Calculate Degree of Conversion (α) FTIR->Conversion Monitor epoxy group peak (e.g., 915 cm⁻¹) HeatFlow->Conversion Kinetics Determine Kinetic Parameters (Ea, n, A) Conversion->Kinetics

Caption: Workflow for studying epoxy-amine curing kinetics.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the total heat of reaction, activation energy, and reaction order for the curing of an epoxy resin with this compound.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and this compound in a stoichiometric ratio into a small container.

    • Thoroughly mix the components at room temperature until a homogeneous solution is obtained.[4]

    • Accurately weigh a small amount of the mixture (5-10 mg) into an aluminum DSC pan and hermetically seal it.[4][5]

  • DSC Analysis (Non-isothermal):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature where the curing reaction is complete (e.g., 250°C) at different constant heating rates (e.g., 5, 10, 15, and 20°C/min).[6]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

    • The degree of conversion (α) at any temperature T is calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction (α = ΔH_T / ΔH_total).[5]

    • The activation energy (Ea) can be determined using iso-conversional methods (e.g., Kissinger, Flynn-Wall-Ozawa models) by plotting the logarithm of the heating rate versus the inverse of the peak temperature.[6]

    • The reaction order (n) and pre-exponential factor (A) can be determined using various kinetic models.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the disappearance of functional groups and determine the degree of conversion.

Materials:

  • Epoxy resin and this compound mixture

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Heated stage for temperature control

Procedure:

  • Sample Preparation: Prepare the epoxy-amine mixture as described for the DSC protocol.

  • FTIR Analysis:

    • Place a small amount of the mixture on the ATR crystal.

    • Record the IR spectrum at room temperature (t=0).

    • Heat the sample to the desired isothermal curing temperature.

    • Record spectra at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The concentration of the epoxy groups can be monitored by the decrease in the intensity of the characteristic epoxy peak (e.g., around 915 cm⁻¹).[4]

    • An internal standard peak that does not change during the reaction (e.g., an aromatic C-H peak around 829 cm⁻¹) should be used for normalization.[4]

    • The degree of conversion (α) can be calculated from the normalized peak areas over time.

Data Presentation

The kinetic parameters obtained from the experiments can be presented as follows.

Kinetic ParameterDSC (Kissinger Method)FTIR
Activation Energy (Ea) (kJ/mol)ValueValue
Pre-exponential Factor (A) (s⁻¹)ValueValue
Reaction Order (n)ValueValue
Total Heat of Reaction (ΔH_total) (J/g)ValueN/A

*Note: The values in this table are placeholders and must be determined experimentally. For similar epoxy-amine systems, activation energies are often in the range of 50-90 kJ/mol.[6][7]

Reaction with Isocyanates (Polyurea Synthesis)

The reaction of this compound with diisocyanates leads to the formation of polyureas. The kinetics of this reaction are typically very fast.[8]

Reaction Scheme

PolyureaSynthesis BAPA This compound (H₂N-R-NH-R-NH₂) Polyurea Polyurea (-NH-R-NH-R-NH-CO-NH-R'-NH-CO-)n BAPA->Polyurea Diisocyanate Diisocyanate (OCN-R'-NCO) Diisocyanate->Polyurea

Caption: General reaction scheme for polyurea synthesis.

Experimental Protocol: Adiabatic Batch Reaction Calorimetry

Due to the high reaction rates, adiabatic batch reaction calorimetry is a suitable method for studying the kinetics of isocyanate-amine reactions.[9]

Objective: To determine the heat of reaction and relative reactivity.

Materials:

  • This compound

  • A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, or Hexamethylene diisocyanate - HDI)

  • A suitable solvent (e.g., anhydrous toluene or dimethylformamide)

  • An adiabatic reactor or a well-insulated reaction vessel with a fast-response thermocouple

  • Stirring mechanism

  • Data acquisition system

Procedure:

  • Reactor Setup:

    • Place a known amount of the diisocyanate solution in the adiabatic reactor.

    • Allow the solution to reach thermal equilibrium.

  • Reaction Initiation:

    • Rapidly inject a stoichiometric amount of the this compound solution into the reactor with vigorous stirring.

    • Record the temperature change over time using the data acquisition system.

  • Data Analysis:

    • The heat of reaction can be calculated from the maximum temperature rise and the heat capacity of the system.

    • The reaction progress can be monitored by the temperature profile.

    • Kinetic parameters can be fitted to the temperature-time data using appropriate reaction models (e.g., n-th order kinetics).[9]

Analytical Method: Quenched-Flow with Chromatography

For very fast reactions, a quenched-flow technique followed by chromatographic analysis can be employed.

Procedure:

  • Reaction: Two syringes containing the amine and isocyanate solutions are driven to rapidly mix the reactants in a small chamber. The reacting mixture flows through a tube for a specific residence time.

  • Quenching: The reaction is stopped at the end of the tube by mixing with a quenching agent (e.g., a compound that reacts rapidly with the isocyanate).

  • Analysis: The composition of the quenched mixture is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products.[9]

  • Kinetics: By varying the residence time (length of the tube or flow rate), the concentration profiles over time can be obtained to determine the rate constants.

Data Presentation

A summary of the kinetic data for the polyurea formation is presented below.

DiisocyanateSolventTemperature (°C)MethodRate Constant (k) (L/(mol·s))Heat of Reaction (ΔH_rxn) (kJ/mol)
MDIToluene25Adiabatic CalorimetryValueValue
HDIDMF25Adiabatic CalorimetryValueValue
MDIToluene50Adiabatic CalorimetryValueValue
HDIDMF50Adiabatic CalorimetryValueValue

*Note: The reaction between aliphatic amines and isocyanates is extremely rapid, with reaction half-times that can be on the order of milliseconds.[9] The values in the table are illustrative and need to be determined experimentally.

By following these detailed protocols, researchers can obtain reliable kinetic data for reactions involving this compound, enabling the optimization of processes and the development of new materials and pharmaceuticals.

References

Application Notes and Protocols for Surface Modification of Materials with Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced materials for biomedical applications, including drug delivery, gene therapy, and diagnostics. The introduction of primary and secondary amine groups onto a material's surface using bis(3-aminopropyl)amine [(NH₂CH₂CH₂CH₂)₂NH], also known as Norspermidine, provides a versatile platform for the covalent attachment of a wide range of molecules such as drugs, targeting ligands, and nucleic acids.[1][2] this compound is a structural homologue of the natural polyamine spermidine and its unique structure with two primary and one secondary amine offers multiple points for conjugation and interaction.[1] This document provides detailed application notes and protocols for the surface modification of materials using this compound, with a focus on nanoparticles for drug and gene delivery applications.

Key Advantages of this compound Functionalization

  • Enhanced Biocompatibility: Surface modification with amine groups can improve the biocompatibility of materials. In the presence of serum proteins, even a partial replacement of surface silanol groups on silica nanoparticles with amines can suppress cytotoxicity.[3]

  • Versatile Conjugation Chemistry: The primary amine groups introduced by this compound serve as reactive sites for covalent attachment of biomolecules and drugs through well-established crosslinking chemistries.

  • Improved Drug and Gene Delivery: The positive charge conferred by the protonated amine groups at physiological pH facilitates the electrostatic interaction with negatively charged molecules like nucleic acids (DNA and RNA), leading to the formation of polyplexes for gene delivery.[4] This positive surface charge can also enhance cellular uptake.

  • Controlled Surface Properties: The density of amine groups on the surface can be controlled to fine-tune surface properties such as zeta potential, which is a critical parameter for colloidal stability and biological interactions.[5][6]

Applications in Research and Drug Development

This compound-modified materials are instrumental in a variety of research and development areas:

  • Drug Delivery Systems: Functionalization of nanoparticles (e.g., silica, iron oxide) to enable the conjugation of therapeutic agents and targeting moieties.[7]

  • Gene Delivery Vectors: Development of non-viral vectors for the delivery of plasmid DNA, siRNA, and other nucleic acids. The amine groups can condense nucleic acids into nanoparticles and facilitate endosomal escape.[4][8]

  • Biosensors: Immobilization of biorecognition elements (e.g., antibodies, enzymes) onto sensor surfaces for the detection of specific analytes.

  • Biomaterial Engineering: Creation of surfaces that promote cell adhesion and growth for tissue engineering applications.

Experimental Protocols

The following protocols provide a general framework for the surface modification of silica-based materials and the subsequent application in drug and gene delivery. Optimization of reaction times, concentrations, and other parameters is often necessary for specific materials and applications.

Protocol 1: Surface Modification of Silica Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles. This method can be adapted for other oxide-based materials.

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous toluene or ethanol

  • Glacial acetic acid (optional, as a catalyst)

  • Deionized water

  • Ethanol

Procedure:

  • Nanoparticle Preparation: Synthesize or procure silica nanoparticles of the desired size. Ensure the nanoparticles are well-dispersed in ethanol. A common method for silica nanoparticle synthesis is the Stöber method.[9][10]

  • Washing: Isolate the silica nanoparticles by centrifugation and wash them multiple times with ethanol to remove any residual reactants. This typically involves repeated cycles of centrifugation and redispersion in fresh ethanol.[10]

  • Silanization Reaction:

    • Disperse the washed silica nanoparticles in anhydrous toluene or ethanol to a final concentration of approximately 5-10 mg/mL.[10]

    • In a separate container, prepare a solution of this compound in the same anhydrous solvent. The concentration will need to be optimized, but a starting point is a 1% to 5% (v/v) solution.

    • Add the this compound solution to the nanoparticle dispersion under vigorous stirring.

    • For silane-based modifications, a small amount of glacial acetic acid can be added as a catalyst.[11]

    • Allow the reaction to proceed for 12-24 hours at room temperature or elevated temperatures (e.g., 55-70 °C) with continuous stirring.[12]

  • Purification:

    • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).[10]

    • Wash the nanoparticles thoroughly to remove unreacted this compound. This is a critical step and should involve multiple washing cycles with the reaction solvent (toluene or ethanol) followed by deionized water.[11]

  • Final Dispersion: Resuspend the purified amine-functionalized nanoparticles in a suitable buffer or solvent for storage or subsequent applications. For biological applications, resuspension in phosphate-buffered saline (PBS) at pH 7.4 is common.

Protocol 2: Characterization of Amine-Functionalized Nanoparticles

It is crucial to characterize the modified nanoparticles to confirm successful functionalization and to understand their physicochemical properties.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of amine groups on the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of the unmodified and amine-modified nanoparticles.

  • Expected Results: The spectra of the modified particles should show new characteristic peaks corresponding to N-H bending (around 1560 cm⁻¹) and C-H stretching vibrations from the propyl chains, in addition to the Si-O-Si (~1100 cm⁻¹) and Si-OH (~950 cm⁻¹) peaks of silica.[9]

2. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Disperse the nanoparticles in deionized water or a buffer of known pH and measure the zeta potential using a suitable instrument.

  • Expected Results: Unmodified silica nanoparticles typically have a negative zeta potential at neutral pH due to deprotonated silanol groups.[13] After successful amine functionalization, the zeta potential should shift to positive values due to the protonation of the amine groups.[14]

3. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Procedure: Disperse the nanoparticles in a suitable solvent and analyze using DLS.

  • Expected Results: A slight increase in the hydrodynamic diameter is expected after surface modification. The polydispersity index (PDI) provides information about the homogeneity of the particle size distribution.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of organic material (this compound) grafted onto the nanoparticle surface.

  • Procedure: Heat a known amount of the dried nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Results: The weight loss profile will show a distinct step corresponding to the decomposition of the grafted organic molecules, allowing for the calculation of the grafting density.[15]

Protocol 3: Gene Delivery using Amine-Functionalized Nanoparticles (Polyplex Formation)

This protocol outlines the general procedure for complexing nucleic acids with amine-functionalized nanoparticles to form polyplexes for transfection.

Materials:

  • Amine-functionalized nanoparticles dispersed in nuclease-free water or a suitable buffer.

  • Plasmid DNA (pDNA) or siRNA.

  • Opti-MEM Reduced Serum Medium or other serum-free media.

Procedure:

  • Preparation of Polyplexes:

    • The formation of polyplexes is typically based on a specific nitrogen-to-phosphate (N/P) ratio. The N/P ratio is the molar ratio of the nitrogen atoms in the amine-functionalized nanoparticles to the phosphate groups in the nucleic acid.

    • Dilute the amine-functionalized nanoparticles and the nucleic acid separately in a serum-free medium like Opti-MEM.

    • Add the nucleic acid solution to the nanoparticle dispersion dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.

  • Cell Transfection:

    • Seed the target cells in a multi-well plate and grow them to the desired confluency (typically 70-80%).

    • Replace the cell culture medium with fresh serum-free or complete medium containing the prepared polyplexes.

    • Incubate the cells with the polyplexes for a specific period (e.g., 4-6 hours).

    • After incubation, remove the transfection medium and replace it with fresh complete culture medium.

    • Assay for gene expression or gene knockdown at an appropriate time point (e.g., 24-72 hours) post-transfection.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and application of amine-functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles Before and After Amine Functionalization

ParameterUnmodified NanoparticlesAmine-Functionalized NanoparticlesReference(s)
Hydrodynamic Diameter (DLS) Varies with synthesisSlight increase after modification[14]
Zeta Potential (pH 7) -15 to -30 mV+20 to +40 mV[9]
Isoelectric Point (IEP) ~pH 2-3~pH 9-10[5]

Table 2: Parameters for Polyplex Formation and Transfection

ParameterTypical Range/ValueReference(s)
N/P Ratio 5 to 20[4]
Polyplex Size (DLS) 100 - 300 nm[16]
Transfection Efficiency 15% to 80% (cell type dependent)[17][18]
Cell Viability > 70-80% at optimal N/P ratios[4]

Table 3: Drug Loading and Encapsulation Efficiency

ParameterTypical Range/ValueReference(s)
Drug Loading Content (DLC) 5% to 30% (w/w)[19]
Drug Loading Efficiency (DLE) 60% to 95%[19][20]

Visualizations

Experimental Workflow for Surface Modification

G start Amine-Functionalized Nanoparticle linker Linker Activation (e.g., EDC/NHS) start->linker drug Therapeutic Drug drug->linker conjugation Drug Conjugation linker->conjugation delivery Drug Delivery Vehicle conjugation->delivery target Targeted Delivery & Release delivery->target G polyplex Polyplex (Nanoparticle + DNA) cell_membrane Cell Membrane polyplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape dna_release DNA Release into Cytoplasm escape->dna_release nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

References

Bis(3-aminopropyl)amine: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis(3-aminopropyl)amine, a linear triamine, is a versatile and valuable building block in organic synthesis, finding extensive applications in the development of novel pharmaceuticals, functional polymers, and supramolecular structures. Its unique structure, featuring two primary amine groups and one secondary amine group connected by propyl chains, allows for the construction of a diverse array of complex molecules, including nitrogen-containing heterocycles, polyamines, and macrocycles. This application note provides detailed protocols and quantitative data for the use of this compound in key organic transformations relevant to researchers, scientists, and drug development professionals.

Application in the Synthesis of Nitrogen Heterocycles

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. Two important classes of heterocycles that can be synthesized from this diamine are bis-pyrroles and diazacycloalkanes.

Synthesis of Bis-Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] The presence of two primary amine groups in this compound allows for the synthesis of bis-pyrrole derivatives, which are of interest in medicinal chemistry and materials science.

Reaction Scheme:

G BAPA This compound reaction + BAPA->reaction Dicarbonyl 1,4-Dicarbonyl Compound (2 eq.) Dicarbonyl->reaction BisPyrrole N,N'-bis(pyrrol-1-yl)propyl-N-propylamine AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->reaction Solvent Solvent (e.g., Ethanol) Solvent->reaction product -> reaction->product Paal-Knorr Condensation product->BisPyrrole

Caption: Paal-Knorr synthesis of a bis-pyrrole.

Experimental Protocol:

A general procedure for the synthesis of a bis-pyrrole derivative from this compound and 2,5-hexanedione is as follows:

  • To a solution of this compound (1.0 eq) in ethanol, add 2,5-hexanedione (2.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired bis-pyrrole.

Quantitative Data:

1,4-Dicarbonyl CompoundCatalystSolventReaction Time (h)Yield (%)Reference
2,5-HexanedioneAcetic AcidEthanol585Hypothetical
1-Phenyl-1,4-pentanedionep-Toluenesulfonic acidToluene678Hypothetical
3,4-Dimethyl-2,5-hexanedioneAcetic AcidMethanol490Hypothetical

Note: The data in this table is representative and based on typical Paal-Knorr reaction outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.

Synthesis of Diazacycloalkane-diones via Condensation with Diesters

The reaction of diamines with diesters is a common method for the synthesis of cyclic diamides, also known as diazacycloalkane-diones. These structures are important components of various natural products and synthetic compounds with biological activity. This compound can be used to synthesize nine-membered diazacycloalkane-diones.

Reaction Scheme:

G BAPA This compound reaction + BAPA->reaction Diester Diester (e.g., Diethyl Malonate) Diester->reaction Diazacycloalkanedione 1,5-Diazacyclononane-6,9-dione Base Base (e.g., NaOEt) Base->reaction Solvent High-boiling Solvent (e.g., Xylene) Solvent->reaction product -> reaction->product Intramolecular Cyclization product->Diazacycloalkanedione

Caption: Synthesis of a diazacycloalkane-dione.

Experimental Protocol:

A general procedure for the synthesis of a 1,5-diazacyclononane-6,9-dione from this compound and diethyl malonate is as follows:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in a high-boiling point solvent such as xylene.

  • Add a solution of diethyl malonate (1.0 eq) in the same solvent to the reaction mixture.

  • Add a catalytic amount of a strong base, such as sodium ethoxide.

  • Heat the reaction mixture to reflux for 12-24 hours, with continuous removal of ethanol formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired diazacycloalkane-dione.

Quantitative Data:

DiesterBaseSolventReaction Time (h)Yield (%)Reference
Diethyl malonateNaOEtXylene1865Hypothetical
Diethyl succinateNaHToluene2458Hypothetical
Diethyl glutarateKOtBuDioxane2072Hypothetical

Note: The data in this table is representative. Actual yields may vary depending on the specific substrates and reaction conditions, particularly the high dilution conditions often required for macrocyclization.

Application in the Synthesis of Polyamines and Polyamides

The amine functionalities of this compound make it an excellent monomer for the synthesis of both discrete polyamine derivatives and high-molecular-weight polyamides.

Synthesis of N-Alkylbis(3-aminopropyl)amines

N-alkylation of the secondary amine of this compound can be achieved to produce a variety of substituted polyamines. These derivatives are useful as chelating agents, catalysts, and in the synthesis of more complex molecules.

Reaction Scheme:

G BAPA This compound reaction + BAPA->reaction AlkylHalide Alkyl Halide (e.g., R-X) AlkylHalide->reaction AlkylatedBAPA N-Alkyl-bis(3-aminopropyl)amine Base Base (e.g., K2CO3) Base->reaction Solvent Solvent (e.g., Acetonitrile) Solvent->reaction product -> reaction->product N-Alkylation product->AlkylatedBAPA

Caption: N-alkylation of this compound.

Experimental Protocol:

A general procedure for the N-alkylation of this compound is as follows:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base, such as potassium carbonate (1.5 eq), to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, filter off the base and remove the solvent in vacuo.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

Alkyl HalideBaseSolventReaction Time (h)Yield (%)Reference
Methyl IodideK₂CO₃Acetonitrile695Hypothetical
Benzyl BromideEt₃NDichloromethane892Hypothetical
Ethyl BromoacetateNaHCO₃DMF1288Hypothetical

Note: The data in this table is representative. The reactivity of the alkyl halide and the choice of base and solvent will significantly impact the reaction outcome.

Synthesis of Polyamides via Interfacial Polymerization

This compound is a suitable diamine monomer for the synthesis of polyamides through condensation with diacyl chlorides. Interfacial polymerization is a common technique for this transformation, leading to high molecular weight polymers.

Reaction Scheme:

G BAPA This compound (in aqueous phase with base) reaction + BAPA->reaction DiacylChloride Diacyl Chloride (e.g., Adipoyl Chloride) (in organic phase) DiacylChloride->reaction Polyamide Polyamide product -> reaction->product Interfacial Polymerization product->Polyamide

Caption: Polyamide synthesis via interfacial polymerization.

Experimental Protocol:

A general procedure for the synthesis of a polyamide from this compound and adipoyl chloride is as follows:

  • Prepare an aqueous solution of this compound (1.0 eq) and a base such as sodium hydroxide (2.2 eq).

  • Prepare a solution of adipoyl chloride (1.0 eq) in an organic solvent immiscible with water, such as dichloromethane or carbon tetrachloride.

  • Carefully layer the organic solution on top of the aqueous solution in a beaker.

  • A film of polyamide will form at the interface of the two layers.

  • Gently pull the polymer film from the interface with forceps and wind it onto a rotating rod.

  • Wash the resulting polymer rope thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.

  • Dry the polyamide in a vacuum oven at a moderate temperature.

Quantitative Data:

Diacyl ChlorideOrganic SolventPolymer Yield (%)Inherent Viscosity (dL/g)Reference
Adipoyl chlorideDichloromethane>900.8-1.2Hypothetical
Sebacoyl chlorideCarbon Tetrachloride>900.9-1.4Hypothetical
Terephthaloyl chlorideChloroform>851.0-1.5Hypothetical

Note: The data in this table is representative. The molecular weight and properties of the resulting polyamide are highly dependent on the purity of the monomers, the stoichiometry, and the reaction conditions.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of organic molecules. Its trifunctional nature allows for the construction of complex architectures, including heterocycles, functionalized polyamines, and high-performance polymers. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this compound in their own synthetic endeavors, with broad implications for drug discovery, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(3-aminopropyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Bis(3-aminopropyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound, also known as Dipropylenetriamine (DPTA), are:

  • Reaction of Acrylonitrile with Ammonia: This is a two-step process. First, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then hydrogenated, typically using a Raney nickel catalyst, to yield this compound.[1]

  • Dimerization of 1,3-Propylenediamine: This method involves the continuous reaction of 1,3-propylenediamine in the presence of a heterogeneous catalyst in a reaction column.[2]

Q2: What are the common side products in the synthesis of this compound?

A2: During the synthesis of this compound, several side products can form, reducing the overall yield and purity of the desired product. Common side products include:

  • Tris(3-aminopropyl)amine and higher-order amines: These can form through further reaction of the desired product with the starting materials.

  • Cyclic compounds: Intramolecular reactions can lead to the formation of cyclic byproducts.

  • In the acrylonitrile route, incomplete hydrogenation can leave cyano groups intact. Additionally, the formation of tris-(β-cyanoethyl) amine can occur during the initial reaction of acrylonitrile and ammonia.[3]

Q3: How can I purify the final this compound product?

A3: The most common method for purifying this compound is fractional distillation under reduced pressure.[3][4] This technique separates compounds based on their different boiling points. Since this compound has a high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For the hydrogenation step in the acrylonitrile route, temperatures between 50-100°C are typically employed.[1] For the dimerization of 1,3-propylenediamine, a wider range of 50-250°C may be used.[2]
Incorrect Pressure Ensure the reaction is carried out at the optimal pressure. In the acrylonitrile method, the initial amination can be performed at 1-7 MPa, and the subsequent hydrogenation at a hydrogen partial pressure of 1.0-5.0 MPa.[1] The dimerization route can be operated at pressures ranging from 5 to 350 bar.[2]
Catalyst Inactivity or Inappropriate Choice For the hydrogenation of N-(2-cyanoethyl)-3-aminopropionitrile, Raney nickel is a commonly used and effective catalyst.[1] Ensure the catalyst is fresh and active. For the dimerization of 1,3-propylenediamine, various heterogeneous catalysts can be used.
Incorrect Reactant Molar Ratio The stoichiometry of the reactants is crucial. In the reaction of acrylonitrile with ammonia, a molar ratio of ammonia to acrylonitrile of 0.8-5:1 has been reported.[1]
Presence of Water or Other Impurities Ensure all reactants and solvents are dry, as water can interfere with the reactions.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis via Acrylonitrile and Ammonia
ParameterValueReported YieldReference
Step 1: Amination
Ammonia:Acrylonitrile Molar Ratio0.8-5 : 1>95% conversion of acrylonitrile[1]
Temperature10-100 °C[1]
Pressure1-7 MPa[1]
CatalystMolecular Sieves[1]
Step 2: Hydrogenation
Temperature50-100 °C>80% (overall)[1]
Hydrogen Partial Pressure1.0-5.0 MPa[1]
CatalystRaney Nickel[1]
Solvente.g., Tetrahydrofuran, Ethanol[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Acrylonitrile and Ammonia (Lab-Scale Adaptation)

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

  • In a high-pressure reactor equipped with a stirrer, add a molecular sieve catalyst.

  • Introduce liquid ammonia and acrylonitrile in a molar ratio of approximately 3:1.

  • Seal the reactor and heat to 50°C under a pressure of 6 MPa.

  • Maintain these conditions for several hours, monitoring the conversion of acrylonitrile by a suitable analytical method (e.g., GC).

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

  • The resulting reaction mixture containing N-(2-cyanoethyl)-3-aminopropionitrile can be used directly in the next step.

Step 2: Hydrogenation to this compound

  • To the crude N-(2-cyanoethyl)-3-aminopropionitrile from Step 1, add a suitable solvent such as ethanol or tetrahydrofuran.

  • Add Raney nickel catalyst (typically 10-30% by mass of the nitrile).

  • Pressurize the reactor with hydrogen to a partial pressure of 2.0-4.0 MPa.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or GC analysis. The reaction is typically complete within 7-12 hours.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • The resulting solution contains this compound, which can be purified by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure in the system to the desired vacuum level.

  • Gradually heat the distillation flask.

  • Collect the fractions that distill at the boiling point of this compound at the given pressure (e.g., 151 °C at 50 mmHg).

  • Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC or NMR).

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Hydrogenation & Purification acrylonitrile Acrylonitrile amination_reactor High-Pressure Reactor (Molecular Sieves, 50°C, 6 MPa) acrylonitrile->amination_reactor ammonia Ammonia ammonia->amination_reactor crude_nitrile Crude N-(2-cyanoethyl)-3- aminopropionitrile amination_reactor->crude_nitrile hydrogenation_reactor Hydrogenation Reactor (Raney Ni, H2, 70-80°C) crude_nitrile->hydrogenation_reactor crude_product Crude this compound hydrogenation_reactor->crude_product purification Fractional Distillation (Vacuum) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_temp Is Temperature Optimal? start->check_temp adjust_temp Adjust Temperature (50-100°C for Hydrogenation) check_temp->adjust_temp No check_pressure Is Pressure Correct? check_temp->check_pressure Yes adjust_temp->check_pressure adjust_pressure Adjust Pressure (e.g., 1-5 MPa H2) check_pressure->adjust_pressure No check_catalyst Is Catalyst Active? check_pressure->check_catalyst Yes adjust_pressure->check_catalyst replace_catalyst Use Fresh/Active Catalyst check_catalyst->replace_catalyst No check_ratio Is Reactant Ratio Correct? check_catalyst->check_ratio Yes replace_catalyst->check_ratio adjust_ratio Adjust Molar Ratio (e.g., NH3:Acrylonitrile) check_ratio->adjust_ratio No end Yield Optimized check_ratio->end Yes adjust_ratio->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Preventing Unwanted Polymerization with Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using Bis(3-aminopropyl)amine to manage and prevent unwanted polymerization in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization reactions?

While this compound can act as a chain extender or curing agent in certain polymer systems due to its primary and secondary amine functionalities, in the context of preventing unwanted polymerization, it is more accurately classified as a stabilizer . It is particularly effective when used in combination with primary polymerization inhibitors and retarders.[1]

Q2: How does this compound prevent unwanted polymerization?

This compound, as an aliphatic amine, functions as a radical scavenger. During the initial stages of unwanted polymerization, which is often a free-radical process, the amine groups can donate a hydrogen atom to the propagating radical chain, terminating it and preventing further monomer addition. This mechanism is often synergistic with oxygen.[2] Like other amine stabilizers, it helps to improve the overall effectiveness of the primary inhibitor package.[1]

Q3: Is this compound a primary polymerization inhibitor?

No, it is not typically used as a sole primary inhibitor. Primary inhibitors, such as certain phenolic compounds or nitroxides, are consumed during an induction period where polymerization is completely halted. This compound is better described as a stabilizer or a retarder, which decreases the rate of polymerization.[1] For robust prevention of unwanted polymerization, it should be used as part of a carefully formulated inhibitor package.

Q4: In which monomer systems can this compound be used as a stabilizer?

Amine stabilizers are often employed in vinyl aromatic monomer systems, such as styrene, to prevent premature polymerization during synthesis, purification, and storage.[1] Their effectiveness in other monomer systems, like acrylates or methacrylates, would need to be experimentally determined, as the choice of inhibitor is highly dependent on the monomer chemistry and process conditions.

Q5: What is the difference between an inhibitor, a retarder, and a stabilizer?

  • Inhibitor: A substance that completely stops polymerization for a specific period (induction period) until it is consumed.

  • Retarder: A substance that slows down the rate of polymerization but does not provide a distinct induction period.

  • Stabilizer: A general term for a substance that improves the stability of a monomer or polymer system. In the context of polymerization, amine stabilizers enhance the performance of primary inhibitors and retarders.[1]

Troubleshooting Guide

Q1: I've added this compound to my monomer, but I'm still observing some polymer formation. What could be the issue?

  • Insufficient Concentration: The concentration of this compound may be too low to effectively scavenge the number of free radicals being generated.

  • Absence of a Primary Inhibitor: this compound works best as a stabilizer in conjunction with a primary inhibitor. If you are using it as a standalone agent, its capacity to prevent polymerization may be limited.

  • High Temperature: At elevated temperatures, the rate of radical formation can overwhelm the stabilizing effect of the amine. You may need a more robust inhibitor package designed for higher temperatures.

  • Oxygen Depletion: The radical scavenging mechanism of amines can be synergistic with oxygen. Ensure that a small amount of air is present in the storage container's headspace, as per standard safety guidelines for storing inhibited monomers.[2]

Q2: After adding this compound, my monomer has developed a yellow tint. Is this normal?

Some discoloration can occur with the use of amine-based stabilizers, especially over time or upon exposure to air and light. This is often due to the formation of colored oxidation products. While a slight tint may not affect the performance of the monomer in subsequent polymerization, significant color change could indicate degradation of the stabilizer or the monomer itself. It is advisable to test the quality of the monomer if the discoloration is substantial.

Q3: I am using a phenolic primary inhibitor. Is it compatible with this compound?

Generally, aliphatic amines like this compound are compatible with phenolic inhibitors. In fact, they can have a synergistic effect, where the amine can help regenerate the phenolic inhibitor or scavenge different types of radicals. However, it is always recommended to perform a small-scale compatibility test before large-scale application.

Q4: Can I use this compound to stabilize acidic monomers?

The use of this compound with acidic monomers is generally not recommended. As a base, it will react with the acidic monomer, neutralizing it and forming a salt. This will render the amine ineffective as a stabilizer and may interfere with the intended use of the monomer.

Data Summary

Due to the proprietary nature of many inhibitor formulations, specific quantitative data for this compound as a polymerization stabilizer is not widely available in public literature. The optimal concentration and synergistic ratios are highly dependent on the specific monomer, the primary inhibitor used, and the storage or process conditions. The following table provides a general overview of the components in a typical polymerization inhibition system.

Component ClassExample CompoundsTypical Concentration Range (in monomer)Primary Function
Primary Inhibitors Hydroquinone (HQ), 4-tert-Butylcatechol (TBC), Phenothiazine (PTZ)10 - 1000 ppmProvide a clear induction period by scavenging radicals.
Retarders Quinone Methides5 - 500 ppmSlow down the rate of polymerization.
Amine Stabilizers This compound , Hindered Amine Light Stabilizers (HALS)50 - 2000 ppmEnhance the performance of primary inhibitors and retarders through synergistic radical scavenging.[3]
Oxygen (Co-stabilizer) Dissolved Air5 - 50 ppmActs synergistically with phenolic and amine inhibitors.

Experimental Protocols

Protocol: Evaluation of a Polymerization Inhibitor/Stabilizer Package

This protocol provides a general method for evaluating the effectiveness of an inhibitor package containing this compound for preventing the thermal polymerization of a vinyl aromatic monomer like styrene.

1. Materials and Reagents:

  • Monomer (e.g., Styrene), inhibitor-free
  • Primary Inhibitor (e.g., 4-tert-Butylcatechol)
  • This compound
  • Solvent (e.g., Toluene)
  • Nitrogen gas (high purity)
  • Sealed reaction vials or a small-scale reactor with temperature control and stirring
  • Analytical equipment for determining polymer content (e.g., Gravimetry, Gel Permeation Chromatography - GPC)

2. Preparation of Inhibitor Stock Solutions:

  • Prepare stock solutions of the primary inhibitor and this compound in the monomer or a suitable solvent at known concentrations.

3. Experimental Procedure:

  • To a series of reaction vials, add a precise volume of the inhibitor-free monomer.
  • Add the desired concentrations of the primary inhibitor and this compound from the stock solutions to each vial. Include a control vial with no inhibitors and vials with only the primary inhibitor or only this compound.
  • Purge the vials with nitrogen for a controlled period to remove most of the oxygen, then seal them tightly. If studying the synergistic effect with oxygen, a controlled amount of air can be introduced into the headspace.
  • Place the vials in a temperature-controlled heating block or oil bath set to the desired test temperature (e.g., 100-120°C for styrene).
  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), remove a vial from the heat.
  • Immediately cool the vial in an ice bath to quench the reaction.
  • Determine the polymer content in each vial. A simple method is to precipitate the polymer by adding the sample to a non-solvent (e.g., methanol), filtering, drying the polymer, and weighing it. For more detailed analysis of molecular weight, GPC can be used.

4. Data Analysis:

  • Plot the percentage of polymer formed versus time for each inhibitor combination.
  • Compare the induction period and the rate of polymerization for the different inhibitor packages.
  • Evaluate the synergistic effect by comparing the performance of the combined inhibitor system to the individual components.

Visualizations

Synergistic_Inhibition_Mechanism cluster_Inhibitor_System Inhibitor Package Monomer Monomer (e.g., Styrene) Propagating_Radical Propagating Radical (M•) Monomer->Propagating_Radical + Monomer Radical_Initiation Radical Initiation (Heat, Light, Impurities) Radical_Initiation->Propagating_Radical Initiates Polymerization Unwanted_Polymer Unwanted Polymer Propagating_Radical->Unwanted_Polymer Propagation Primary_Inhibitor Primary Inhibitor (IH) (e.g., Phenolic) Propagating_Radical->Primary_Inhibitor Terminated by Amine_Stabilizer Amine Stabilizer (AH) (this compound) Propagating_Radical->Amine_Stabilizer Terminated by Retarder Retarder (R) Propagating_Radical->Retarder Slowed by Primary_Inhibitor->Propagating_Radical Scavenges Amine_Stabilizer->Propagating_Radical Scavenges Amine_Stabilizer->Primary_Inhibitor Potential Synergy/ Regeneration Retarder->Propagating_Radical Reacts with Troubleshooting_Workflow Start Issue: Unwanted Polymerization Occurs Q1 Is a primary inhibitor being used with the amine stabilizer? Start->Q1 Sol1 Action: Add a suitable primary inhibitor (e.g., phenolic, nitroxide). This compound is a stabilizer. Q1->Sol1 No Q2 Is the concentration of the inhibitor package sufficient? Q1->Q2 Yes A1_No No A1_Yes Yes End Problem Resolved Sol1->End Sol2 Action: Increase the concentration of the primary inhibitor and/or the amine stabilizer. Q2->Sol2 No Q3 Is the storage/process temperature too high? Q2->Q3 Yes A2_No No A2_Yes Yes Sol2->End Sol3 Action: Lower the temperature or select an inhibitor package designed for higher temperatures. Q3->Sol3 Yes Q4 Is there a controlled amount of oxygen (air) in the headspace? Q3->Q4 No A3_No No A3_Yes Yes Sol3->End Sol4 Action: Introduce a small amount of air into the headspace for synergy with the inhibitor package. Q4->Sol4 No Q4->End Yes A4_No No (Inert) A4_Yes Yes Sol4->End

References

Technical Support Center: Purification of Bis(3-aminopropyl)amine Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis(3-aminopropyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and suggested solutions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
PUR-001 Product discoloration (yellow to brown) after purification. - Oxidation due to exposure to air and/or light. - Presence of residual starting materials or by-products from synthesis. - Thermal degradation during distillation.- Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - Ensure complete removal of colored impurities by treating a solution of the product with activated charcoal before the final purification step. - Lower the distillation temperature by using a high-vacuum system.
PUR-002 Low yield after fractional vacuum distillation. - Inefficient separation from impurities with close boiling points. - Product loss due to hold-up in the distillation column. - Thermal decomposition at high temperatures.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). - Optimize the reflux ratio to enhance separation. - Ensure the distillation apparatus is appropriately sized for the sample volume. - Distill under a higher vacuum to reduce the boiling point.[1][2]
PUR-003 Streaking or poor separation during silica gel column chromatography. - Strong interaction of the basic amine groups with the acidic silica gel. - Inappropriate solvent system polarity.- Use an alternative stationary phase such as basic alumina or amine-functionalized silica.[3] - Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) to suppress the interaction with silica. - Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column.
PUR-004 Difficulty in inducing crystallization during recrystallization. - The chosen solvent is too effective at dissolving the compound. - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystal lattice formation.- Use a binary solvent system: dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears.[4] - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Consider converting the amine to a salt (e.g., hydrochloride) which may have better crystallization properties.[5]
PUR-005 Presence of water in the final product. - Incomplete drying of the product or solvents. - Hygroscopic nature of the amine.- Dry the purified amine over a suitable drying agent like sodium sulfate or magnesium sulfate before final solvent removal. - For distillation, ensure the apparatus is thoroughly dried before use. - Store the final product in a desiccator or under an inert, dry atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can vary depending on the synthetic route. If synthesized from 1,3-propylenediamine, impurities may include unreacted starting material, cyclic by-products, and higher molecular weight linear polyamines.[6] If prepared by the hydrogenation of N,N'-bis(cyanoethyl) starting materials, impurities could include partially hydrogenated intermediates.[7][8] Commercial products may also contain small amounts of water.

Q2: What is the recommended method for purifying this compound to high purity (>99%)?

A2: For achieving high purity, a multi-step approach is often necessary. Fractional vacuum distillation is a primary and effective method for removing volatile and non-volatile impurities.[1][2] For removal of closely related amine impurities, conversion to a salt (e.g., hydrochloride) followed by recrystallization can be very effective.[5] Column chromatography using basic alumina or amine-functionalized silica can also be employed for fine purification.[3]

Q3: What are the ideal storage conditions for purified this compound?

A3: this compound is sensitive to air and light and can absorb carbon dioxide from the atmosphere. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using several analytical techniques. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for assessing the presence of volatile impurities.[9][10] High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.

Experimental Protocols

Fractional Vacuum Distillation

This method is suitable for the large-scale purification of this compound to remove impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stirring bar

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a stirring bar into the round-bottom flask.

  • Slowly apply vacuum to the system, ensuring a stable pressure is reached (e.g., 50 mmHg).

  • Begin heating the flask gently with the heating mantle while stirring.

  • Observe the temperature as the vapor rises through the fractionating column. Collect any low-boiling fractions in a separate receiving flask.

  • The main fraction should distill at a constant temperature. For this compound, the boiling point is approximately 151 °C at 50 mmHg.[1][2]

  • Collect the main fraction in a clean receiving flask.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small residue remains in the distillation flask.

  • Cool the apparatus to room temperature before releasing the vacuum.

Recrystallization of this compound Dihydrochloride

This protocol is for the purification of this compound by converting it to its hydrochloride salt, which often has better crystallization properties than the free base.

Materials:

  • Purified this compound (from distillation or crude)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Dissolve the this compound in ethanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2). The hydrochloride salt may precipitate during this step.

  • Gently heat the mixture to dissolve the salt completely, adding a minimal amount of additional hot ethanol if necessary.

  • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • If crystals do not form, slowly add diethyl ether as an anti-solvent until the solution becomes turbid, then allow it to stand.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the purified this compound dihydrochloride crystals under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₇N₃[12]
Molecular Weight131.22 g/mol [12]
Boiling Point151 °C at 50 mmHg[1][2]
Melting Point-14 °C[2]
Density0.938 g/mL at 25 °C[2]
Refractive Indexn20/D 1.481[2]

Table 2: Typical Purity Levels of Commercial this compound

GradePurityCommon Application(s)
Technical Grade≥98%Industrial applications, synthesis of polymers
High Purity>99%Research and development, pharmaceutical applications

Visualizations

experimental_workflow_distillation start Crude this compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup vacuum Apply and Stabilize Vacuum (e.g., 50 mmHg) setup->vacuum heat Heat and Stir vacuum->heat collect_fore_run Collect Low-Boiling Impurities heat->collect_fore_run collect_main Collect Main Fraction at Constant Temperature (~151 °C @ 50 mmHg) collect_fore_run->collect_main stop Stop Distillation collect_main->stop cool_down Cool Apparatus to Room Temperature stop->cool_down release_vacuum Release Vacuum cool_down->release_vacuum end Purified this compound release_vacuum->end

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

experimental_workflow_recrystallization start This compound dissolve Dissolve in Ethanol start->dissolve cool_ice Cool in Ice Bath dissolve->cool_ice add_hcl Add Concentrated HCl to pH ~1-2 cool_ice->add_hcl heat_dissolve Heat to Dissolve Salt add_hcl->heat_dissolve cool_crystallize Cool Slowly to Form Crystals heat_dissolve->cool_crystallize filter Vacuum Filter Crystals cool_crystallize->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end Purified this compound Dihydrochloride dry->end

Caption: Workflow for the purification of this compound via recrystallization of its dihydrochloride salt.

References

Improving the stability of Bis(3-aminopropyl)amine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(3-aminopropyl)amine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions and to offer troubleshooting assistance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow. What is the cause and is it still usable?

A1: A yellow discoloration in this compound solutions is a common indicator of degradation, often due to oxidation from exposure to air. Phenolic compounds, which can be present as impurities or form from degradation, are particularly susceptible to oxidation, leading to colored products like quinones. While a slight yellowing may not significantly impact all applications, it is a sign of instability. For sensitive experiments, it is recommended to use a fresh, colorless solution. The usability of a discolored solution should be evaluated on a case-by-case basis, ideally by analytical testing to determine the purity.

Q2: I've noticed a decrease in the concentration of my this compound solution over time, even when stored in a closed container. What could be happening?

A2: Aside from oxidative degradation, this compound, being a primary and secondary amine, readily reacts with carbon dioxide (CO2) from the atmosphere.[1] This reaction forms carbamates, which can alter the concentration of the free amine in solution.[2] Even in a seemingly closed container, residual air in the headspace can provide enough CO2 to cause a noticeable decrease in the free amine concentration over time. To minimize this, it is crucial to store the solution under an inert atmosphere, such as nitrogen or argon.

Q3: What are the optimal storage conditions for this compound solutions to ensure maximum stability?

A3: To maximize the stability of this compound solutions, they should be stored in a cool, dark place, protected from light and air. The recommended storage temperature is typically between 2-8°C. The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon to prevent oxidation and reaction with atmospheric CO2. For long-term storage, amber glass vials with airtight septa are ideal.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants used for stabilizing amine solutions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[3][4][5] These compounds work by scavenging free radicals that initiate the oxidation process.[4] The choice of antioxidant and its concentration will depend on the specific application and the solvent system. It is advisable to conduct a small-scale compatibility and effectiveness study before adding antioxidants to your bulk solution.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the this compound solution.

Troubleshooting Steps:

  • Verify Solution Integrity:

    • Visually inspect the solution for any color change or precipitation.

    • If possible, analyze the purity of the solution using a stability-indicating analytical method, such as HPLC-UV (see Experimental Protocols section for a starting method).

  • Implement Proper Storage:

    • Ensure the solution is stored at 2-8°C, protected from light.

    • Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing.

  • Prepare Fresh Solutions:

    • For highly sensitive applications, prepare fresh solutions of this compound immediately before use.

Inconsistent_Results Inconsistent Experimental Results Degradation Potential Solution Degradation Inconsistent_Results->Degradation Verify_Integrity Verify Solution Integrity (Visual, Analytical) Degradation->Verify_Integrity Proper_Storage Implement Proper Storage (2-8°C, Inert Gas, Dark) Degradation->Proper_Storage Fresh_Solution Prepare Fresh Solutions Degradation->Fresh_Solution Resolved Issue Resolved Verify_Integrity->Resolved Proper_Storage->Resolved Fresh_Solution->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Formation of Precipitate in the Solution

Possible Cause: Formation of insoluble degradation products or carbamates.

Troubleshooting Steps:

  • Identify the Precipitate (if possible):

    • If sufficient material is present, isolate the precipitate by centrifugation or filtration and attempt to characterize it using analytical techniques such as FTIR or Mass Spectrometry. This can help confirm if it is a degradation product.

  • Review Storage Conditions:

    • Confirm that the solution has been protected from atmospheric CO2 by storage under an inert gas. Carbamate formation is a likely cause of precipitation.

  • Consider Solvent Effects:

    • If the solution is in a buffered system, ensure the pH is appropriate to maintain the solubility of this compound and its potential salts.

Precipitate Precipitate Formation Identify_Precipitate Characterize Precipitate (FTIR, MS) Precipitate->Identify_Precipitate Review_Storage Review Storage Conditions (Inert Atmosphere) Precipitate->Review_Storage Solvent_Effects Evaluate Solvent Effects (pH, Buffer) Precipitate->Solvent_Effects Action Actionable Insights Identify_Precipitate->Action Review_Storage->Action Solvent_Effects->Action

Caption: Troubleshooting workflow for precipitate formation.

Data Presentation

The following table summarizes the expected degradation of this compound under various stress conditions. These values are indicative and should be confirmed experimentally. The target degradation for forced degradation studies is typically in the range of 5-20%.[6]

Stress ConditionReagent/ConditionTimeExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours5 - 15Hydrolysis products
Base Hydrolysis 0.1 M NaOH24 hours< 5Minimal degradation expected
Oxidation 3% H₂O₂8 hours10 - 20N-oxides, dealkylation products
Thermal 60°C48 hours5 - 10Various thermal degradants
Photolytic UV light (254 nm)24 hours5 - 15Photolytic cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solutions

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at room temperature for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 8 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method. This method may require optimization for your specific application and to ensure separation from all potential degradation products.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile).

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.

Protocol 3: Preparation of a Stabilized this compound Solution with an Antioxidant

This protocol describes how to prepare a solution containing an antioxidant to inhibit oxidative degradation.

1. Select an Antioxidant:

  • Choose a suitable antioxidant such as BHT or ascorbic acid. BHT is more soluble in organic solvents, while ascorbic acid is water-soluble.[3][10]

2. Determine the Concentration:

  • A typical starting concentration for antioxidants is in the range of 0.01% to 0.1% (w/v). The optimal concentration should be determined experimentally.

3. Solution Preparation:

  • Dissolve the chosen antioxidant in the solvent first. Gentle heating or sonication may be required to fully dissolve antioxidants like BHT.

  • Once the antioxidant is completely dissolved, add the this compound to the desired final concentration.

  • Store the stabilized solution under the recommended conditions (2-8°C, protected from light, under an inert atmosphere).

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Oxidation Oxidation (Air Exposure) Antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) Oxidation->Antioxidants prevents CO2_Reaction Reaction with CO2 (Air Exposure) Inert_Atmosphere Inert Atmosphere (N2 or Ar) CO2_Reaction->Inert_Atmosphere prevents Photodegradation Photodegradation (Light Exposure) Light_Protection Light Protection (Amber Vials) Photodegradation->Light_Protection prevents Thermal_Degradation Thermal Degradation (Heat) Refrigeration Refrigeration (2-8°C) Thermal_Degradation->Refrigeration slows Stable_Solution Stable Solution Inert_Atmosphere->Stable_Solution Antioxidants->Stable_Solution Refrigeration->Stable_Solution Light_Protection->Stable_Solution BAPA_Solution This compound Solution BAPA_Solution->Oxidation BAPA_Solution->CO2_Reaction BAPA_Solution->Photodegradation BAPA_Solution->Thermal_Degradation

Caption: Logical relationship between degradation pathways and stabilization strategies.

References

Technical Support Center: Analysis of Bis(3-aminopropyl)amine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-aminopropyl)amine and analyzing its reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Problem: My LC-MS chromatogram shows multiple unexpected peaks. How can I identify if they are reaction byproducts?

Answer:

Unexpected peaks in your LC-MS chromatogram can arise from various sources, including reaction byproducts, impurities in the starting materials, solvent contaminants, or artifacts from the LC-MS system itself. A systematic approach is crucial for identification.

Recommended Workflow for Peak Identification:

workflow start Unexpected Peaks Observed blank Analyze a Method Blank (solvents and reagents only) start->blank start_material Inject Starting Materials Separately blank->start_material adducts Check for Common Adducts (e.g., [M+Na]+, [M+K]+, [M+ACN]+) start_material->adducts msms Acquire MS/MS Data for Unknown Peaks adducts->msms db_search Search MS/MS Spectra Against Databases (e.g., MassBank, METLIN) msms->db_search lit_review Review Literature for Known Side Reactions of Polyamines msms->lit_review structure Propose Putative Structures Based on Fragmentation Patterns db_search->structure lit_review->structure end Identify Potential Byproducts structure->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Step-by-step guidance:

  • Analyze a Method Blank: Prepare a sample containing all solvents and reagents used in your reaction, but without the starting materials. This will help identify peaks originating from your analytical method itself.

  • Inject Starting Materials: Analyze your starting this compound and other reactants separately. This will confirm their retention times and identify any pre-existing impurities.

  • Check for Adducts: Polyamines are prone to forming adducts in the electrospray ionization (ESI) source.[1][2][3][4] Look for peaks corresponding to your expected product mass plus the mass of common adducts like sodium (+23 Da), potassium (+39 Da), or acetonitrile (+41 Da).

  • Acquire MS/MS Data: Fragment the unknown peaks to obtain their MS/MS spectra. The fragmentation pattern provides valuable structural information.

  • Database and Literature Search: Compare the obtained MS/MS spectra with spectral databases. Additionally, review scientific literature for common side reactions of polyamines, such as over-alkylation, cyclization, or reactions with residual solvents.

  • Propose Structures: Based on the fragmentation data and known reactivity, propose potential structures for the byproducts.

Problem: I am observing poor peak shape and retention time variability for this compound and related compounds.

Answer:

Polyamines like this compound are highly polar and can exhibit strong interactions with the stationary phase and any active sites in the LC system, leading to poor chromatography.

Troubleshooting Strategies:

  • Use an appropriate column: A C18 column with end-capping is a good starting point. For very polar compounds, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

  • Optimize Mobile Phase:

    • pH: The pH of the mobile phase is critical. For reversed-phase chromatography of amines, a low pH (e.g., using 0.1% formic acid or acetic acid) ensures the analytes are protonated, which can improve peak shape.

    • Ion-Pairing Agents: For challenging separations, consider using an ion-pairing agent like heptafluorobutyric acid (HFBA).[5][6] These agents pair with the amine groups, reducing their interaction with the stationary phase.

  • Derivatization: Derivatizing the amine groups can significantly improve chromatographic behavior by reducing polarity and improving volatility.[7][8][9] Common derivatizing agents for amines include isobutyl chloroformate, benzoyl chloride, and dansyl chloride.[7][8][10]

Frequently Asked Questions (FAQs)

Q1: What are some common byproducts I should expect in reactions involving this compound?

A1: The byproducts will depend on the specific reaction conditions. However, some common side reactions for polyamines include:

  • Over-alkylation/Over-acylation: If you are performing an alkylation or acylation, the secondary amine in this compound can also react, leading to trisubstituted products. The primary amines can also react multiple times.

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic byproducts, especially if a linker is being introduced.

  • Reaction with Solvents: Some solvents, like acetone, can react with primary amines to form imines.

  • Degradation Products: this compound can be sensitive to air and light, potentially leading to oxidative degradation products.[11]

Q2: How can I quantify the byproducts relative to my main product?

A2: For accurate quantification, you will ideally need analytical standards for each byproduct. If standards are unavailable, you can estimate the relative amounts using the peak areas from your LC-MS data, assuming similar ionization efficiencies. For more accurate relative quantification without standards, you can use techniques like quantitative NMR (qNMR) if the byproducts can be isolated.

Q3: My mass spectrum shows a peak at [M+2H]2+. What does this mean?

A3: this compound has three amine groups, all of which can be protonated in the ESI source. This can lead to the formation of multiply charged ions. A peak at [M+2H]2+ represents your molecule with two additional protons and a charge of +2. You would observe this ion at an m/z value equal to (Molecular Weight + 2) / 2.

Q4: Is derivatization necessary for analyzing this compound by LC-MS?

A4: Not always, but it is often recommended.[5][6] Direct analysis is possible, but can suffer from poor peak shape and low sensitivity.[8] Derivatization can improve chromatographic retention and peak shape, as well as enhance ionization efficiency, leading to better sensitivity.[7][8][9]

Data Presentation

Table 1: Common Adducts Observed in ESI-MS for this compound (C6H17N3, MW = 131.22)

Adduct IonFormulaObserved m/z
[M+H]+[C6H18N3]+132.23
[M+Na]+[C6H17N3Na]+154.21
[M+K]+[C6H17N3K]+170.18
[M+ACN+H]+[C8H21N4]+173.26
[M+2H]2+[C6H19N3]2+66.62

Experimental Protocols

Protocol 1: General LC-MS Method for Undivatized this compound and Byproducts

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6470A Triple Quadrupole or equivalent with an ESI source.

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 150 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters (Positive ESI):

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temp: 250 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Nozzle Voltage: 500 V

Protocol 2: Derivatization with Isobutyl Chloroformate

This protocol is adapted from established methods for polyamine analysis.[7][9]

  • To 100 µL of your sample (in a suitable buffer like borate buffer, pH 9.0), add 10 µL of isobutyl chloroformate.

  • Vortex vigorously for 30 seconds.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Quench the reaction by adding 20 µL of 1M Tris-HCl buffer (pH 7.5).

  • Extract the derivatized amines by adding 500 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers and transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in your mobile phase for LC-MS analysis.

Mandatory Visualization

Diagram: Reaction and Potential Byproduct Pathways

reaction_pathway cluster_reaction Acylation Reaction cluster_byproducts Potential Byproducts reactant1 This compound product Desired Mono-acylated Product reactant1->product Primary Amine Reaction cyclization Cyclized Byproduct reactant1->cyclization Intramolecular Reaction (under specific conditions) reactant2 Acylating Agent (e.g., Acyl Chloride) reactant2->product byproduct1 Di-acylated Byproduct product->byproduct1 Further Acylation byproduct2 Tri-acylated Byproduct byproduct1->byproduct2 Further Acylation

Caption: Potential acylation byproducts of this compound.

References

Technical Support Center: Optimizing Amine Labeling Reactions with Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing amine labeling reactions, with a specific focus on the use of Bis(3-aminopropyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for amine labeling reactions with this compound using NHS esters?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, including those on this compound, is generally in the range of 8.3 to 8.5.[1][2][3] This pH represents a critical balance: it is high enough to ensure that a significant portion of the primary amine groups are deprotonated and thus nucleophilic for an efficient reaction, yet it is low enough to minimize the rapid hydrolysis of the NHS ester, which would otherwise reduce labeling efficiency.[3][4]

Q2: How do the pKa values of this compound influence the choice of reaction pH?

This compound has three pKa values: pK1 = 8.02, pK2 = 9.70, and pK3 = 10.70 (at 30°C).[1] These values indicate the pH at which each of the three amine groups is 50% protonated. To ensure the primary amines are sufficiently reactive (in their deprotonated, -NH2 form), the reaction pH should be above the first pKa. A pH of 8.3-8.5 ensures a good proportion of the primary amines are deprotonated and available for reaction with the NHS ester.

Q3: What type of buffer should be used for the labeling reaction?

It is crucial to use a buffer that is free of primary amines to avoid competition with the target molecule for the labeling reagent.[5] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][3]

  • 0.1 M Sodium Borate, pH 8.3-8.5[5]

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (note that the reaction will be slower at this pH range)

Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will react with the NHS ester.[5]

Q4: What are the primary competing reactions to the desired amine labeling?

The main competing reaction is the hydrolysis of the NHS ester by water.[4] The rate of hydrolysis increases significantly with increasing pH.[4] Therefore, it is a trade-off between maximizing the reactivity of the amine and minimizing the inactivation of the NHS ester via hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction pH is too low, resulting in protonated and unreactive amine groups.Ensure the reaction buffer is within the optimal pH range of 8.3-8.5. Use a calibrated pH meter to verify.
Hydrolyzed Labeling Reagent: The NHS ester has been hydrolyzed by moisture before or during the reaction.Use fresh, high-quality NHS ester. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.
Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with this compound.Perform a buffer exchange to a recommended amine-free buffer (e.g., sodium bicarbonate or sodium borate).
Non-Specific Labeling pH is too high: A pH significantly above 8.5 can increase the reactivity of other nucleophilic groups, leading to side reactions.Lower the reaction pH to the recommended 8.3-8.5 range to increase selectivity for primary amines.
High Reagent Concentration: An excessive molar ratio of the NHS ester can lead to modification of less reactive sites.Optimize the molar ratio of the NHS ester to this compound. Start with a lower ratio and titrate up as needed.
Precipitation During Reaction Low Solubility of Reagent or Product: The labeling reagent or the resulting conjugate may have limited solubility in the reaction buffer.If the NHS ester is poorly soluble in aqueous solutions, it can be first dissolved in a small amount of DMSO or DMF before adding it to the reaction mixture.[3] Ensure the final concentration of the organic solvent is compatible with your downstream application.

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

pHTemperatureHalf-life of NHS Ester
7.04°C4-5 hours
8.04°C~1 hour
8.64°C10 minutes

This table illustrates the inverse relationship between pH and the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

Table 2: pKa Values of this compound

pKaValue (at 30°C)Corresponding Amine
pK18.02Secondary Amine
pK29.70Primary Amine
pK310.70Primary Amine

These values are essential for understanding the protonation state of this compound at a given pH and for selecting the optimal reaction conditions.[1]

Experimental Protocol: Amine Labeling of a Molecule with an NHS Ester

This protocol provides a general guideline for the conjugation of a molecule containing a primary amine, such as this compound, with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the this compound Solution: Dissolve this compound in the Reaction Buffer to the desired concentration.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the NHS ester solution to the this compound solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted labeling reagent and byproducts using an appropriate purification method, such as size-exclusion chromatography or dialysis, equilibrated with a suitable storage buffer.

Visualizations

AmineLabelingMechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHSEster NHS Ester NHSEster->Intermediate Product Stable Amide Bond (R-NH-CO-R') Intermediate->Product Collapse NHS_Leaving_Group NHS Leaving Group Intermediate->NHS_Leaving_Group Release

Caption: Reaction mechanism of an NHS ester with a primary amine.

ExperimentalWorkflow start Start prep_amine Prepare this compound in pH 8.3 Buffer start->prep_amine react Mix and Incubate (1-2h at RT or 2-4h at 4°C) prep_amine->react prep_nhs Prepare NHS Ester in Anhydrous DMSO prep_nhs->react quench Quench Reaction with Tris Buffer react->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Caption: General experimental workflow for amine labeling.

References

Technical Support Center: Efficient Synthesis of Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of Bis(3-aminopropyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is a two-step process. The first step involves the cyanoethylation of a suitable amine with acrylonitrile. The resulting intermediate, a bis(cyanoethyl)amine derivative, is then converted to this compound through catalytic hydrogenation.[1][2][3] This method is favored for its high yields and the potential for high purity of the final product.[1][2][3]

Q2: Which catalysts are recommended for the catalytic hydrogenation step?

A2: Several catalysts have proven effective for the hydrogenation of the bis(cyanoethyl) intermediate. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions. Commonly used catalysts include:

  • Raney Nickel: This is a widely used and cost-effective catalyst that provides nearly quantitative yields under relatively mild conditions.[1][2][3]

  • Raney Cobalt: Similar to Raney Nickel, this catalyst is also effective for this type of hydrogenation.

  • Palladium on gamma-Alumina (Pd/γ-Al2O3): This catalyst has shown high activity and selectivity in related nitrile hydrogenations.[4]

  • Ruthenium and other precious metal catalysts: While effective, these are often more expensive alternatives.[5]

  • Base-metal nanostructured catalysts: Emerging research focuses on more sustainable options like carbon-supported cobalt nanoparticles, which offer a cost-effective alternative to precious metals.[5]

Q3: What are the critical reaction parameters for the catalytic hydrogenation?

A3: Optimizing reaction parameters is crucial for achieving high yield and purity. Key parameters to control are:

  • Hydrogen Pressure: While high pressures can be used, studies have shown that relatively low pressures, such as 50 psi, can be effective with catalysts like Raney Nickel.[1][2][3]

  • Temperature: A typical temperature range for this reaction is between 60-80°C.[5]

  • Solvent: The use of a solvent like 7N methanolic ammonia is highly recommended to suppress the formation of secondary amine byproducts.[1][2][3][5]

  • Presence of a Base: The addition of a base, such as ammonia or a solid alkali, is often necessary to improve the selectivity towards the desired primary amine.[5][6]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: The primary challenge in nitrile hydrogenation is controlling the formation of secondary and tertiary amine byproducts. To enhance selectivity for this compound:

  • Utilize Ammonia: Conducting the reaction in a solvent system containing ammonia is the most effective way to suppress the formation of secondary amines.[5]

  • Optimize Catalyst: The choice of catalyst and its preparation method can influence selectivity. For instance, the dispersion of palladium particles on the support has been shown to affect catalyst performance.[4]

  • Control Reaction Conditions: Carefully controlling temperature and pressure can also help to minimize side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield/Conversion 1. Inactive or poisoned catalyst. 2. Suboptimal reaction conditions (temperature, pressure). 3. Impurities in starting materials or solvent.1. Ensure the catalyst is fresh or properly activated. Consider trying a different catalyst type (e.g., Raney Nickel, Pd/γ-Al2O3). 2. Systematically vary the temperature and hydrogen pressure to find the optimal range for your setup. 3. Purify starting materials and ensure the solvent is dry and of high purity.
Poor Selectivity (High levels of byproducts) 1. Insufficient ammonia or base in the reaction mixture. 2. Reaction temperature is too high. 3. Inappropriate catalyst.1. Increase the concentration of ammonia in the solvent or add a solid alkali.[5][6] 2. Lower the reaction temperature to favor the formation of the primary amine. 3. Switch to a catalyst known for high selectivity in nitrile hydrogenation, such as Raney Nickel in a methanolic ammonia solvent.[1][2][3]
Catalyst Deactivation 1. Impurities in the reaction system (e.g., sulfur compounds). 2. Sintering of the catalyst at high temperatures. 3. Leaching of the active metal from the support.1. Purify all reactants and solvents before use. 2. Operate at the lowest effective temperature. 3. Consider a catalyst with a more stable support or a different metal.
Difficulty in Product Purification 1. Presence of closely boiling byproducts. 2. Residual catalyst in the product.1. Optimize the reaction for higher selectivity to minimize byproduct formation. Consider fractional distillation under reduced pressure for purification. 2. Ensure complete filtration of the heterogeneous catalyst after the reaction. A celite pad can aid in removing fine particles.

Catalyst Performance Data

CatalystSupportTemperature (°C)Pressure (psi)SolventYield (%)Conversion (%)Reference
Raney Nickel-Not specified507N Methanolic AmmoniaNearly QuantitativeHigh[1][2][3]
Pd/γ-Al2O3γ-AluminaNot specifiedNot specifiedToluene87.995.6[4]

Note: The data for Pd/γ-Al2O3 is for the synthesis of a structurally related compound, N,N-bis(3-dimethylaminopropyl)amine, and serves as a reference for catalyst performance in similar reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation using Raney Nickel

  • Reactor Setup: To a high-pressure autoclave, add the bis(cyanoethyl)amine intermediate and a 7N solution of ammonia in methanol.

  • Catalyst Addition: Carefully add Raney Nickel catalyst to the reactor under an inert atmosphere. The catalyst loading should be optimized based on the scale of the reaction.

  • Reaction Conditions: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Heating and Agitation: Begin stirring and heat the reactor to 60-80°C.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking small aliquots for analysis (e.g., GC-MS or NMR) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Product Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

experimental_workflow start Start: Bis(cyanoethyl)amine Intermediate reactor_prep Reactor Preparation: - Add intermediate - Add 7N methanolic ammonia start->reactor_prep catalyst_add Catalyst Addition: - Add Raney Nickel (under inert atmosphere) reactor_prep->catalyst_add reaction Hydrogenation: - Pressurize with H2 (50 psi) - Heat to 60-80°C - Stir catalyst_add->reaction monitoring Reaction Monitoring: - H2 uptake - GC-MS/NMR reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool and vent - Filter catalyst monitoring->workup Complete isolation Product Isolation: - Solvent removal - Optional distillation workup->isolation end End: Pure this compound isolation->end troubleshooting_guide start Problem Encountered low_yield Low Yield or Conversion? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No catalyst_issue Check Catalyst Activity and Reaction Conditions low_yield->catalyst_issue Yes selectivity_issue Increase Ammonia Conc. or Lower Temperature poor_selectivity->selectivity_issue Yes purification_issue Optimize Reaction for Selectivity and Use Fractional Distillation poor_selectivity->purification_issue No end Problem Resolved catalyst_issue->end selectivity_issue->end purification_issue->end No, further issues purification_issue->end Yes

References

Technical Support Center: Managing Exothermic Reactions with Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Bis(3-aminopropyl)amine as a curing agent for epoxy resins. It provides detailed troubleshooting advice and frequently asked questions to help manage the exothermic reactions inherent in these systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the curing process.

Issue 1: Rapid, Uncontrolled Exotherm (Runaway Reaction)

Q: My epoxy mixture became extremely hot, started smoking, and cured almost instantly. What happened and how can I prevent this?

A: This is a classic runaway exothermic reaction. The heat generated by the curing process was not able to dissipate, which accelerated the reaction rate, leading to a dangerous and uncontrolled temperature spike.[1][2]

Potential Causes & Solutions:

CauseSolution
Excessive Mass/Volume: Reduce the batch size of your epoxy mixture. Working with smaller quantities minimizes the total heat generated.[3]
High Ambient Temperature: Work in a cooler environment. A general rule is that for every 10-18°F (5.5-10°C) increase in temperature, the pot life is halved.[1][4]
Inadequate Heat Dissipation: Use a container with a larger surface area to mix the epoxy. This allows for better heat dissipation. Avoid using insulating containers like foam cups.[5]
Incorrect Mix Ratio: Strictly adhere to the recommended mix ratio of resin to curing agent. An off-ratio mix can alter the reaction kinetics and heat output.[3][6]

Issue 2: Slow or Incomplete Cure

Q: My epoxy is still tacky or soft after the recommended curing time. What could be the issue?

A: A slow or incomplete cure can be caused by several factors, often related to temperature or stoichiometry.

Potential Causes & Solutions:

CauseSolution
Low Ambient Temperature: Increase the ambient curing temperature. If possible, perform a post-cure at an elevated temperature as recommended for your specific epoxy system.
Incorrect Stoichiometry: Ensure the mix ratio is precise. An excess of either the epoxy resin or the amine curing agent can result in an incomplete reaction.
Insufficient Mixing: Thoroughly mix the resin and curing agent until a uniform consistency is achieved to ensure a complete reaction.
Amine Blush: In cool, humid conditions, a waxy layer called amine blush can form on the surface, inhibiting a full cure.[7]

Issue 3: Surface Defects (Amine Blush)

Q: A waxy, slightly greasy film has formed on the surface of my cured epoxy. What is this and how do I deal with it?

A: This is likely amine blush, which occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, especially in cool, humid conditions.[7][8]

Solutions:

  • Control the Environment: Cure your epoxy in a temperature and humidity-controlled environment.

  • Removal: Amine blush is water-soluble. It can be removed by washing the surface with warm, soapy water.[7]

  • Prevention: Applying a thin film of the epoxy can help minimize the surface area exposed to air during the initial, most critical phase of curing.

Frequently Asked Questions (FAQs)

Q1: What is pot life and how does it relate to exotherm?

A1: Pot life is the amount of time you have to work with a mixed epoxy system before it starts to gel and becomes unworkable.[1] A shorter pot life is often associated with a faster, more intense exothermic reaction because the cure is happening more rapidly.[3]

Q2: How does the mass of the epoxy mixture affect the exotherm?

A2: The larger the mass of the epoxy mixture, the more heat will be generated and retained.[5] This is because the surface area to volume ratio decreases, hindering heat dissipation. This can lead to a significant temperature increase and a much shorter pot life.[9]

Q3: Can I control the exotherm by altering the mix ratio of this compound?

A3: It is not recommended to alter the stoichiometric mix ratio to control the exotherm.[3] Deviating from the correct ratio will likely lead to an incomplete cure and compromise the final mechanical and chemical properties of the epoxy.[6]

Q4: What are the safety hazards associated with an uncontrolled exotherm?

A4: An uncontrolled exotherm can be very dangerous. The rapid increase in temperature can cause the epoxy to foam, smoke, and release hazardous vapors.[2][5] The heat generated can be sufficient to melt plastic containers and ignite nearby combustible materials.[5] Always handle epoxy systems in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Data Presentation

The following tables provide illustrative data on how pot life is affected by temperature and mass. Note that these are generalized values for a typical aliphatic amine like this compound and should be experimentally verified for your specific epoxy system.

Table 1: Illustrative Pot Life vs. Temperature for a 100g Mass of Epoxy

Temperature (°C)Temperature (°F)Approximate Pot Life (minutes)
155960
257730
359515

Table 2: Illustrative Pot Life vs. Mass of Epoxy at 25°C (77°F)

Mass (g)Approximate Pot Life (minutes)
5045
10030
20015

Experimental Protocols

Protocol 1: Characterization of Exothermic Profile using Differential Scanning Calorimetry (DSC)

This protocol outlines a method to determine the heat of reaction and cure kinetics of an epoxy system using this compound.[10][11]

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Epoxy resin

  • This compound curing agent

  • Precision balance

Methodology:

  • Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a small, disposable container.

  • Thoroughly mix the components.

  • Immediately transfer a small sample (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Program the DSC for a dynamic scan, for example, from room temperature to 250°C at a heating rate of 10°C/min.[8]

  • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.[12]

  • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).[11][12]

Visualizations

Diagram 1: Factors Influencing Exothermic Reactions

ExothermFactors Factors Influencing Exothermic Reactions Exotherm Exothermic Reaction Mass Mass/Volume of Epoxy Mass->Exotherm Increases Temp Ambient Temperature Temp->Exotherm Increases MixRatio Mix Ratio MixRatio->Exotherm Affects Rate HeatDissipation Heat Dissipation HeatDissipation->Exotherm Decreases (if high)

Caption: Key factors that influence the rate and intensity of the exothermic cure reaction.

Diagram 2: Troubleshooting Workflow for Curing Issues

TroubleshootingWorkflow Troubleshooting Workflow for Curing Issues Start Curing Issue Observed Problem Identify Problem Start->Problem Runaway Runaway Exotherm Problem->Runaway Too Fast SlowCure Slow/Incomplete Cure Problem->SlowCure Too Slow/Tacky Blush Amine Blush Problem->Blush Waxy Surface CheckMass Reduce Batch Size Runaway->CheckMass CheckTemp Lower Ambient Temp Runaway->CheckTemp SlowCure->CheckTemp CheckRatio Verify Mix Ratio SlowCure->CheckRatio CheckMixing Ensure Thorough Mixing SlowCure->CheckMixing ControlHumidity Control Humidity Blush->ControlHumidity WashSurface Wash with Soapy Water Blush->WashSurface

Caption: A logical workflow for diagnosing and resolving common epoxy curing problems.

References

Long-term storage and degradation of Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, degradation, and handling of Bis(3-aminopropyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C.[1] It is crucial to protect it from light and air.[1] The container should be tightly sealed to prevent moisture absorption and reaction with atmospheric carbon dioxide. Store under an inert atmosphere, such as nitrogen or argon, for extended shelf life.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The primary degradation pathways for this compound during long-term storage are oxidation and reaction with atmospheric carbon dioxide. The amine functional groups are susceptible to oxidation, which can be accelerated by exposure to air and light.[1] Reaction with carbon dioxide from the air can lead to the formation of carbamates. While detailed studies on the specific degradation products of this compound under storage conditions are not extensively available, degradation of similar amines in other applications involves the formation of various oxidation and thermal degradation products.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from potential impurities and degradation products. For HPLC analysis, derivatization with agents like dansyl chloride or o-phthalaldehyde is often required to introduce a chromophore or fluorophore for detection.

Q4: What are the signs of degradation in a this compound sample?

A4: Visual signs of degradation can include a change in color from colorless to yellow or brown, and an increase in viscosity. A strong ammonia-like odor may also become more pronounced. For a definitive assessment of degradation, analytical testing is necessary.

Q5: Is this compound compatible with all common laboratory solvents and reagents?

A5: No, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Reactions with these substances can be exothermic and may produce hazardous byproducts. It is crucial to consult the Safety Data Sheet (SDS) before mixing it with other chemicals.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.1. Check the age and storage conditions of your stock solution. 2. Visually inspect the solution for color change or precipitation. 3. Perform a purity check using GC-MS or HPLC. 4. If degradation is confirmed, use a fresh, unopened bottle of the reagent.
Precipitate formation in the stock solution Absorption of atmospheric CO2 leading to carbamate formation.1. Ensure the container is tightly sealed and stored under an inert atmosphere. 2. Briefly sparge the solution with an inert gas (e.g., nitrogen or argon) before sealing. 3. For critical applications, consider filtering the solution before use.
Discoloration of the sample (yellowing/browning) Oxidation due to exposure to air and/or light.1. Store the compound in an amber vial or a container protected from light. 2. Minimize the headspace in the container to reduce the amount of available oxygen. 3. For long-term storage, purge the container with an inert gas.
Low reaction yield in a synthesis Impure or degraded this compound. Inaccurate measurement due to viscosity.1. Verify the purity of the starting material using an appropriate analytical method. 2. If the material is viscous, warm it slightly to ensure accurate pipetting or weighing. Handle with care as it is corrosive.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for the purity assessment of this compound. Instrument conditions may need to be optimized for your specific system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • For analysis of potential non-volatile degradation products, derivatization may be necessary. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Parameters (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of all detected compounds to determine the relative purity.

Protocol 2: Stability Study under Forced Degradation

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating method.

1. Stress Conditions:

  • Acid Hydrolysis: 1 mL of 1 mg/mL this compound solution + 1 mL of 1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: 1 mL of 1 mg/mL this compound solution + 1 mL of 1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of 1 mg/mL this compound solution + 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

2. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze the samples using a suitable analytical method (e.g., HPLC with UV or MS detection, or GC-MS).

3. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • The analytical method is considered stability-indicating if it can resolve the main peak from all significant degradation product peaks.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation and reaction with CO2.
Light Protect from light (use amber vials)To prevent photodegradation.
Container Tightly sealedTo prevent moisture and CO2 ingress.
Incompatible Materials Strong oxidizing agents, strong acidsTo avoid hazardous reactions.[1]

Table 2: Example Data Table for Long-Term Stability Study

Storage ConditionTime (Months)Purity (%)AppearanceDegradation Products (if any)
2-8°C, Dark, Inert Atmosphere 099.5Colorless liquidNone detected
6
12
24
25°C, Dark, Air 099.5Colorless liquidNone detected
6
12
24
25°C, Light, Air 099.5Colorless liquidNone detected
6
12
24

Visualizations

degradation_pathway BAPA This compound Oxidation Oxidation (O2, Light) BAPA->Oxidation CO2_Reaction Reaction with CO2 BAPA->CO2_Reaction Oxidized_Products Oxidized Degradation Products (e.g., N-oxides, aldehydes) Oxidation->Oxidized_Products Carbamates Carbamate Adducts CO2_Reaction->Carbamates troubleshooting_workflow Start Inconsistent Experimental Results Observed Check_Storage Check Storage Conditions (Age, Temp, Light, Seal) Start->Check_Storage Visual_Inspection Visually Inspect Sample (Color, Precipitate) Check_Storage->Visual_Inspection Purity_Test Perform Purity Test (GC-MS or HPLC) Visual_Inspection->Purity_Test Degradation_Confirmed Degradation Confirmed? Purity_Test->Degradation_Confirmed Use_New Use Fresh Reagent Degradation_Confirmed->Use_New Yes Investigate_Other Investigate Other Experimental Parameters Degradation_Confirmed->Investigate_Other No End Problem Resolved Use_New->End Investigate_Other->End

References

Technical Support Center: Enhancing the Efficiency of Bis(3-aminopropyl)amine as a CO2 Absorbent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bis(3-aminopropyl)amine (APA) as a CO2 absorbent in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during CO2 absorption-desorption experiments using this compound.

Issue 1: Low CO2 Absorption Rate

Possible Causes:

  • Suboptimal Temperature: The reaction kinetics are temperature-dependent.

  • Incorrect Amine Concentration: The concentration of APA and any blended amines will directly impact the absorption rate.

  • Low CO2 Partial Pressure: The driving force for mass transfer may be insufficient.

  • Viscosity Issues: High viscosity of the amine solution can hinder mass transfer.[1]

  • Inadequate Mixing/Contact: Poor contact between the gas and liquid phases will limit the absorption rate.

Troubleshooting Steps:

  • Optimize Operating Temperature:

    • Systematically vary the absorption temperature (e.g., in the range of 298–323 K) to find the optimal point where the reaction rate is maximized without significantly increasing solvent degradation.[2][3]

  • Adjust Amine Concentration:

    • If using a blended solvent system (e.g., APA + AMP or APA + MDEA), vary the concentration of APA as an activator. Even small amounts of APA can substantially enhance the reaction rate.[2][3]

    • Ensure the total amine concentration is appropriate for the experimental setup.

  • Increase CO2 Partial Pressure:

    • If possible within the experimental constraints, increase the partial pressure of CO2 in the feed gas to improve the driving force for absorption.[2][3]

  • Address Solution Viscosity:

    • Measure the viscosity of your amine solution. If it is too high, consider diluting the solution or increasing the temperature slightly to reduce viscosity.[1]

  • Enhance Gas-Liquid Contact:

    • In a packed column, ensure proper wetting of the packing material.

    • In a bubble column, adjust the gas flow rate to ensure good bubble distribution without causing excessive foaming.

    • For stirred tank reactors, optimize the stirring speed.

Issue 2: Poor Absorbent Regeneration

Possible Causes:

  • Insufficient Regeneration Temperature: The temperature in the stripper unit may not be high enough to break the amine-CO2 bonds effectively.

  • High CO2 Loading in Lean Amine: The regenerated ("lean") amine returning to the absorber still contains a high concentration of CO2.

  • Foaming in the Stripper: Foaming can lead to operational instability and carryover of the solvent.

  • Solvent Degradation: Thermal degradation of the amine can reduce its capacity to be regenerated.[4]

Troubleshooting Steps:

  • Optimize Stripper Temperature:

    • Gradually increase the reboiler temperature to enhance CO2 stripping. Be mindful that higher temperatures can accelerate thermal degradation.[4]

  • Improve Stripping Efficiency:

    • Ensure the stripper is operating at the correct pressure for efficient regeneration.

    • Consider using a split-flow configuration where only a portion of the rich solvent is sent to the stripper for deep regeneration.

  • Mitigate Foaming:

    • Introduce an anti-foaming agent if foaming is persistent.

    • Ensure the amine solution is free from contaminants that can act as foam promoters.

  • Monitor for Degradation:

    • Periodically analyze the amine solution for degradation products.

    • If significant degradation is observed, consider lowering the reboiler temperature or reducing the residence time in the stripper.

Issue 3: Solvent Degradation and Contamination

Possible Causes:

  • Oxidative Degradation: The presence of oxygen in the flue gas can lead to the oxidative degradation of amines.[4][5]

  • Thermal Degradation: High temperatures in the reboiler of the stripper can cause thermal degradation of the amine.[4]

  • Contamination: Impurities in the flue gas (e.g., SOx, NOx) or makeup water can react with the amine and lead to degradation and fouling.

Troubleshooting Steps:

  • Minimize Oxygen Content:

    • If possible, reduce the oxygen concentration in the inlet gas stream.

    • Consider the use of corrosion inhibitors which can also sometimes inhibit oxidative degradation.

  • Control Regeneration Temperature:

    • Operate the stripper at the lowest effective temperature to minimize thermal degradation.

  • Pre-treat Flue Gas:

    • Use appropriate pre-treatment methods to remove contaminants like SOx and NOx before the gas enters the absorber.

  • Ensure Water Quality:

    • Use deionized or distilled water for preparing the amine solutions to avoid introducing contaminants.

  • Implement a Reclaiming Process:

    • For long-term operations, consider a thermal or vacuum distillation process to remove degradation products and recover the active amine.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (APA) as a CO2 absorbent?

A1: this compound is a promising CO2 absorbent because it contains two primary amine groups and one secondary amine group in a single molecule.[3] This structure leads to a high reaction rate with CO2. It is often used as an activator in blended amine solvents, where even a small amount can significantly enhance the CO2 absorption rate compared to single amine solutions like 2-amino-2-methyl-1-propanol (AMP).[2][3]

Q2: What is the reaction mechanism of CO2 with an aqueous solution of APA?

A2: The reaction mechanism of CO2 with aqueous solutions of primary and secondary amines like APA is generally described by the zwitterion mechanism.[2][3] In this mechanism, the amine reacts with CO2 to form a zwitterion intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate.

Q3: What are typical operating conditions for CO2 absorption with APA?

A3: Experimental studies have often been conducted at temperatures ranging from 298 K to 323 K and CO2 partial pressures between 5 kPa and 15 kPa.[2][3] The total amine concentration in blended solutions (e.g., APA + AMP) is typically around 3.0 kmol m⁻³.[2][3]

Q4: Can APA be used as a standalone absorbent?

A4: While APA has a high reactivity with CO2, it is often blended with other amines like AMP or N-methyldiethanolamine (MDEA).[6] These blends aim to combine the high reaction rate of APA with the desirable properties of other amines, such as lower regeneration energy or higher CO2 loading capacity.

Q5: How can I analyze the concentration of species in my APA-CO2-H2O system?

A5: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for both qualitative and quantitative analysis of the species formed during CO2 absorption and desorption in aqueous amine systems.[7] This method allows for the direct observation and quantification of carbamates, bicarbonates, and carbonates in the solution.[7]

Quantitative Data

Table 1: Physicochemical Properties of Aqueous APA Solutions

Property Concentration (wt%) Temperature (K) Value
Density (g/cm³) 10 303.15 0.9954
Viscosity (mPa·s) 10 303.15 1.23
Surface Tension (mN/m) 10 303.15 65.4

| pKa | - | 298.15 | 10.85 |

Note: Data synthesized from multiple sources for illustrative purposes. Actual experimental values may vary.

Table 2: CO2 Absorption Performance of APA and Blended Solvents

Solvent System APA Concentration (kmol m⁻³) Total Amine Conc. (kmol m⁻³) Temperature (K) CO2 Loading (mol CO2/mol amine) Second-Order Rate Constant (k₂) (m³ kmol⁻¹ s⁻¹)
APA 0.1-0.5 - 313 - 59,816
APA + AMP 0.5 3.0 303 ~0.85 -

| APA + MDEA | - | - | - | - | - |

Note: This table presents a summary of reported data. Direct comparison should be made with caution due to varying experimental conditions.[8]

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Rate using a Wetted-Wall Column

Objective: To measure the kinetics of CO2 absorption into an aqueous this compound solution.

Materials:

  • This compound (APA)

  • 2-Amino-2-methyl-1-propanol (AMP) (if creating a blend)

  • Deionized water

  • CO2 gas (high purity)

  • N2 gas (high purity)

  • Wetted-wall column apparatus

  • Mass flow controllers

  • Gas chromatograph (GC) or other CO2 analyzer

  • Thermostatic bath

Procedure:

  • Solvent Preparation: Prepare the aqueous amine solution of the desired concentration (e.g., 3.0 kmol m⁻³ total amine concentration with a specific concentration of APA).[2][3] Degas the solution by boiling and then cooling under vacuum to remove any dissolved gases.[3]

  • Apparatus Setup:

    • Set up the wetted-wall column, ensuring the inner tube is clean and vertical.

    • Connect the gas lines for CO2 and N2 through mass flow controllers to the gas inlet at the bottom of the column.

    • Connect the liquid feed line from a temperature-controlled reservoir to the top of the column.

    • Connect the gas outlet at the top of the column to a CO2 analyzer.

  • Experimental Run:

    • Circulate water from the thermostatic bath through the jacket of the wetted-wall column to maintain a constant temperature (e.g., 303 K).

    • Start the liquid pump to create a stable falling film of the amine solution on the inner wall of the column.

    • Introduce a known mixture of CO2 and N2 at a controlled flow rate into the bottom of the column.

    • Allow the system to reach a steady state.

    • Measure the concentration of CO2 in the outlet gas stream using the CO2 analyzer.

  • Data Analysis:

    • Calculate the rate of CO2 absorption based on the difference in CO2 concentration between the inlet and outlet gas streams and the known gas flow rate.

    • Using the principles of mass transfer and chemical reaction kinetics for a pseudo-first-order reaction, determine the overall mass transfer coefficient and the second-order rate constant.[2][3]

Visualizations

CO2_Absorption_Mechanism cluster_gas_phase Gas Phase cluster_liquid_phase Liquid Phase CO2_gas CO2(g) CO2_aq CO2(aq) CO2_gas->CO2_aq Mass Transfer APA R2NH (APA) Zwitterion R2N+HCOO- (Zwitterion) APA->Zwitterion + CO2(aq) CO2_aq->Zwitterion Zwitterion->APA - CO2(aq) Carbamate R2NCOO- (Carbamate) Zwitterion->Carbamate + B Zwitterion->Carbamate Carbamate->Zwitterion - B Protonated_Base BH+ Protonated_APA R2NH2+ Base B (e.g., APA, H2O)

Caption: Zwitterion mechanism for CO2 absorption by this compound.

Experimental_Workflow Prep Solvent Preparation (APA/Blend) Setup Apparatus Setup (e.g., Wetted-Wall Column) Prep->Setup Run Run Experiment (Controlled T, P, Flow) Setup->Run Measure Measure Outlet CO2 Conc. Run->Measure Regen Solvent Regeneration (Stripping) Run->Regen Rich Solvent Analyze Data Analysis (Calculate Rates, k₂) Measure->Analyze Recycle Recycle Lean Solvent Regen->Recycle Recycle->Run Lean Solvent

Caption: General experimental workflow for CO2 capture and regeneration.

Troubleshooting_Flowchart rect_node rect_node Start Low CO2 Absorption? Check_Temp Temp Optimal? Start->Check_Temp Check_Conc Concentration Correct? Check_Temp->Check_Conc No Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Yes Check_Mixing Adequate Mixing? Check_Conc->Check_Mixing No Adjust_Conc Adjust APA/Total Amine Concentration Check_Conc->Adjust_Conc Yes Improve_Mixing Enhance Gas-Liquid Contact Check_Mixing->Improve_Mixing Yes Check_Degradation Check for Solvent Degradation Check_Mixing->Check_Degradation No Adjust_Temp->Check_Conc Adjust_Conc->Check_Mixing Improve_Mixing->Check_Degradation

References

Technical Support Center: Methods for Quenching Bis(3-aminopropyl)amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-aminopropyl)amine. The following information is designed to address specific issues that may be encountered during the quenching of reactions involving this polyamine.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for quenching a reaction involving this compound?

A1: Reactions with this compound, a primary polyamine, can typically be quenched by neutralizing or removing the reactive amine. Common methods include:

  • Addition of Water: For many reactions, the addition of water is sufficient to stop the reaction by hydrolyzing any unreacted electrophiles and dissolving the amine salt.

  • Acidic Quench: Adding a dilute aqueous acid (e.g., HCl, NH₄Cl) will protonate the basic amine groups of this compound, forming the corresponding ammonium salts. This renders the amine unreactive and facilitates its removal during aqueous workup.

  • Addition of a Scavenger Resin: Amine-scavenging resins can be used to selectively bind to and remove excess this compound from the reaction mixture.

Q2: How do I choose the right quenching method for my specific reaction?

A2: The choice of quenching method depends on the stability of your product and the nature of the other components in your reaction mixture.

  • If your product is stable to acid , an acidic quench is often the most effective method for both stopping the reaction and removing the excess amine.

  • If your product is acid-sensitive , quenching with water or a saturated aqueous solution of a mild acid salt like ammonium chloride is a better alternative.

  • For reactions where the product is non-polar and soluble in organic solvents , an acidic wash is effective for extracting the protonated this compound into the aqueous layer.

  • If your product is polar or water-soluble , consider using an amine-scavenging resin to avoid difficult extractions.

Q3: What are the pKa values of this compound and why are they important for quenching?

A3: The reported pKa values for this compound are approximately 8.02, 9.70, and 10.70[1]. These values indicate that the amine groups are basic. For an effective acidic quench, the pH of the aqueous solution should be significantly lower than the lowest pKa value to ensure complete protonation of all three amine groups. A pH of 2-4 is generally sufficient.

Troubleshooting Guides

Issue 1: Difficulty Removing Excess this compound During Workup

Symptoms:

  • The organic layer shows the presence of the amine by TLC or NMR after aqueous extraction.

  • Formation of an emulsion during extraction.

  • Low yield of the desired product due to co-extraction with the amine.

Possible Causes & Solutions:

Cause Troubleshooting Step
Incomplete Protonation Ensure the pH of the acidic wash is low enough (pH 2-4) to fully protonate all three amine groups. Use a pH meter or pH paper to verify.
Insufficient Volume of Aqueous Wash Increase the volume and/or the number of acidic washes. A common rule of thumb is to wash with a volume of aqueous solution equal to the volume of the organic layer, repeated 2-3 times.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is also Water-Soluble If your product has some water solubility, acidic washes may lead to product loss. In this case, consider alternative purification methods like column chromatography or the use of an amine-scavenging resin.
Issue 2: Unexpected Side Reactions During Quenching

Symptoms:

  • Formation of unexpected byproducts observed by TLC, LC-MS, or NMR.

  • Low yield of the desired product.

Possible Causes & Solutions:

Cause Troubleshooting Step
Reaction with Quenching Agent The quenching agent itself may react with your product. For example, a highly acidic quench could cleave acid-labile protecting groups.
Degradation of Product The change in pH during quenching might cause degradation of a sensitive product.
Reaction with Air (Oxidation) This compound can be sensitive to air[1]. If the reaction is performed under inert atmosphere, ensure the quenching solution is also de-gassed to prevent oxidation of the amine or other components.

Experimental Protocols

Protocol 1: General Acidic Quench and Extraction

This protocol is suitable for reactions where the product is stable to dilute acid and soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing this compound.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • pH paper or pH meter.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1 M HCl solution to the reaction mixture with stirring until the pH of the aqueous phase is between 2 and 4.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of the organic solvent and shake gently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (1 x volume of organic layer).

    • Saturated NaHCO₃ solution (1 x volume of organic layer) to neutralize any remaining acid.

    • Brine (1 x volume of organic layer) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Water for Acid-Sensitive Products

This protocol is suitable for reactions where the product is sensitive to acid.

Materials:

  • Reaction mixture containing this compound.

  • Deionized water.

  • Water-immiscible organic solvent.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add deionized water to the reaction mixture with stirring.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of the organic solvent and shake gently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with brine (2 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Note: This method may not completely remove this compound. Further purification by column chromatography may be necessary.

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup cluster_product Isolation Reaction_Mixture Reaction Mixture (Product + Excess Amine) Quench Add Quenching Agent (e.g., Dilute Acid or Water) Reaction_Mixture->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product

Caption: General workflow for quenching a reaction involving this compound.

Troubleshooting_Logic Start Problem: Amine in Product Check_pH Was pH of acidic wash < 4? Start->Check_pH Increase_Wash Increase volume/number of washes Check_pH->Increase_Wash No Check_Emulsion Emulsion formed? Check_pH->Check_Emulsion Yes Increase_Wash->Check_Emulsion Add_Brine Add brine to break emulsion Check_Emulsion->Add_Brine Yes Consider_Alternatives Consider chromatography or scavenger resin Check_Emulsion->Consider_Alternatives No, and still impure End Pure Product Check_Emulsion->End No, and pure Add_Brine->End Consider_Alternatives->End

Caption: Troubleshooting logic for removing excess this compound.

References

Technical Support Center: Improving Cross-linking Density with Bis(3-aminopropyl)amine in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(3-aminopropyl)amine as a cross-linking agent in polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a cross-linker?

A1: this compound, also known as N-(3-Aminopropyl)-1,3-propanediamine, is a polyamine containing two primary and one secondary amine group.[1] Its multiple reactive amine hydrogens make it an effective cross-linking agent, or "hardener," for polymers containing functional groups that react with amines, such as epoxides and isocyanates.[2][3] It is frequently used to form a three-dimensional network structure in polymers, thereby enhancing their mechanical strength, thermal stability, and chemical resistance.[4][5]

Q2: How does the stoichiometry of this compound affect the properties of the final polymer?

A2: The stoichiometric ratio of the amine hydrogens on this compound to the reactive groups on the polymer (e.g., epoxy groups) is a critical parameter that significantly influences the final properties of the cross-linked material.[6][7]

  • Optimal Stoichiometry: Generally, a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is targeted to achieve the highest cross-linking density and, consequently, the maximum glass transition temperature (Tg) and mechanical strength.[3][8]

  • Off-Stoichiometry (Amine-rich): An excess of the amine cross-linker can lead to a less densely cross-linked network, potentially resulting in a lower Tg, reduced modulus, and increased ductility.[9][10] Unreacted amine ends can also act as plasticizers.

  • Off-Stoichiometry (Epoxy-rich): An excess of the polymer's reactive groups can also result in an incomplete network with lower cross-linking density and reduced mechanical and thermal properties.[6]

Q3: What are the typical reaction conditions for cross-linking with this compound?

A3: The optimal reaction conditions depend on the specific polymer system. However, for common systems like epoxy resins, the curing process is often carried out at elevated temperatures to ensure a complete reaction. A typical curing schedule might involve an initial cure at a moderate temperature (e.g., 60-80°C) followed by a post-curing step at a higher temperature (e.g., 120-150°C) to maximize cross-linking and achieve the final desired properties.[11] The reaction time can vary from a few hours to over 24 hours depending on the temperature and the reactivity of the polymer.[4][11]

Q4: How can I characterize the cross-linking density of my polymer network?

A4: Several techniques can be used to assess the cross-linking density of a polymer network:

  • Swelling Tests: This is a common and relatively simple method. The cross-linked polymer is immersed in a suitable solvent. A lower degree of swelling generally indicates a higher cross-linking density.[12][13] The Flory-Rehner equation can be used to calculate the cross-link density from swelling data.[12]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the polymer as a function of temperature. The storage modulus (G' or E') in the rubbery plateau region, above the glass transition temperature (Tg), is directly related to the cross-linking density.[5][14]

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the glass transition temperature (Tg) of the polymer. For a given polymer system, a higher Tg often corresponds to a higher degree of cross-linking.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR techniques can provide detailed information about the molecular structure and mobility of the polymer chains, which can be used to quantify the cross-linking density.[13]

Troubleshooting Guides

Issue 1: Low or Incomplete Cross-linking

Q: My polymer sample is soft, tacky, or has not fully cured. What are the possible causes and how can I fix it?

A: Incomplete curing is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem.

  • Incorrect Stoichiometry:

    • Cause: An improper ratio of this compound to the polymer's reactive groups is a primary cause of incomplete curing.[17][18]

    • Solution: Carefully calculate and precisely measure the required amounts of the cross-linker and the polymer based on their equivalent weights. For epoxy resins, the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin are used to determine the correct mix ratio.[8]

  • Inadequate Mixing:

    • Cause: If the cross-linker and polymer are not thoroughly mixed, localized areas with incorrect stoichiometry will exist, leading to soft or tacky spots.[2][17]

    • Solution: Mix the components vigorously and systematically. Scrape the sides and bottom of the mixing container multiple times to ensure all material is incorporated into the mixture. A "two-cup" mixing method, where the mixture is transferred to a second clean cup and mixed again, can help ensure homogeneity.[2]

  • Low Curing Temperature or Insufficient Curing Time:

    • Cause: The cross-linking reaction is temperature-dependent. If the temperature is too low, the reaction rate will be very slow, and the curing may not proceed to completion within a reasonable timeframe.[19][20]

    • Solution: Ensure the curing is performed at the recommended temperature for your specific polymer system. If the initial cure is at room temperature, a post-curing step at an elevated temperature is often necessary to achieve full cross-linking and optimal properties.[11] Extend the curing time if necessary.

  • Inhibited Reaction:

    • Cause: Contaminants such as moisture, or the presence of acidic or basic impurities, can interfere with the cross-linking reaction. High humidity can also be a problem, leading to a surface blush on epoxy systems.[19][20]

    • Solution: Ensure all glassware and equipment are clean and dry. Work in a controlled environment with low humidity if possible. Use high-purity reagents and solvents.

  • Expired or Improperly Stored Reagents:

    • Cause: this compound can react with atmospheric carbon dioxide over time, reducing its reactivity.[21] Similarly, the polymer resin may degrade if not stored correctly.[17]

    • Solution: Use fresh reagents and check the expiration dates. Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with CO2.

Troubleshooting Workflow for Incomplete Curing

G start Start: Incomplete Curing Observed check_stoichiometry Verify Stoichiometry Calculation and Measurement start->check_stoichiometry check_mixing Review Mixing Procedure check_stoichiometry->check_mixing If correct re_run Re-run Experiment with Corrections check_stoichiometry->re_run If incorrect check_curing Examine Curing Temperature and Time check_mixing->check_curing If correct check_mixing->re_run If incorrect check_reagents Inspect Reagent Quality and Storage check_curing->check_reagents If correct post_cure Apply Post-Curing Step check_curing->post_cure If insufficient check_reagents->re_run If issues found result Cured Polymer re_run->result post_cure->result G start Start calculate Calculate Stoichiometric Ratio start->calculate weigh Weigh Resin and Hardener calculate->weigh mix Thoroughly Mix Components weigh->mix degas Degas Mixture in Vacuum Oven mix->degas cast Cast into Mold degas->cast cure Cure in Oven (Two-stage) cast->cure cool Slow Cool to Room Temperature cure->cool characterize Characterize Mechanical and Thermal Properties cool->characterize end End characterize->end G cluster_reactants Reactants cluster_products Products Epoxy_Group Epoxy Group (on Polymer) Primary_Amine_Reaction Primary Amine attacks Epoxy Ring Epoxy_Group->Primary_Amine_Reaction Secondary_Amine_Reaction Secondary Amine attacks Epoxy Ring Epoxy_Group->Secondary_Amine_Reaction Bis_Amine This compound (Primary & Secondary Amines) Bis_Amine->Primary_Amine_Reaction Crosslinked_Polymer Cross-linked Polymer Network (Tertiary Amines & Hydroxyl Groups) Secondary_Amine_Intermediate Formation of Secondary Amine and Hydroxyl Group Primary_Amine_Reaction->Secondary_Amine_Intermediate Secondary_Amine_Intermediate->Secondary_Amine_Reaction Secondary_Amine_Reaction->Crosslinked_Polymer

References

Validation & Comparative

A Comparative Guide: Bis(3-aminopropyl)amine vs. Spermidine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polyamine research, both Bis(3-aminopropyl)amine, also known as norspermidine, and its close structural analog, spermidine, are subjects of intense investigation for their profound influence on fundamental cellular processes. While chemically similar, emerging evidence suggests distinct biological activities, making a direct comparison essential for researchers designing experiments and developing novel therapeutic strategies. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Similarities

FeatureThis compound (Norspermidine)Spermidine
Primary Role Primarily investigated for its antiproliferative and antitumor activities.Known for its roles in promoting longevity, inducing autophagy, and modulating cell growth and apoptosis.
Cell Proliferation Generally exhibits inhibitory effects on cancer cell lines.Can have dual effects, promoting normal cell growth while inhibiting cancer cell proliferation at higher concentrations.
Apoptosis Induces apoptosis in cancer cells.Can induce apoptosis in cancer cells, often via the mitochondrial pathway.
Autophagy Limited direct evidence on its role in autophagy modulation in mammalian cells.A well-established inducer of autophagy through inhibition of the acetyltransferase EP300.
Natural Occurrence Found in some plants, bacteria, and algae, but not naturally in humans.[1]Ubiquitous in living organisms, including humans.

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies. It is important to note that direct comparisons are limited, and experimental conditions may vary between studies.

Table 1: Comparative Effects on Cell Viability (IC50 Values)
CompoundCell LineCancer TypeIC50 ValueReference
SpermidineHeLaCervical Cancer121.3 µM[2]
SpermidineCaco-2Colon Adenocarcinoma0.15 µM (as a bisnaphthalimidopropyl derivative)[1][3]
SpermidineHT-29Colon Adenocarcinoma1.64 µM (as a bisnaphthalimidopropyl derivative)[1][3]
SpermidineP19Embryonal Carcinoma~20 µM[4]
This compound L56Br-C1Breast CancerGrowth inhibition observed, specific IC50 not provided[2]
This compound JIMT-1Breast CancerGrowth inhibition observed, specific IC50 not provided[2]
This compound MCF-7Breast CancerGrowth inhibition observed, specific IC50 not provided[2]

Note: The IC50 values for spermidine in Caco-2 and HT-29 cells are for a chemically modified derivative and may not be directly comparable to the unmodified compound.

Table 2: Comparative Effects on Apoptosis
CompoundCell LineAssayConcentrationApoptotic EffectReference
SpermidineHeLaFlow Cytometry (Annexin V-FITC/PI)120 µM and 180 µMIncreased apoptosis[2]
SpermidineP19Flow Cytometry (Propidium Iodide)25 µM25.73 ± 7.10% apoptotic cells[4]
SpermidineARPE-19Flow Cytometry (Annexin V/PI)10 µM (pre-treatment)Suppressed H₂O₂-induced apoptosis (from ~25% to lower levels)[5][6]
This compound Breast Cancer Cell LinesNot specifiedNot specifiedInduction of cell death observed[2]
Table 3: Comparative Effects on Other Biological Processes
CompoundBiological ProcessModel SystemKey FindingsReference
SpermidineAutophagy InductionU2OS cells, miceIncreases LC3-II levels, indicating autophagosome formation.[7][8][9][10]
This compound Biofilm FormationE. coliInhibited biofilm formation.[1]
This compound Biofilm FormationS. entericaIncreased biofilm formation.[1]
This compound Spermidine UptakeBreast Cancer Cell LinesCompetitively inhibits spermidine uptake (50% inhibition at 6-8 µM).[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Polyamine_Metabolism Polyamine Metabolism Pathway cluster_synthesis Biosynthesis cluster_catabolism Catabolism arginine Arginine ornithine Ornithine arginine->ornithine Arginase putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine Spermidine Synthase spermine Spermine spermidine->spermine Spermine Synthase acetylspermidine N1-acetylspermidine spermidine->acetylspermidine SSAT spermidine->acetylspermidine acetylspermine N1-acetylspermine spermine->acetylspermine spermine->acetylspermine acetylspermine->spermidine PAOX acetylspermidine->putrescine PAOX

Polyamine metabolism pathway highlighting the biosynthesis and catabolism of spermidine.

Experimental_Workflow Typical Experimental Workflow for Comparing Polyamine Effects cluster_assays Biological Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound or Spermidine (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis autophagy Autophagy Assay (e.g., Western Blot for LC3-II) incubation->autophagy data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis autophagy->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

A generalized workflow for conducting comparative biological assays of polyamines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and spermidine.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and Spermidine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound and spermidine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compounds).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and Spermidine stock solutions

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or spermidine for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Assay (Western Blot for LC3-II)

This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and Spermidine stock solutions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound or spermidine. It is recommended to include a positive control (e.g., starvation or rapamycin) and a negative control (untreated cells). To assess autophagic flux, a set of wells should also be treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against LC3B and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of a lysosomal inhibitor allows for the assessment of autophagic flux.[7]

Conclusion

The available data suggests that while both this compound and spermidine are potent modulators of cell fate, they may exert their effects through distinct mechanisms and with differing potencies. Spermidine is a well-characterized autophagy inducer with a complex, dose-dependent role in cell proliferation and apoptosis. In contrast, this compound appears to be a more direct inhibitor of cell proliferation and an inducer of apoptosis in cancer cells, with its effects on autophagy in mammalian systems remaining less clear.

For researchers in drug development, the antiproliferative properties of this compound make it an interesting candidate for anticancer therapies, particularly in combination with inhibitors of polyamine biosynthesis. Spermidine, with its established role in promoting longevity and cellular clean-up via autophagy, holds promise in the fields of aging and neurodegenerative diseases.

Further head-to-head comparative studies in a wider range of cell lines and in vivo models are crucial to fully elucidate the therapeutic potential of these two closely related polyamines. The protocols provided in this guide offer a standardized framework for conducting such vital comparative research.

References

Performance comparison of Bis(3-aminopropyl)amine as an epoxy curing agent

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Analysis of Bis(3-aminopropyl)amine as an Epoxy Curing Agent

This guide presents a detailed comparison of this compound, an aliphatic amine, against other common classes of epoxy curing agents. The selection of a curing agent is a critical decision in formulating epoxy systems, as it fundamentally dictates the handling characteristics, cure profile, and the ultimate thermal, mechanical, and chemical resistance properties of the final thermoset polymer.

For this analysis, this compound is compared against three widely used alternatives, each representing a different class of amine hardener:

  • Triethylenetetramine (TETA): A common linear aliphatic amine, often used as a benchmark for room-temperature cure systems.

  • Isophorone Diamine (IPDA): A cycloaliphatic amine known for imparting good color stability, weatherability, and high glass transition temperatures.

  • 4,4'-Diaminodiphenylmethane (DDM): An aromatic amine that provides excellent thermal stability and chemical resistance, typically requiring elevated temperatures for curing.

The data presented is compiled from various technical sources and scientific literature to provide a comparative framework for researchers and formulation scientists.

Data Presentation: Performance Characteristics

The following tables summarize the key performance indicators for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with the selected amine agents. It is important to note that values can vary based on the specific epoxy resin, cure schedule, and presence of additives.

Table 1: Typical Handling and Curing Properties

PropertyThis compoundTriethylenetetramine (TETA)Isophorone Diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Test Standard
Amine Hydrogen Equivalent Wt. (AHEW) ~26.2~24.442.649.6Titration
Typical Use Level (phr, EEW 190) ~14~13~22~26Calculation
Viscosity at 25°C (cP) 5 - 1510 - 2015 - 25Solid (Melted >90°C)ASTM D2393
Gel Time (100g mass at 25°C, mins) 30 - 4525 - 4045 - 60>240 (at 25°C)ASTM D2471
Typical Cure Schedule 24 hrs at 25°C + 2 hrs at 100°C24 hrs at 25°C + 2 hrs at 80°C2 hrs at 80°C + 3 hrs at 150°C2 hrs at 120°C + 3 hrs at 180°CManufacturer Data

Table 2: Thermal Properties of Cured Epoxy Resins

PropertyThis compoundTriethylenetetramine (TETA)Isophorone Diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Test Standard
Glass Transition Temp. (Tg, °C) 95 - 115100 - 120150 - 180180 - 220ASTM D3418 (DSC)
Decomposition Temp. (Td, 5% wt. loss, °C) ~320~330~350~380ASTM E1131 (TGA)

Table 3: Mechanical Properties of Cured Epoxy Resins

PropertyThis compoundTriethylenetetramine (TETA)Isophorone Diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Test Standard
Tensile Strength (MPa) 60 - 7565 - 8070 - 8580 - 95ASTM D638
Flexural Modulus (GPa) 2.8 - 3.22.9 - 3.33.0 - 3.53.2 - 3.8ASTM D790
Hardness (Shore D) 82 - 8683 - 8785 - 9088 - 92ASTM D2240

Table 4: Chemical Resistance of Cured Epoxy Resins (% Weight Change after 30-day immersion at 25°C)

ReagentThis compoundTriethylenetetramine (TETA)Isophorone Diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Test Standard
Water < 1.0%< 0.8%< 0.5%< 0.4%ASTM D543
10% Sulfuric Acid ~2.5%~2.0%< 1.0%< 0.5%ASTM D543
10% Sodium Hydroxide < 0.5%< 0.4%< 0.2%< 0.1%ASTM D543
Toluene ~5.0%~4.5%~1.5%< 1.0%ASTM D543
Methylene Chloride >20% (Severe Swelling)>20% (Severe Swelling)~10%~5%ASTM D543

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. All sample preparation involves mixing the epoxy resin with the curing agent at the stoichiometric ratio determined by the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.

Determination of Gel Time
  • Standard: ASTM D2471 - Standard Test Method for Pot Life of Potting Compounds.

  • Methodology: A 100-gram mass of the mixed epoxy system is prepared and maintained at a constant temperature (25°C). The viscosity is monitored over time using a rotational viscometer or by manual probing. Gel time is defined as the point at which the material becomes stringy or rubbery and is no longer workable.

Thermal Analysis
  • Glass Transition Temperature (Tg) via DSC:

    • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.

    • Methodology: A small sample (5-10 mg) of the fully cured epoxy is placed in an aluminum DSC pan. The sample is subjected to a heat-cool-heat cycle, typically from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the step change in the heat flow curve during the second heating scan.[1]

  • Thermal Stability (Td) via TGA:

    • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

    • Methodology: A sample of the cured epoxy (10-20 mg) is heated in a TGA furnace from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).[2] The sample weight is continuously monitored, and the decomposition temperature (Td) is reported as the temperature at which 5% weight loss occurs.[2]

Mechanical Properties Testing
  • Standard Specimens: All mechanical test specimens are cast and cured according to the specified cure schedule and conditioned at 23°C and 50% relative humidity for at least 40 hours prior to testing.

  • Tensile Strength:

    • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[3]

    • Methodology: Dog-bone shaped specimens are pulled apart at a constant crosshead speed until failure. The maximum stress applied is recorded as the tensile strength.

  • Flexural Modulus:

    • Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[3]

    • Methodology: A rectangular bar specimen is supported at its ends and a load is applied to its center (3-point bending). The stress-strain relationship in the elastic region is used to calculate the flexural modulus.

  • Hardness:

    • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[4]

    • Methodology: A durometer with a specific indenter (Shore D for hard plastics) is pressed against the surface of the cured epoxy. The instrument measures the resistance to penetration, providing a numerical hardness value.[4]

Chemical Resistance Testing
  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[5]

  • Methodology: Pre-weighed, fully cured samples are fully immersed in the specified chemical reagents at a controlled temperature (25°C) for a set duration (e.g., 30 days). After immersion, the samples are removed, dried, and reweighed. The percentage weight change is calculated to quantify the resistance to the chemical. Visual inspection for swelling, discoloration, or degradation is also performed.[6]

Mandatory Visualizations

The following diagrams illustrate the fundamental chemical reaction and a generalized workflow for performance evaluation.

EpoxyAmineCuring cluster_reactants Reactants cluster_products Reaction Products Epoxy Epoxy Group (Oxirane Ring) SecondaryAmine Secondary Amine + Hydroxyl Group Epoxy->SecondaryAmine + Primary Amine PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SecondaryAmine TertiaryAmine Tertiary Amine + Hydroxyl Group SecondaryAmine->TertiaryAmine + Epoxy Group CrosslinkedNetwork Crosslinked Polymer Network TertiaryAmine->CrosslinkedNetwork Further Reactions

Caption: Epoxy-Amine Curing Mechanism.

ExperimentalWorkflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Mix Resin & Curing Agent B 2. Cast Specimen (e.g., Tensile Bar) A->B C 3. Cure Specimen (Specified Temp & Time) B->C D 4. Condition Specimen (ASTM Standards) C->D E 5. Perform Test (e.g., Tensile Test per ASTM D638) D->E F 6. Record Raw Data (Stress, Strain) E->F G 7. Calculate Properties (Strength, Modulus) F->G H 8. Compare & Report G->H

Caption: General Experimental Workflow for Mechanical Property Testing.

References

A Comparative Analysis of Bis(3-aminopropyl)amine and Monoethanolamine for Post-Combustion CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of two amine-based solvents for carbon dioxide capture, supported by experimental data and detailed methodologies.

The escalating concentration of atmospheric carbon dioxide (CO2) has intensified the search for efficient and cost-effective carbon capture technologies. Amine scrubbing is a mature technology for this purpose, with monoethanolamine (MEA) being the conventional benchmark solvent.[1][2][3] However, MEA suffers from significant drawbacks, including high energy requirements for regeneration and solvent degradation.[1][4] This has spurred research into alternative amines, such as Bis(3-aminopropyl)amine, also known as N,N-bis(3-aminopropyl)amine (DAPA), a polyamine with the potential for improved performance.[5][6] This guide provides a comparative analysis of the CO2 capture efficiency of this compound versus MEA, based on available experimental data.

Quantitative Performance Comparison

The following tables summarize key performance indicators for this compound and MEA based on data from various studies. It is important to note that the experimental conditions may vary between studies, which can influence the results.

Table 1: CO2 Absorption Capacity

AmineConcentration (wt%)Temperature (°C)CO2 Partial Pressure (kPa)Absorption Capacity (mol CO2/mol amine)Reference(s)
This compound (DAPA) 30401851.9[6]
Monoethanolamine (MEA) 304012~0.5 - 0.6[7]
Monoethanolamine (MEA) 20-30--~0.2 - 0.5[8]

Table 2: Reaction Kinetics

AmineConcentrationTemperature (K)Second-Order Rate Constant (k2) (m³/kmol·s)Reference(s)
This compound (DAPA) -31359,816[6]
Monoethanolamine (MEA) --One order of magnitude lower than DAPA[6]

Table 3: Heat of Absorption

AmineConcentrationTemperature (K)Heat of Absorption (-ΔHabs) (kJ/mol CO2)Reference(s)
Monoethanolamine (MEA) -29888.91[9]
This compound (DAPA) 30303-323Data not explicitly found in a comparable format

Table 4: Solvent Stability and Degradation

AmineKey Degradation FactorsCommon Degradation ProductsReference(s)
This compound (DAPA) Oxidative and thermal degradationSpecific long-term degradation products not detailed in the reviewed literature.
Monoethanolamine (MEA) Oxidative degradation (in the presence of O2) and thermal degradationAmmonia, organic acids, imines, hydroxyacetaldehyde, formaldehyde[10][11]

Experimental Protocols

The following sections describe generalized experimental methodologies for evaluating the performance of amine solvents for CO2 capture, based on techniques reported in the literature.

1. CO2 Absorption and Desorption Studies

A common apparatus for studying CO2 absorption kinetics is the wetted-wall column.[4][12][13] For equilibrium solubility and absorption capacity, a stirred-tank reactor is often employed.

  • Materials:

    • This compound (reagent grade, e.g., 98% purity)

    • Monoethanolamine (reagent grade, e.g., 99% purity)

    • CO2 gas (high purity, e.g., 99.995%)

    • Nitrogen (N2) gas (high purity)

    • Deionized water

  • Apparatus:

    • Wetted-wall column or a stirred-tank reactor with temperature and pressure control.

    • Gas flow meters to control the flow of CO2 and N2.

    • A gas chromatograph or other gas analyzer to measure the CO2 concentration in the inlet and outlet gas streams.

    • A thermostated bath to maintain the desired temperature of the amine solution.

    • For desorption, a heating system for the rich amine solution and a condenser to recover water.

  • Procedure:

    • Prepare aqueous amine solutions of the desired concentration (e.g., 30 wt%).

    • The amine solution is fed to the absorber (wetted-wall column or reactor) at a known flow rate and temperature.

    • A gas mixture with a known concentration of CO2 in N2 is introduced into the absorber.

    • The CO2 concentration in the outlet gas is continuously monitored until it reaches a steady state.

    • The CO2 loading in the amine solution is determined by titration methods (e.g., UOP Method 829-82) or by using a total organic carbon (TOC) analyzer.[8]

    • For desorption studies, the CO2-rich amine solution is heated in a stripper column, and the released CO2 is measured.

2. Physicochemical Property Measurements

The density, viscosity, and surface tension of the amine solutions are crucial for process modeling and equipment design.

  • Apparatus:

    • A digital density meter for density measurements.

    • A viscometer (e.g., a cone-and-plate or falling-ball viscometer) for viscosity measurements.

    • A tensiometer for surface tension measurements.

  • Procedure:

    • Calibrate the instruments with standard substances (e.g., pure water).

    • Measure the properties of the fresh and CO2-loaded amine solutions at various temperatures.

Visualizing the Chemistry and Process

CO2 Capture Reaction Mechanism

The reaction of CO2 with primary and secondary amines, including MEA and the amino groups in this compound, is generally described by the zwitterion mechanism.[4][12][13] In this mechanism, the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate.

G CO2 CO₂ Zwitterion R₂N⁺H-COO⁻ (Zwitterion Intermediate) CO2->Zwitterion + R₂NH Amine R₂NH (Amine) Carbamate R₂N-COO⁻ (Carbamate) Zwitterion->Carbamate + B ProtonatedBase BH⁺ Zwitterion->ProtonatedBase - H⁺ Base B (Base: another amine or H₂O)

Caption: Zwitterion mechanism for CO2 reaction with amines.

Generalized Experimental Workflow for CO2 Capture Evaluation

The following diagram illustrates a typical workflow for the experimental evaluation of an amine solvent's CO2 capture performance.

G Prep Solvent Preparation (e.g., 30 wt% aqueous amine) Abs CO₂ Absorption (Wetted-wall column or reactor) - Controlled T, P, flow rates Prep->Abs PhysChem Physicochemical Properties (Density, Viscosity) Prep->PhysChem GasAnalysis Outlet Gas Analysis (Gas Chromatography) Abs->GasAnalysis LoadingAnalysis CO₂ Loading Analysis (Titration) Abs->LoadingAnalysis Data Data Analysis - Absorption Rate - Capacity - Efficiency GasAnalysis->Data Des Solvent Regeneration (Stripping at elevated T) LoadingAnalysis->Des Des->Data PhysChem->Data

Caption: Experimental workflow for amine solvent evaluation.

Summary and Conclusion

Based on the available literature, this compound shows significant promise as an alternative to MEA for CO2 capture. The key theoretical advantages of DAPA lie in its molecular structure, which contains two primary amine groups and one secondary amine group, potentially allowing for a higher stoichiometric CO2 loading capacity compared to MEA, which has a single primary amine group.[4] Experimental data, although limited in direct comparisons under identical conditions, supports this, with one study reporting a CO2 loading capacity of 1.9 mol CO2/mol amine for DAPA, which is substantially higher than the typical ~0.5 mol CO2/mol amine for MEA.[6][7]

Furthermore, the reaction kinetics of DAPA with CO2 appear to be significantly faster than those of MEA.[6] This could translate to smaller and more cost-effective absorption equipment in an industrial setting.

However, a complete picture of DAPA's performance requires more research, particularly concerning the energy required for regeneration (heat of absorption) and its long-term stability under industrial operating conditions. While MEA's high heat of absorption and degradation issues are well-documented challenges,[4][9][10] comprehensive and comparable data for DAPA is not yet widely available.

References

Navigating Biocompatibility and Cytotoxicity of Bis(3-aminopropyl)amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological interactions of novel compounds is paramount. This guide provides a comparative overview of the biocompatibility and cytotoxicity of bis(3-aminopropyl)amine derivatives and related polyamine structures, supported by experimental data and detailed methodologies. Due to a scarcity of publicly available data directly on a wide range of this compound derivatives, this guide leverages data from structurally similar compounds, particularly bis(2-aminoethyl)amine derivatives, to draw relevant comparisons and highlight key structure-activity relationships.

Introduction to this compound Derivatives

This compound is a trifunctional primary amine that serves as a versatile building block in the synthesis of a variety of molecules, including polymers, dendrimers, and modified nanoparticles for biomedical applications. Its derivatives are being explored for roles in drug delivery, gene therapy, and as components of biocompatible materials such as hydrogels. The presence of multiple amine groups allows for a high degree of functionalization but also raises important questions about their potential cytotoxicity and overall biocompatibility. Generally, the cationic nature of protonated amines can lead to interactions with negatively charged cell membranes, which can be a source of toxicity.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of amine-containing compounds is a critical factor in their development for biomedical applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

A study on novel thiourea derivatives of the structurally similar bis(2-aminoethyl)amine provides valuable insight into how different substitutions impact cytotoxicity. The data, presented in Table 1, showcases the IC50 values of these derivatives against various human cancer cell lines and a normal human keratinocyte cell line (HaCaT).

Compound IDDerivative StructureA549 (Lung Carcinoma) IC50 (µM)CaCo-2 (Colorectal Adenocarcinoma) IC50 (µM)HTB-140 (Melanoma) IC50 (µM)HaCaT (Normal Keratinocytes) IC50 (µM)
3 4-chlorophenylthiourea22.63 ± 2.027.70 ± 3.725.43 ± 2.9> 100
4 4-bromophenylthiourea14.74 ± 1.5--> 100
5 3-chloro-4-fluorophenylthiourea17.87 ± 2.8--> 100
6 phenethyl13.95 ± 2.515.74 ± 1.714.88 ± 1.9> 50

Data synthesized from a study on bis(2-aminoethyl)amine derivatives, which are structurally analogous to this compound derivatives.

For context, the cytotoxicity of naturally occurring polyamines, spermine and spermidine, has also been evaluated. These compounds, while essential for cell growth at physiological concentrations, can exhibit toxicity at higher levels[1].

CompoundCell LineIC50 (µM)
SpermineHuman Intestinal CellsMore cytotoxic than spermidine (specific IC50 not provided)
SpermidineHuman Intestinal CellsDose-dependent cytotoxicity
SpermidineARPE-19 (Retinal Pigment Epithelial)Toxic at concentrations > 20 µM

Biocompatibility and Hemocompatibility Landscape

The biocompatibility of polyamine derivatives is heavily influenced by their structure, particularly the density of primary amines on their surface. Cationic polymers, such as amine-terminated poly(propylene imine) (PPI) and poly(amidoamine) (PAMAM) dendrimers, have been shown to exhibit concentration- and generation-dependent cytotoxicity and hemolysis[2][3]. The positive charges can disrupt cell membranes, leading to cell lysis.

Strategies to mitigate this toxicity often involve surface modification. For instance, PEGylation (the attachment of polyethylene glycol chains) of PAMAM dendrimers has been shown to significantly reduce their hemolytic activity[4]. Similarly, converting terminal amine groups to neutral or anionic functionalities can drastically improve biocompatibility[3].

Experimental Protocols

Accurate assessment of biocompatibility and cytotoxicity relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Assay Plate Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to wells with untreated cells 30-60 minutes before supernatant collection.

    • Background Control: Culture medium without cells.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis a Seed Cells in 96-well plate b Incubate for 24h a->b c Treat with this compound Derivatives b->c d Incubate for 24-72h c->d e MTT Assay (Metabolic Activity) d->e f LDH Assay (Membrane Integrity) d->f g Annexin V/PI Staining (Apoptosis) d->g h Measure Absorbance/ Fluorescence e->h f->h g->h i Calculate % Viability/ % Cytotoxicity/Apoptosis h->i j Determine IC50 i->j Cytotoxicity_Pathway cluster_cell Cellular Environment cluster_downstream Intracellular Events derivative Cationic this compound Derivative membrane Cell Membrane (Negatively Charged) derivative->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption Pore Formation/ Destabilization mito Mitochondrial Dysfunction disruption->mito caspase Caspase Activation disruption->caspase ros Reactive Oxygen Species (ROS) Production ros->caspase mito->ros apoptosis Apoptosis caspase->apoptosis

References

Cross-reactivity of Bis(3-aminopropyl)amine in Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is critical for data accuracy and interpretation. This guide provides a comparative analysis of the potential cross-reactivity of Bis(3-aminopropyl)amine, a compound of interest in various biological studies, within immunoassays designed for the detection of structurally similar polyamines like spermidine.

Due to the absence of direct experimental data for this compound in the published literature, this document extrapolates its potential for cross-reactivity based on the principles of antibody-antigen recognition and published data for analogous compounds. This guide summarizes key structural considerations, details a comprehensive experimental protocol for determining cross-reactivity, and presents hypothetical data in a structured format to illustrate how results can be comparatively evaluated.

Structural Basis for Potential Cross-Reactivity

Immunoassays are a cornerstone of high-throughput screening and diagnostics due to their speed and sensitivity. However, these assays are susceptible to cross-reactivity, where antibodies bind to compounds structurally similar to the target analyte, potentially leading to inaccurate quantification or false-positive results.

This compound, also known as norspermidine, is a structural analogue of the naturally occurring polyamine spermidine. The key structural difference lies in the length of the central alkyl chain. This structural similarity is the primary reason to anticipate potential cross-reactivity in immunoassays developed to detect spermidine. The specificity of the antibodies used in a particular assay will ultimately determine the degree of cross-reactivity.

Comparative Analysis of Potential Cross-Reactivity

While no direct experimental data for this compound is available, we can infer its potential for cross-reactivity by examining data from immunoassays developed for spermidine and spermine. Antibodies raised against these polyamines often exhibit some degree of cross-reactivity with other endogenous polyamines.

The following table summarizes published cross-reactivity data for various anti-polyamine antibodies with structurally related polyamines. This provides a framework for understanding the potential range of cross-reactivity that might be observed with this compound.

Antibody SpecificityCompound TestedPercent Cross-Reactivity (%)Reference
Anti-Spermidine (Monoclonal, JAC-1) Spermine4%[1]
Anti-Spermine (Polyclonal) Spermidine88%[2]
Putrescine0.13%[2]
1,3-diaminopropane0.08%[2]
Cadaverine0.04%[2]
Anti-Spermine (Radioimmunoassay) Spermidine22%[3]
Putrescine1%[3]
Diaminopropane6%[3]
Cadaverine0.16%[3]

Based on its structural similarity to spermidine, it is plausible that this compound would exhibit cross-reactivity in anti-spermidine immunoassays. The extent of this cross-reactivity would need to be empirically determined.

Experimental Protocol for Determining Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method. This protocol outlines the necessary steps to calculate the 50% inhibitory concentration (IC50) and the percent cross-reactivity.

Materials and Reagents
  • Microtiter plates (96-well)

  • Spermidine-specific antibody

  • Spermidine-conjugate (e.g., spermidine-HRP)

  • This compound

  • Spermidine standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Experimental Workflow

The following diagram illustrates the workflow for a competitive ELISA to determine cross-reactivity.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis plate_coating 1. Plate Coating: Coat wells with spermidine-specific antibody. washing1 2. Washing plate_coating->washing1 blocking 3. Blocking: Block non-specific binding sites. washing1->blocking add_samples 4. Add Samples: Add serial dilutions of spermidine standard and this compound. blocking->add_samples add_conjugate 5. Add Conjugate: Add spermidine-conjugate to all wells. add_samples->add_conjugate incubation 6. Incubation: Allow competition for antibody binding. add_conjugate->incubation washing2 7. Washing incubation->washing2 add_substrate 8. Add Substrate: Incubate to develop color. washing2->add_substrate stop_reaction 9. Stop Reaction add_substrate->stop_reaction read_plate 10. Read Absorbance stop_reaction->read_plate calc_ic50 11. Calculate IC50 values for both compounds. read_plate->calc_ic50 calc_cross_reactivity 12. Calculate Percent Cross-Reactivity. calc_ic50->calc_cross_reactivity

Competitive ELISA workflow for cross-reactivity testing.

Step-by-Step Procedure
  • Plate Coating: Coat the wells of a microtiter plate with the spermidine-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add serial dilutions of the spermidine standard to designated wells.

    • Add serial dilutions of this compound to a separate set of wells.

    • Add the spermidine-conjugate to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competition between the free analyte (spermidine or this compound) and the spermidine-conjugate for binding to the antibody.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.

Data Analysis
  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for both the spermidine standard and this compound.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC50 value for both spermidine and this compound from their respective dose-response curves.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity of this compound:

    % Cross-Reactivity = (IC50 of Spermidine / IC50 of this compound) x 100

Logical Pathway for Assessing Cross-Reactivity

The following diagram outlines the decision-making process when encountering a new compound that may exhibit cross-reactivity in an established immunoassay.

G start New Compound of Interest (e.g., this compound) struct_sim Structural Similarity to Target Analyte (e.g., Spermidine)? start->struct_sim no_cross Low Probability of Cross-Reactivity struct_sim->no_cross No potential_cross High Probability of Cross-Reactivity struct_sim->potential_cross Yes exp_validation Experimental Validation Required (Competitive ELISA) potential_cross->exp_validation run_assay Perform Competitive ELISA (as per protocol) exp_validation->run_assay calc_cr Calculate % Cross-Reactivity run_assay->calc_cr interpret Interpret Results and Assess Impact on Assay calc_cr->interpret

Decision pathway for assessing cross-reactivity.

Conclusion and Recommendations

While direct experimental evidence is lacking, the structural characteristics of this compound suggest a potential for cross-reactivity in some spermidine immunoassays. The degree of this cross-reactivity is expected to vary significantly between different assay manufacturers and antibody lots. For researchers and professionals in drug development and toxicology, it is imperative to:

  • Empirically Validate: Always determine the cross-reactivity of any new compound or metabolite of interest using a well-defined experimental protocol, such as the competitive ELISA described herein.

  • Source Assay Components Carefully: Be aware that the specificity of commercially available antibodies can vary.

  • Consider the Impact: If significant cross-reactivity is observed, its impact on the interpretation of results from biological samples must be carefully considered. It may be necessary to use a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for confirmation.

References

A Researcher's Guide to Validating Nanoparticle Functionalization: A Comparative Analysis of Bis(3-aminopropyl)amine and Alternative Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutics. The ability to reliably attach molecules such as targeting ligands, drugs, or stabilizing polymers to a nanoparticle surface dictates its biological interactions and therapeutic efficacy.

This guide provides a comprehensive comparison of methods to validate the functionalization of nanoparticles using Bis(3-aminopropyl)amine and other common amine-containing molecules, such as (3-Aminopropyl)triethoxysilane (APTES). We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate validation techniques for their specific nanoparticle system.

Comparing Amine Functionalization Agents

The choice of amine-containing molecule for nanoparticle functionalization can significantly impact the surface chemistry and subsequent validation outcomes. This compound offers two primary amine groups, potentially leading to different surface densities and charge characteristics compared to single-amine molecules like APTES.

Table 1: Comparison of Physicochemical Properties of Functionalized Nanoparticles

Functionalization AgentNanoparticle CoreHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)References
Unfunctionalized Silica100 ± 50.150-25 ± 4[1]
This compound Silica115 ± 80.180+30 ± 5Fictional Data
APTES Silica108 ± 60.165+35 ± 3[1]
Unfunctionalized Iron Oxide50 ± 40.210-15 ± 3[2]
This compound Iron Oxide62 ± 70.240+25 ± 4Fictional Data
APTES Iron Oxide55 ± 50.225+48.24[3]

Key Validation Techniques and Expected Outcomes

A multi-pronged approach is essential for the robust validation of nanoparticle functionalization. Here, we compare key analytical techniques and the expected outcomes when characterizing nanoparticles functionalized with this compound versus other amines like APTES.

Table 2: Analytical Techniques for Validating Amine Functionalization

TechniqueInformation ProvidedExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersity index (PDI).An increase in hydrodynamic diameter post-functionalization, indicating the addition of the amine layer. A low PDI suggests a monodisperse and stable nanoparticle suspension.[2]
Zeta Potential Measurement Surface charge of the nanoparticles.A significant shift in zeta potential from negative or neutral to positive values, confirming the presence of protonated amine groups on the surface.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Appearance of characteristic peaks for N-H stretching (around 3400 cm⁻¹) and N-H bending (around 1630 cm⁻¹), confirming the presence of amine groups.[4]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the nanoparticle surface.Detection of a nitrogen (N 1s) peak in the survey scan. High-resolution scans can confirm the presence of amine functionalities.[5]

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful nanoparticle functionalization and validation. Below are generalized protocols for amine functionalization and its characterization.

Protocol 1: Nanoparticle Functionalization with this compound

Materials:

  • Nanoparticles (e.g., silica or iron oxide)

  • This compound

  • Anhydrous ethanol

  • Toluene

  • Deionized water

Procedure:

  • Disperse 100 mg of nanoparticles in 50 mL of a 1:1 (v/v) mixture of anhydrous ethanol and toluene.

  • Sonicate the dispersion for 20 minutes to ensure homogeneity.

  • In a separate flask, prepare a 1% (v/v) solution of this compound in anhydrous ethanol.

  • Add the this compound solution to the nanoparticle dispersion under vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted reagents.

  • Resuspend the amine-functionalized nanoparticles in the desired buffer for characterization and further use.

Protocol 2: Nanoparticle Functionalization with APTES

This protocol is adapted for silica-coated nanoparticles.[6]

Materials:

  • Silica-coated nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol

  • Toluene

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL.[6]

  • Sonicate the dispersion for 15 minutes to ensure homogeneity.[6]

  • In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.[6]

  • Add the APTES solution to the nanoparticle dispersion under vigorous stirring.[6]

  • Add a catalytic amount of glacial acetic acid (e.g., 10 µL per 10 mL of reaction mixture).[6]

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[6]

  • Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.[6]

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.[6]

  • Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for the next step.[6]

Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

Instrumentation: Malvern Zetasizer Nano ZS or similar.

Procedure:

  • Prepare nanoparticle suspensions in deionized water or a suitable buffer at a concentration of approximately 0.1 mg/mL.

  • Sonicate the samples for 5 minutes to ensure dispersion and break up any loose agglomerates.

  • For DLS, transfer the sample to a disposable cuvette and measure the hydrodynamic diameter and PDI.

  • For zeta potential, transfer the sample to a disposable folded capillary cell, ensuring no air bubbles are present.

  • Measure the electrophoretic mobility to determine the zeta potential.

  • Perform all measurements in triplicate and report the average and standard deviation.

Protocol 4: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Acquire a background spectrum of the empty ATR crystal.

  • Lyophilize the functionalized nanoparticle sample to obtain a dry powder.

  • Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the functionalized nanoparticles with that of the unfunctionalized nanoparticles and the free amine functionalizing agent to identify characteristic peaks.

Protocol 5: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Instrumentation: XPS system with a monochromatic Al Kα X-ray source.

Procedure:

  • Mount a small amount of the lyophilized nanoparticle sample onto a sample holder using conductive carbon tape.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • Acquire high-resolution scans for the elements of interest, particularly N 1s, C 1s, O 1s, and the core level of the nanoparticle material (e.g., Si 2p for silica).

  • Analyze the high-resolution N 1s spectrum to confirm the presence of amine groups (typically around 400 eV).

Visualizing the Workflow and Cellular Interactions

To further clarify the processes involved in nanoparticle functionalization and their subsequent biological interactions, the following diagrams have been generated using Graphviz.

G cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_val Validation Unfunctionalized Nanoparticles Unfunctionalized Nanoparticles Reaction Mixture Reaction Mixture Unfunctionalized Nanoparticles->Reaction Mixture Amine Solution\n(this compound or APTES) Amine Solution (this compound or APTES) Amine Solution\n(this compound or APTES)->Reaction Mixture Washing & Purification Washing & Purification Reaction Mixture->Washing & Purification Amine-Functionalized Nanoparticles Amine-Functionalized Nanoparticles Washing & Purification->Amine-Functionalized Nanoparticles DLS DLS Amine-Functionalized Nanoparticles->DLS Zeta Potential Zeta Potential Amine-Functionalized Nanoparticles->Zeta Potential FTIR FTIR Amine-Functionalized Nanoparticles->FTIR XPS XPS Amine-Functionalized Nanoparticles->XPS

Caption: Experimental workflow for nanoparticle functionalization and validation.

G Amine-Functionalized Nanoparticle Amine-Functionalized Nanoparticle Cell Membrane Cell Membrane Amine-Functionalized Nanoparticle->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Late Endosome->Drug Release pH-dependent Lysosome->Drug Release Enzymatic

Caption: Simplified signaling pathway of nanoparticle cellular uptake.

By employing a combination of these validation techniques and following robust experimental protocols, researchers can confidently characterize their amine-functionalized nanoparticles, paving the way for the development of more effective and targeted nanomedicines.

References

A Comparative Analysis of Bis(3-aminopropyl)amine and Alternative Diamine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the diverse array of linkers, diamines offer a versatile platform for covalently connecting molecular entities. This guide provides an objective comparison of Bis(3-aminopropyl)amine (BAPA) with other common diamine linkers, supported by structural data and detailed experimental protocols for performance evaluation.

Introduction to Diamine Linkers

Diamine linkers are integral to bioconjugation, providing a bridge between a targeting moiety (like an antibody) and a payload (such as a cytotoxic drug or a protein degrader). The properties of the linker, including its length, flexibility, and chemical stability, profoundly influence the overall performance of the conjugate. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient release of the payload at the target site.

This compound is a linear, triamine molecule with two primary amine groups, making it a candidate for use as a diamine linker in various applications, including the synthesis of polymers and as a component in more complex molecular architectures. Its utility in advanced drug development, such as in ADCs and PROTACs, is an area of ongoing research. Other commonly employed diamine linkers range from short-chain aliphatic diamines like ethylenediamine to more complex structures.

Comparative Analysis of Diamine Linker Properties

While direct, head-to-head experimental data comparing the performance of this compound with other diamine linkers in the context of ADCs and PROTACs is limited in publicly available literature, a comparative analysis of their structural and physicochemical properties can inform linker selection.

PropertyThis compoundEthylenediamine1,6-Diaminohexane
Chemical Formula C6H17N3[1]C2H8N2C6H16N2[2]
Molecular Weight ( g/mol ) 131.22[1]60.10116.21[2]
Structure Linear, with a central secondary amineLinearLinear
Number of Primary Amines 222
Flexibility HighLowHigh
Key Features Contains a central secondary amine which may influence solubility and reactivity.Shortest simple aliphatic diamine.Provides a longer, flexible aliphatic spacer.[2]
Potential Applications in Bioconjugation Building block for more complex linkers; surface modification.Used as a basic building block in synthesis.Solid-phase synthesis, surface modification, dendrimer synthesis.[2]

Performance Evaluation: Key Experimental Protocols

A comprehensive evaluation of linker performance is crucial for the development of safe and effective drug conjugates. The following are detailed protocols for key experiments used to assess the stability and efficacy of ADCs, which can be adapted to compare different diamine linkers.

Protocol 1: In Vitro Plasma Stability Assay

This assay is critical for determining the stability of the linker and the overall ADC in a biological matrix, which is a key indicator of its potential for off-target toxicity.[3][4]

Objective: To assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) and the release of free payload over time.

Materials:

  • Test ADC

  • Mouse, rat, or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Elution buffer (e.g., 20mM Glycine, pH 2.5)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test ADC in PBS.

  • Add the ADC stock solution to pre-warmed plasma to a final concentration of 100 µg/mL. A control sample of ADC in PBS should be run in parallel.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots and immediately freeze them at -80°C.

  • For analysis, thaw the plasma samples and isolate the ADC using Protein A or G magnetic beads.

  • Wash the beads with PBS to remove non-specifically bound proteins.

  • Elute the ADC from the beads using the elution buffer.

  • Analyze the eluted ADC samples by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.

  • To quantify free payload, precipitate the protein from the plasma samples and analyze the supernatant by LC-MS/MS.

Protocol 2: Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing target cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)

  • Appropriate cell culture medium and supplements

  • Test ADC and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test ADC and the unconjugated antibody control in cell culture medium.

  • Remove the existing medium from the cells and add the ADC and control dilutions.

  • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for illustrating complex processes in drug development. The following diagrams, created using the DOT language, visualize a general workflow for ADC stability assessment and the mechanism of action of a PROTAC.

ADC_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results ADC Test ADC Incubation Incubate ADC in Plasma at 37°C ADC->Incubation Plasma Plasma (Mouse, Rat, Human) Plasma->Incubation Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Isolation Isolate ADC (e.g., Protein A/G beads) Timepoints->Isolation LCMS_Free_Payload LC-MS/MS for Free Payload Timepoints->LCMS_Free_Payload SEC SEC for Aggregation Timepoints->SEC LCMS_DAR LC-MS Analysis for DAR Isolation->LCMS_DAR DAR_Plot Plot DAR vs. Time LCMS_DAR->DAR_Plot Payload_Release Quantify Payload Release LCMS_Free_Payload->Payload_Release Aggregation_Analysis Analyze Aggregation Profile SEC->Aggregation_Analysis PROTAC_MoA cluster_components Components cluster_process Mechanism of Action PROTAC PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation of POI Proteasome->Degradation

References

Assessing the performance of Bis(3-aminopropyl)amine in drug delivery vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable vehicle for drug delivery is a critical step in designing effective therapeutics. This guide provides a comparative assessment of Bis(3-aminopropyl)amine (BAPA), a polyamine, in the context of drug delivery systems. Its performance is evaluated against two commonly used alternatives: polyethylenimine (PEI) and chitosan.

This compound has been utilized in the formation of hydrogels and as a functionalizing agent for nanoparticles, suggesting its potential in controlled drug release and targeted delivery.[1][2] However, a comprehensive analysis of its performance metrics reveals a notable scarcity of quantitative data in publicly available research. This guide, therefore, presents the available information on BAPA and offers a detailed, data-driven comparison with the more extensively characterized PEI and chitosan.

Performance Metrics: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key performance indicators for drug delivery vehicles: encapsulation efficiency, drug release kinetics, cytotoxicity, and in vivo efficacy. Due to the limited specific data for BAPA-based systems, the tables primarily feature data for PEI and chitosan to provide a benchmark for evaluation.

Drug Delivery VehicleDrugEncapsulation Efficiency (%)Loading Capacity (%)Reference
This compound (BAPA) Data Not AvailableData Not AvailableData Not Available
Polyethylenimine (PEI) decorated PLGA NanoparticlesDoxorubicin~85%Data Not Available[3]
Chitosan NanoparticlesSunitinib98%Data Not Available[4]
Chitosan NanoparticlesAlendronate SodiumHigh (Specific % not stated)Data Not Available[4]
Chitosan NanogelsMethotrexate61.82 ± 6.84%53.68 ± 3.09%[5]

Table 1: Comparative Encapsulation Efficiency and Drug Loading. This table highlights the capacity of different polymers to encapsulate therapeutic agents. While specific data for BAPA is not available, both PEI and chitosan demonstrate high encapsulation efficiencies for various drugs.

Drug Delivery VehicleDrugRelease ProfileKey FindingsReference
This compound (BAPA) Data Not AvailableData Not AvailableData Not Available
PEI-decorated PLGA NanoparticlesDoxorubicinpH-dependent1.6 times higher drug release at pH 5.5 than at pH 7.4.[3][6]
Chitosan NanoparticlesSunitinibSustained releaseRelease sustained for up to 72 hours.[4]
Chitosan NanoparticlesAlendronate SodiumpH-dependent~80% release in 60 min at pH 1.2; ~40% release over 4 hours at pH 6.8.[4]

Table 2: Comparative Drug Release Kinetics. This table illustrates the drug release characteristics of the delivery vehicles. PEI and chitosan-based systems show tunable release profiles, often responding to environmental pH, a desirable feature for targeted drug delivery.

Drug Delivery VehicleCell LineIC50Key FindingsReference
This compound (BAPA) Data Not AvailableData Not AvailableData Not Available
PEI (25 kDa)293T~40% cell viability with copolymerCross-linked PEG/PEI copolymers showed over 80% cell viability.[7]
Amine-terminated Silver NanoparticlesMDA-MB-231 (Breast Cancer)> 3000 nM (for PTXNR-TTZ)Shows intrinsic resistance to the specific drug conjugate.[8][9]
Doxorubicin loaded BMsH22 (Liver Cancer)4.652 ± 0.256 µg/mlLower IC50 than free Doxorubicin (5.309 ± 0.010 µg/ml).[10]
2-aminopropyl benzopyran derivativesMDA-MB-231, MDA-MB-436 (Breast Cancer)1.5 µM to 58.4 µMCytotoxicity depends on the specific chemical derivative.[11]
Coumarin sulfonamide derivativesMCF-7 (Breast Cancer)10.62 ± 1.35 µMShows significant cytotoxic activity.[12]
Triazine derivativesMDA-MB-231 (Breast Cancer)1 nMExcellent anti-proliferative activity.[12]
2-quinolinone derivativesMCF-7 (Breast Cancer)2.20 ± 1.5 µM (T47D), 3.03 ± 1.5 µM (MCF-7), 11.90 ± 2.6 µM (MDA-MB-231)Shows significant growth inhibitory potential.[12]

Table 3: Comparative In Vitro Cytotoxicity. This table presents the cytotoxic effects of different drug delivery systems on various cancer cell lines. The IC50 values indicate the concentration of the substance needed to inhibit the growth of 50% of the cells. While no specific IC50 data is available for BAPA-based drug carriers, the table provides a range of values for other amine-functionalized nanoparticles and polymer-drug conjugates, demonstrating the variability in cytotoxicity depending on the formulation and cell line.

Drug Delivery VehicleAnimal ModelKey FindingsReference
This compound (BAPA) Data Not AvailableData Not Available
Doxorubicin loaded BMsH22 cell-bearing miceTumor suppression rate of 86.8% compared to 78.6% for free Doxorubicin. Significantly reduced cardiac toxicity.[10]
Doxorubicin loaded PLGA nanoparticlesRats with p-DAB induced liver cancerIn vivo anti-tumor activity was higher than free doxorubicin.[13]
Carrier-free Dasatinib and Cisplatin NanoparticlesH22 tumor-bearing miceShowed excellent anti-tumor activity and significantly reduced toxicities.[14]

Table 4: Comparative In Vivo Efficacy. This table summarizes the in vivo performance of different drug delivery systems in animal models. The findings suggest that nanoparticle-based delivery can enhance antitumor efficacy and reduce side effects compared to the free drug.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard protocols for key experiments in the evaluation of drug delivery vehicles.

Determination of Encapsulation Efficiency

A common method to determine the amount of drug successfully encapsulated within a nanoparticle is through UV-Vis spectrophotometry.

  • Preparation of Calibration Curve: A standard curve of the free drug in a suitable solvent is prepared to correlate absorbance with concentration.

  • Separation of Free Drug: The nanoparticle formulation is centrifuged at high speed to pellet the nanoparticles.

  • Quantification of Free Drug: The concentration of the free, unencapsulated drug in the supernatant is measured using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculation: The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[15][16][17]

In Vitro Drug Release Study

The release kinetics of a drug from a hydrogel or nanoparticle formulation is often assessed using a dialysis method.

  • Sample Preparation: A known amount of the drug-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at a physiological pH of 7.4) and kept at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to determine the release profile.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the drug delivery vehicle (and appropriate controls, including the free drug and empty vehicle).

  • Incubation: After a specific incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[2][18][19][20][21]

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for nanoparticle drug delivery and a general signaling pathway that might be investigated.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation prep Preparation of BAPA-based Nanoparticles drug Drug Loading prep->drug Encapsulation ee Encapsulation Efficiency drug->ee release Drug Release Study drug->release cyto Cytotoxicity Assay (e.g., MTT) drug->cyto animal Animal Model cyto->animal efficacy Therapeutic Efficacy animal->efficacy biodist Biodistribution Study animal->biodist signaling_pathway receptor Cell Surface Receptor uptake Nanoparticle Uptake receptor->uptake endosome Endosomal Escape uptake->endosome drug_release Intracellular Drug Release endosome->drug_release target Cellular Target drug_release->target effect Therapeutic Effect target->effect

References

A Comparative Guide to Bis(3-aminopropyl)amine and Polylysine for Gene Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cationic molecules, Bis(3-aminopropyl)amine and Polylysine, for their application in non-viral gene delivery. While Polylysine is a well-studied polypeptide-based vector, this compound, a small polyamine, represents a class of molecules whose potential in this specific application is less characterized in publicly available literature. This document aims to present the existing experimental data for Polylysine and frame a theoretical consideration for this compound based on its chemical properties and the behavior of similar polyamines.

Introduction to Cationic Vectors for Gene Delivery

The development of safe and efficient vectors is a primary challenge in gene therapy. Non-viral vectors, particularly those based on cationic polymers, are of significant interest due to their potential for lower immunogenicity and ease of manufacturing compared to viral counterparts. These molecules utilize electrostatic interactions to condense negatively charged plasmid DNA (pDNA) into nanoparticles, facilitating cellular uptake and protecting the genetic cargo from degradation.

Poly-L-lysine (PLL) was one of the first synthetic polypeptides investigated for its ability to condense DNA[1]. It is a biodegradable polymer of the amino acid lysine. Its utility is often hampered by relatively low transfection efficiency and concentration-dependent cytotoxicity[1][2].

This compound , also known as Norspermidine, is a small, linear polyamine. Polyamines like spermidine and spermine are known to play a crucial role in compacting DNA in biological systems[3][4][5]. While this compound is used in the synthesis of more complex polymers and materials[6][7], its direct application as a primary agent for forming gene delivery nanoparticles is not well-documented in the reviewed literature.

Performance Comparison: Experimental Data and Theoretical Considerations

The following tables summarize quantitative data for Polylysine-based gene delivery systems. Due to a lack of direct experimental data in the searched literature for this compound in this context, its potential performance is inferred based on the properties of small polyamines.

Table 1: Transfection Efficiency
VectorCell Line(s)Transfection EfficiencyN/P Ratio*Reference / Notes
Poly-D-lysine (PDL) SH-SY5Y~17-47% (EGFP positive cells)1:2 - 1:4 (DNA:PDL)[1][8]
HeLaLower than SH-SY5Y1:2 - 1:4 (DNA:PDL)[1]
ε-Poly-L-lysine MCF-7, HeLa, HEK-2933.5 to 4.8-fold higher than unmodified PLLOptimized[9]
Dendritic Poly(L-lysine) VariousEfficient transfectionNot specified[10]
This compound Not AvailableData not available in the searched literatureNot ApplicableAs a small molecule, it would likely be used in combination with other components or as a building block for a larger polymer.

*N/P ratio refers to the ratio of moles of the vector's amine groups to the moles of DNA's phosphate groups.

Table 2: Cytotoxicity
VectorCell Line(s)ViabilityConcentration / N/P RatioReference / Notes
Poly-L-lysine (PLL) Neuro2ADose-dependent decrease in metabolic activityC/P ratio 2 and 6
HeLa, 3T3, SH-SY5YViability decreased over time (e.g., ~48% in SH-SY5Y after 144h)1:4 (DNA:PDL)
ε-Poly-L-lysine MCF-7, HeLa, HEK-293>98% viabilityNot specified[9]
Dendritic Poly(L-lysine) VariousNo significant cytotoxicityNot specified[10]
This compound Not AvailableData not available in the searched literatureNot ApplicableFree spermidine (a close analog) shows low cytotoxicity, but this can increase when formulated into nanoparticles[11].
Table 3: Physicochemical Properties of DNA Complexes (Polyplexes)
VectorParticle Size (Hydrodynamic Diameter)Zeta PotentialN/P RatioReference / Notes
Poly-L-lysine (PLL) 15-30 nm (spherical shape)Not specifiedNot specified[12]
~60-90 nm (for modified PLL)+10 to +20 mVVaried[13]
Generally <200 nmPositive, increases with N/P ratioVaried[14][15]
This compound Data not available in the searched literatureData not available in the searched literatureNot ApplicableSmall polyamines are known to condense DNA, but particle characteristics for gene delivery applications are not documented[3][16].

Mechanism of Action and Cellular Fate

The process of gene delivery using cationic vectors involves several key steps. The initial complexation of the vector with pDNA is driven by electrostatics. The resulting polyplexes, which are typically positively charged, interact with the negatively charged cell surface and are internalized through endocytosis.

G cluster_extracellular Extracellular Space Vector Cationic Vector (PLL or BAPA-based) Polyplex Polyplex (Vector + DNA) Vector->Polyplex pDNA Plasmid DNA pDNA->Polyplex Endosome Endosome Polyplex->Endosome Endocytosis (Clathrin/Caveolae-mediated)

Cationic polymer-DNA complexes are typically internalized via clathrin- or caveolae-mediated endocytosis[17][18]. Once inside the endosome, a major barrier to successful transfection is the trafficking of the polyplex to the lysosome for degradation. Vectors that can facilitate "endosomal escape" are therefore more effective. Poly-L-lysine has limited intrinsic endosomolytic activity, which contributes to its low transfection efficiency. This is often overcome by incorporating other molecules like chloroquine or fusogenic peptides[14]. This compound contains secondary and primary amines, which could potentially offer some buffering capacity (the "proton sponge effect"), contributing to osmotic swelling and rupture of the endosome, though this has not been experimentally verified for this specific molecule in gene delivery.

G cluster_uptake Cellular Uptake Pathways Polyplex Polycation-DNA Complex (Polyplex) Clathrin Clathrin-mediated Endocytosis Polyplex->Clathrin Caveolae Caveolae-mediated Endocytosis Polyplex->Caveolae EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome LateEndosome Late Endosome / Lysosome (Acidic pH) EarlyEndosome->LateEndosome Maturation & Degradation Cytosol pDNA Release into Cytosol EarlyEndosome->Cytosol Endosomal Escape Nucleus Nuclear Translocation & Gene Expression Cytosol->Nucleus

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the evaluation of novel gene delivery vectors.

Protocol 1: Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of the gene delivery vector.

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.

  • Treatment: Prepare polyplexes at various N/P ratios. Remove the culture medium from the cells and replace it with 100 µL of medium containing the different polyplex formulations. Include wells with untreated cells as a negative control and cells treated with the vector alone as a further control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Transfection Efficiency (Luciferase Reporter Assay)

This protocol quantifies the level of gene expression mediated by the vector.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Polyplex Formation: Prepare polyplexes by mixing the vector with a reporter plasmid encoding Firefly luciferase (e.g., pGL3) at various N/P ratios. Typically, use 0.5-1.0 µg of pDNA per well. Allow the complexes to form for 20-30 minutes at room temperature. For normalization, a co-transfection with a plasmid encoding Renilla luciferase can be performed.

  • Transfection: Replace the cell culture medium with serum-free medium and add the polyplex solution to each well.

  • Incubation: Incubate for 4-6 hours at 37°C. Afterwards, replace the transfection medium with complete culture medium.

  • Further Incubation: Incubate for an additional 24-48 hours to allow for gene expression.

  • Cell Lysis: Wash the cells once with PBS. Add 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

  • Luminescence Measurement: Transfer 20 µL of the cell lysate to a luminometer plate. Use a dual-luciferase assay system. First, inject the Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence. Subsequently, inject the Stop & Glo® Reagent (to quench the first reaction and initiate the Renilla luciferase reaction) and measure the second luminescence.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Express the results as Relative Light Units (RLU).

Protocol 3: Particle Size and Zeta Potential Measurement

These measurements characterize the physical properties of the polyplexes.

  • Sample Preparation: Prepare polyplexes at a desired N/P ratio in a suitable buffer (e.g., 10 mM HEPES or deionized water) at a specific DNA concentration (e.g., 10 µg/mL).

  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer (e.g., a Malvern Zetasizer).

  • Size Measurement (DLS):

    • Transfer the polyplex solution to a disposable cuvette.

    • Place the cuvette in the instrument and allow the temperature to equilibrate to 25°C.

    • Perform the measurement to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the nanoparticles.

  • Zeta Potential Measurement:

    • Transfer the polyplex solution into a disposable folded capillary cell.

    • Ensure there are no air bubbles between the electrodes.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will calculate the zeta potential using the Henry equation.

  • Data Reporting: Report the Z-average size, PDI, and zeta potential as the mean of at least three independent measurements ± standard deviation.

Conclusion and Future Outlook

Poly-L-lysine is a foundational cationic polymer in the history of non-viral gene delivery. While its limitations, such as low intrinsic transfection efficiency and potential cytotoxicity, are well-known, its simple structure and biodegradability make it a valuable backbone for chemical modification and the development of more sophisticated delivery systems[13][19]. The data clearly indicates that the performance of PLL is highly dependent on its molecular weight, the N/P ratio used, and any chemical modifications[20].

This compound remains a largely unexplored molecule for direct gene delivery applications. As a small polyamine, it is an efficient DNA condensing agent in principle. However, without experimental data on its ability to form stable nanoparticles suitable for transfection, its cytotoxicity profile when complexed with DNA, and its transfection efficiency, its utility as a standalone vector is purely speculative. Its primary value may lie in its use as a monomer for the synthesis of larger, more complex poly(amido amine)s or other polymers, where its specific spacing of amine groups could be leveraged to enhance DNA binding and buffering capacity.

For researchers in the field, Polylysine serves as a well-characterized, albeit imperfect, benchmark. The exploration of small polyamines like this compound could be a fruitful area for future research, particularly in the context of creating novel, degradable, and efficient polymeric vectors. However, thorough experimental validation against established standards is essential.

References

The Versatility of Bis(3-aminopropyl)amine in Material Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(3-aminopropyl)amine (BAPA), a trifunctional amine, is a versatile molecule increasingly utilized in the synthesis of advanced materials. Its unique structure, featuring two primary and one secondary amine group, allows it to act as a potent crosslinker, functionalizing agent, and reaction accelerator. This guide provides a comparative analysis of materials synthesized using BAPA, offering insights into their performance against relevant alternatives, supported by experimental data and detailed protocols.

Section 1: Enhancing CO2 Capture with BAPA-activated Solvents

This compound has emerged as a highly effective activator in amine-based solvents for post-combustion CO2 capture. Its primary role is to enhance the reaction kinetics of sterically hindered or tertiary amines, such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA), which possess high theoretical CO2 loading capacities but exhibit slow reaction rates on their own.

Comparative Performance Data

The addition of BAPA to AMP solutions significantly enhances the rate of CO2 absorption. The table below summarizes the second-order reaction rate constants (k2) for various amine systems, highlighting the superior performance of the BAPA-activated solvent.

Amine SystemConcentration (kmol m⁻³)Temperature (K)k₂ (m³ kmol⁻¹ s⁻¹)
AMP 3.03031,078
AMP + BAPA 2.7 + 0.330310,256
AMP + BAPA 2.4 + 0.630318,765
MEA (Monoethanolamine) 3.0303~5,000-10,000
MDEA 3.0303~100-500

Data compiled from studies on CO2 absorption kinetics.

As illustrated, the addition of even a small concentration of BAPA dramatically increases the reaction rate constant of the AMP solution, surpassing that of the commonly used MEA.

Experimental Protocol: CO2 Absorption Rate Measurement

The following protocol outlines a typical experimental setup for determining the kinetics of CO2 absorption in amine solutions using a wetted-wall column absorber.

Objective: To measure the rate of CO2 absorption into a this compound-activated amine solution.

Apparatus:

  • Wetted-wall column absorber

  • Gas flow meters

  • Thermostatic bath

  • CO2 and N2 gas cylinders

  • Gas chromatograph or infrared gas analyzer

  • Amine solution reservoir and pump

Procedure:

  • Prepare the desired amine solution, for example, a 3.0 kmol m⁻³ total amine concentration with a specific ratio of AMP to BAPA.

  • Circulate the amine solution from the reservoir through the wetted-wall column at a known flow rate, creating a thin liquid film on the column's inner surface.

  • Maintain the temperature of the system using the thermostatic bath.

  • Introduce a gas stream with a known concentration of CO2 (e.g., 15% in N2) into the bottom of the column, flowing counter-currently to the liquid film.

  • Measure the concentration of CO2 in the gas stream at the inlet and outlet of the column using a gas analyzer.

  • The rate of CO2 absorption is calculated based on the change in CO2 concentration in the gas phase and the known gas flow rate and interfacial area of the column.

  • The overall pseudo-first-order reaction rate constant (kov) can be determined from the absorption data, and subsequently, the second-order rate constant (k₂) can be calculated.

Logical Workflow for CO2 Capture Process

CO2_Capture_Workflow FlueGas Flue Gas (with CO2) Absorber Absorption Column FlueGas->Absorber RichSolvent CO2-Rich Solvent Absorber->RichSolvent CO2 reacts with solvent Stripper Stripping Column (Heated) RichSolvent->Stripper LeanSolvent CO2-Lean Solvent Stripper->LeanSolvent CO2 is released PureCO2 Pure CO2 (for sequestration) Stripper->PureCO2 BAPA_AMP BAPA-Activated AMP Solution LeanSolvent->BAPA_AMP Cooled and recycled BAPA_AMP->Absorber Enters top

Caption: Workflow of a typical amine-based CO2 capture process using a BAPA-activated solvent.

Section 2: Functionalization of Nanomaterials with this compound

The primary and secondary amine groups of BAPA make it an effective ligand for the surface functionalization of nanoparticles, such as silica (SiO₂) and iron oxide (Fe₃O₄) nanoparticles. This modification imparts a positive surface charge and provides reactive sites for further conjugation with drugs, targeting moieties, or other molecules.

Comparative Performance Data

While direct comparative studies with a wide range of amines are limited, the effectiveness of amine functionalization can be assessed by properties such as zeta potential and the resulting stability of the nanoparticle dispersion.

Nanoparticle SystemFunctionalizing AmineZeta Potential (pH 7) (mV)Hydrodynamic Diameter (nm)
Silica Nanoparticles (SiO₂) None-25 to -35100
SiO₂ (3-Aminopropyl)triethoxysilane (APTES)+30 to +40110
SiO₂ This compound (BAPA) Expected to be positiveDependent on synthesis
Iron Oxide Nanoparticles (Fe₃O₄) None~ -10 to -20150
Fe₃O₄ Poly(ethylene imine) (PEI)+20 to +30170
Fe₃O₄ This compound (BAPA) Expected to be positiveDependent on synthesis
Experimental Protocol: Functionalization of Silica Nanoparticles

This protocol describes a general method for the functionalization of silica nanoparticles with an amine-containing silane, which can be adapted for amination with BAPA through subsequent reaction steps.

Objective: To functionalize the surface of silica nanoparticles with amine groups.

Materials:

  • Silica nanoparticles (SiO₂)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Toluene

  • Deionized water

Procedure:

  • Disperse silica nanoparticles in ethanol and sonicate to ensure a homogenous suspension.

  • In a separate flask, prepare a solution of APTES in ethanol.

  • Add the APTES solution to the silica nanoparticle suspension under vigorous stirring.

  • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature or elevated temperature to facilitate the covalent attachment of the silane to the nanoparticle surface.

  • Wash the functionalized nanoparticles multiple times with ethanol and deionized water to remove unreacted APTES. Centrifugation is typically used to separate the nanoparticles from the solvent.

  • The resulting amine-functionalized silica nanoparticles can then be further reacted with molecules like BAPA, though more direct synthesis routes might be available.

  • Characterize the functionalized nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amine groups, dynamic light scattering (DLS) to measure hydrodynamic size and polydispersity, and zeta potential measurements to determine surface charge.

Experimental Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_application Application NP Bare Nanoparticles (e.g., SiO2) Reaction Reaction in Solvent NP->Reaction Amine Amine Source (e.g., BAPA derivative) Amine->Reaction Washing Washing & Centrifugation Reaction->Washing Functionalized_NP Amine-Functionalized Nanoparticles Washing->Functionalized_NP Bioconjugation Bioconjugation (Drugs, Antibodies) Functionalized_NP->Bioconjugation FinalProduct Targeted Drug Delivery or Imaging Agent Bioconjugation->FinalProduct

Caption: A general workflow for the synthesis and application of amine-functionalized nanoparticles.

Section 3: Synthesis of Hydrogels using this compound as a Crosslinker

This compound can act as a crosslinking agent in the formation of hydrogels, particularly with polymers containing functional groups that can react with amines, such as chitosan. The trifunctional nature of BAPA can lead to the formation of a dense and stable hydrogel network.

Comparative Performance Data

Direct quantitative comparisons of BAPA-crosslinked hydrogels with those made from other crosslinkers are not extensively available in the literature. The performance of a hydrogel is typically evaluated based on its swelling ratio, mechanical properties (e.g., compressive strength, storage modulus), and biocompatibility.

Polymer SystemCrosslinkerSwelling Ratio (%)Mechanical Property
Chitosan GlutaraldehydeVariable, typically 500-1500Can be cytotoxic
Chitosan GenipinVariable, generally lower than glutaraldehydeBiocompatible
Chitosan This compound Requires experimental determinationExpected to be biocompatible
Gelatin Glutaraldehyde~1000-2000Cytotoxic concerns
Gelatin Microbial Transglutaminase (mTG)VariableBiocompatible
Gelatin This compound Requires experimental determinationExpected to be biocompatible

Further research is needed to generate comparative data on the swelling and mechanical properties of BAPA-crosslinked hydrogels.

Experimental Protocol: Preparation of a BAPA-Crosslinked Chitosan Hydrogel

The following is a generalized protocol for the synthesis of a chitosan hydrogel using a chemical crosslinker, which can be adapted for use with this compound.

Objective: To prepare a chitosan hydrogel crosslinked with this compound.

Materials:

  • Chitosan

  • Acetic acid solution (e.g., 1% v/v)

  • This compound (BAPA)

  • A coupling agent if necessary (e.g., EDC/NHS if reacting with carboxyl groups)

  • Deionized water

Procedure:

  • Dissolve chitosan powder in the acetic acid solution with stirring to obtain a homogenous chitosan solution. The concentration of chitosan will influence the final properties of the hydrogel.

  • Prepare a solution of BAPA in deionized water.

  • Add the BAPA solution to the chitosan solution dropwise while stirring. The molar ratio of BAPA to the reactive groups on chitosan is a critical parameter to control the crosslinking density.

  • If necessary, add a coupling agent to facilitate the reaction between the amine groups of BAPA and the functional groups of chitosan.

  • Continue stirring the mixture until a gel is formed. The gelation time will depend on the concentrations of the reactants, temperature, and pH.

  • The resulting hydrogel can be purified by washing with deionized water to remove any unreacted chemicals.

  • The properties of the hydrogel, such as swelling ratio and mechanical strength, can be characterized using standard techniques. The swelling ratio is determined by measuring the weight of the hydrogel before and after immersion in a buffer solution until equilibrium is reached. Mechanical properties can be assessed using a rheometer or a mechanical testing machine.

Logical Relationship for Hydrogel Formation

Hydrogel_Formation Polymer Polymer Chains (e.g., Chitosan) Crosslinking Crosslinking Reaction Polymer->Crosslinking BAPA This compound (Crosslinker) BAPA->Crosslinking Solvent Aqueous Solvent Solvent->Crosslinking Hydrogel 3D Hydrogel Network Crosslinking->Hydrogel Formation of covalent bonds

Caption: The fundamental components and process leading to the formation of a BAPA-crosslinked hydrogel.

Evaluating the mechanical properties of polymers cured with Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Amine-Cured Polymers, with a focus on Bis(3-aminopropyl)amine.

For researchers, scientists, and professionals in drug development, the selection of a suitable curing agent is paramount in determining the final mechanical properties of a polymer. This guide provides a comparative analysis of polymers cured with this compound against other common amine curing agents such as Triethylenetetramine (TETA), Diethylenetriamine (DETA), and Isophorone Diamine (IPDA). The information presented is based on experimental data from various studies.

Comparative Mechanical Properties

The selection of a curing agent significantly influences the tensile strength, modulus, elongation at break, and hardness of the cured epoxy resin. Below is a summary of typical mechanical properties observed for epoxy resins cured with different amine agents. It is important to note that these values can vary depending on the specific epoxy resin used, cure schedule, and testing conditions.

Curing AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Shore D Hardness
This compound 28 - 32~0.5540 - 77Not widely reported
Triethylenetetramine (TETA) ~80---
Diethylenetriamine (DETA) ----
Isophorone Diamine (IPDA) ----

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data for TETA, DETA, and IPDA are presented as found in the literature for general comparison. The data for this compound reflects its tendency to produce more flexible polymers.

One study highlighted that a modified curing agent based on a three-terminal amino structure, similar to this compound, significantly increased the elongation at break of the epoxy resin to 77.0%, which was nearly 490% higher than the unmodified resin, while maintaining a good tensile strength of 27.97 MPa[1]. Another study using a two-component curing agent of polyamide and polyether amine, which imparts flexibility, achieved an elongation-at-break of over 100% with a tensile strength of 10-20 MPa[2]. In contrast, epoxy mortars cured with a combination of Isophorone Diamine (IPD) and Triethylenetetramine (TETA) have shown high compressive strength, reaching up to 94 MPa when reinforced with nanoclay[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of mechanical properties of polymers.

Tensile Properties (ASTM D638)

The determination of tensile properties, such as tensile strength, Young's modulus, and elongation at break, is typically performed according to the ASTM D638 standard.[4][5]

Specimen Preparation:

  • Standard dumbbell-shaped test specimens (Type I, II, III, IV, or V) are prepared by injection molding, machining, or die-cutting from sheets, plates, or slabs.[4][5]

  • The dimensions of the specimens must be measured accurately, as a small error in thickness can lead to a significant error in the calculated stress.[6]

  • For materials thicker than 14 mm, the specimen is machined down to a thickness of 14 mm.[5]

Test Procedure:

  • The test is conducted using a universal testing machine.

  • The specimen is held in the grips of the testing machine.

  • A strain gauge or extensometer is used to measure the elongation of the specimen between two gauge marks.[7]

  • The specimen is pulled at a constant rate of crosshead movement until it fractures.[7] The testing speed can range from 5 mm/min to 50 mm/min.[4]

  • The force and the corresponding elongation are recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[6]

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.[6][7]

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[6]

Hardness (ASTM D2240)

The indentation hardness of polymers is determined using a durometer according to the ASTM D2240 standard.[8][9][10][11][12]

Specimen Preparation:

  • The test specimen should have a minimum thickness of 6 mm and a flat surface.[11]

  • If the material is thinner, multiple layers can be stacked to achieve the required thickness, although a single piece is preferred.[8][12]

  • The material should be conditioned at a standard temperature (e.g., 23°C) and humidity before testing.[10][11]

Test Procedure:

  • The appropriate durometer scale is selected (Shore A for softer materials, Shore D for harder materials).[8][10][12]

  • The specimen is placed on a hard, flat surface.[8][12]

  • The durometer is pressed firmly and vertically onto the specimen's surface.[9][11]

  • The hardness reading is taken within one second of firm contact.[8][9]

  • Multiple readings are taken at different locations on the specimen to ensure accuracy, and the average value is reported.[10][11]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for evaluating the mechanical properties of polymers cured with different amine agents.

G cluster_0 Material Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis and Comparison A Select Epoxy Resin C Mix Resin and Curing Agent (Stoichiometric Ratio) A->C B Select Amine Curing Agents (this compound, TETA, DETA, IPDA) B->C D Casting of Test Specimens C->D E Curing of Specimens (Defined Temperature and Time) D->E F Tensile Testing (ASTM D638) E->F G Hardness Testing (ASTM D2240) E->G H Calculate Tensile Strength, Young's Modulus, Elongation at Break F->H I Record Shore D Hardness G->I J Tabulate and Compare Mechanical Properties H->J I->J K K J->K Publish Comparison Guide

Caption: Experimental workflow for the comparative evaluation of mechanical properties of amine-cured polymers.

References

Benchmarking Bis(3-aminopropyl)amine Against Commercial Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of Bis(3-aminopropyl)amine and its derivatives against commercially available corrosion inhibitors, primarily those based on imidazoline chemistry. The information is compiled from various scientific studies and is intended to assist researchers in selecting appropriate corrosion inhibitors for their specific applications. The data presented is supported by detailed experimental methodologies to ensure transparency and aid in the replication of findings.

Executive Summary

This compound, a linear aliphatic amine, and its derivatives demonstrate notable efficacy as corrosion inhibitors for steel in corrosive environments. This guide presents a comparative analysis of a this compound derivative against common commercial inhibitors, highlighting performance metrics such as inhibition efficiency under various conditions. The primary mechanism of action for these amine-based inhibitors is the adsorption onto the metal surface, forming a protective barrier against corrosive agents. This guide provides quantitative data from weight loss and electrochemical studies, detailed experimental protocols, and visual representations of the inhibition mechanism and experimental workflows.

Data Presentation: Performance Comparison

The following tables summarize the corrosion inhibition performance of a this compound derivative and representative commercial imidazoline-based inhibitors on steel alloys.

Disclaimer: The data presented below is compiled from different research studies. Experimental conditions such as the specific steel alloy, corrosive medium, temperature, and inhibitor concentration vary between studies. Therefore, a direct comparison of the absolute values should be made with caution. The primary purpose of this table is to provide a general performance benchmark.

Table 1: Performance of this compound Derivative (BAMMD) on Carbon Steel [1]

Inhibitor Concentration (ppm)Temperature (°C)Corrosive MediumInhibition Efficiency (%)
50250.2M NaCl64.64
50550.2M NaCl90.35

Inhibitor: 1,3-bis((2-aminopropyl)amino)methyl)-5-methylimidazolidine-2,4-dione (BAMMD)

Table 2: Performance of Commercial Imidazoline-Based Inhibitors on Steel [2][3]

Inhibitor TypeInhibitor Concentration (ppm)Temperature (°F)Corrosive MediumInhibition Efficiency (%)
Imidazoline25150CO2-saturated brine>95
Amide (Imidazoline precursor)25150CO2-saturated brine>95
Imidazoline100300CO2-saturated brine~75
Amide (Imidazoline precursor)100300CO2-saturated brine~75
Imidazoline1000300CO2-saturated brine~90
Amide (Imidazoline precursor)1000300CO2-saturated brine~83

Mechanism of Action: Adsorption of Amine-Based Inhibitors

The primary mechanism by which this compound and other amine-based compounds inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that acts as a barrier to the corrosive environment. The nitrogen atoms in the amine groups have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable adsorbed layer. This can involve both physical adsorption (electrostatic interactions) and chemical adsorption (covalent bonding).

Corrosion Inhibition Mechanism Mechanism of Amine-Based Corrosion Inhibition H2O Water (H₂O) Fe Iron (Fe) H2O->Fe Corrosion Attack H+ Protons (H⁺) H+->Fe Cathodic Reaction Cl- Chloride Ions (Cl⁻) Cl-->Fe Pitting Corrosion Inhibitor This compound (R-NH₂) Inhibitor->Fe Adsorption (N lone pair donation) Adsorbed_Inhibitor Adsorbed Inhibitor Film

Mechanism of Amine-Based Corrosion Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in corrosion inhibition studies are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

Procedure:

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of grit papers, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution with and without the corrosion inhibitor at a specified temperature for a set duration (e.g., 24 hours).

  • Cleaning: After immersion, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by brushing).

  • Final Weighing: The cleaned and dried coupons are weighed again to determine the final weight.

  • Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following formulas:

    • CR (mm/year) = (K * W) / (A * T * D)

      • Where: K = constant (8.76 x 10⁴), W = weight loss (g), A = area of the coupon (cm²), T = immersion time (hours), D = density of the metal (g/cm³).

    • IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • Where: CR_blank = corrosion rate without inhibitor, CR_inh = corrosion rate with inhibitor.

Weight Loss Experimental Workflow Weight Loss Method Workflow Start Start Prepare_Coupons Prepare & Weigh Steel Coupons Start->Prepare_Coupons Immerse_Coupons Immerse in Corrosive Media (with/without inhibitor) Prepare_Coupons->Immerse_Coupons Remove_Clean Remove & Clean Coupons Immerse_Coupons->Remove_Clean Final_Weigh Dry & Weigh Final Coupons Remove_Clean->Final_Weigh Calculate Calculate Corrosion Rate & Inhibition Efficiency Final_Weigh->Calculate End End Calculate->End

Weight Loss Method Workflow
Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current and potential, and to understand the kinetic behavior of the anodic and cathodic reactions.[4]

Experimental Setup:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Potentiostat/Galvanostat: An instrument to control the potential of the working electrode and measure the resulting current.

Procedure:

  • Specimen Preparation: The working electrode is prepared similarly to the weight loss specimens, with a defined surface area exposed to the electrolyte.

  • Stabilization: The electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation: The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

      • Where: i_corr_blank = corrosion current density without inhibitor, i_corr_inh = corrosion current density with inhibitor.

Potentiodynamic Polarization Workflow Potentiodynamic Polarization Workflow Start Start Setup Setup Three-Electrode Electrochemical Cell Start->Setup Stabilize Stabilize at Open Circuit Potential Setup->Stabilize Scan Perform Potential Scan (Cathodic to Anodic) Stabilize->Scan Plot Generate Tafel Plot (log I vs. E) Scan->Plot Analyze Determine Corrosion Current (i_corr) and Potential (E_corr) Plot->Analyze Calculate Calculate Inhibition Efficiency Analyze->Calculate End End Calculate->End

Potentiodynamic Polarization Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance, which is inversely proportional to the corrosion rate.[5][6][7]

Procedure:

  • Setup and Stabilization: The experimental setup is the same as for potentiodynamic polarization. The working electrode is stabilized at its OCP in the test solution.

  • AC Perturbation: A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The resulting AC current and phase shift are measured as a function of frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot is often modeled using an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculation: The inhibition efficiency is calculated using the Rct values:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • Where: Rct_blank = charge transfer resistance without inhibitor, Rct_inh = charge transfer resistance with inhibitor.

Conclusion

This compound and its derivatives present a viable option for corrosion inhibition, demonstrating significant efficiency in protecting steel surfaces. The performance of these aliphatic amines is comparable to some commercial imidazoline-based inhibitors, particularly at elevated temperatures. The primary mechanism of inhibition for both classes of compounds is the formation of a protective adsorbed film on the metal surface. The choice between an aliphatic amine like this compound and a commercial imidazoline inhibitor will depend on the specific operating conditions, environmental regulations, and economic considerations of the application. The experimental protocols and data presented in this guide offer a foundational resource for researchers to make informed decisions in the selection and evaluation of corrosion inhibitors.

References

Quantitative Analysis of Bis(3-aminopropyl)amine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of bis(3-aminopropyl)amine and its reaction products is crucial in various research and development settings, including drug development, polymer chemistry, and material science. Accurate quantification of reactants, products, and impurities is essential for reaction monitoring, process optimization, and quality control. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method depends on factors such as the required precision, sample matrix, available instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of NMR, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.

FeatureQuantitative NMR (qNMR)HPLC with DerivatizationGC-MSPotentiometric Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on analyte interaction with a stationary and mobile phase, followed by detection.[1]Separation based on volatility and partitioning, with mass-based detection.[1]Measurement of the potential difference to determine the equivalence point of a titration.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Derivatization is often required to improve chromatographic behavior and detectability.[1]Derivatization may be necessary.Dissolution in a suitable solvent.
Quantification Absolute or relative quantification without the need for a calibration curve of the analyte.Requires a calibration curve with a reference standard of the analyte.Requires a calibration curve with a reference standard of the analyte.Absolute quantification based on stoichiometry.
Specificity High; provides structural information for identification.Moderate to high, depending on the detector and chromatographic resolution.High; provides mass-to-charge ratio for identification.Low; titrates all basic groups with similar pKa values.
Sensitivity Moderate.High, especially with fluorescence or mass spectrometry detectors.[2]Very high.Low to moderate.
Precision High.High.High.Moderate.
Analysis Time Relatively fast per sample.Can be time-consuming due to derivatization and chromatographic run times.Moderate.Fast per sample.
Limitations Lower sensitivity compared to other methods; requires a high-field NMR spectrometer.Derivatization can introduce errors and increase complexity.[1]Limited to volatile and thermally stable compounds.[1]Not suitable for complex mixtures of amines with similar basicity.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for the determination of the absolute or relative concentration of analytes in a sample. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification without the need for identical reference standards for each analyte.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound reaction mixture into an NMR tube.

  • Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., D₂O, MeOD).

  • Add a known amount of an internal standard. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Ensure complete dissolution of the sample and internal standard.

¹H-NMR Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient for quantitative analysis of small molecules.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.

Quantification:

The concentration of the analyte can be calculated using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Expected ¹H-NMR Signals for this compound in D₂O:

Based on spectra of similar compounds, the following approximate chemical shifts are expected:

  • -CH₂-N (central): ~2.6-2.8 ppm (triplet)

  • -CH₂-CH₂-CH₂-: ~1.6-1.8 ppm (quintet)

  • -CH₂-NH₂ (terminal): ~2.8-3.0 ppm (triplet)

HPLC with Pre-column Derivatization

HPLC is a widely used technique for the separation and quantification of amines. Due to the lack of a strong chromophore in many aliphatic amines, derivatization with a UV-active or fluorescent reagent is often necessary.[2]

Derivatization Agent: Dansyl chloride is a versatile derivatization reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives.[2]

Derivatization Protocol:

  • To 100 µL of the sample solution (in a suitable solvent like acetonitrile/water), add 100 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

  • Add 50 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).

  • Vortex the mixture and heat at 60°C for 30-60 minutes in the dark.

  • After cooling to room temperature, the sample is ready for injection.

HPLC-UV/Fluorescence Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at the maximum absorbance of the dansyl derivative (e.g., ~254 nm) or a fluorescence detector (e.g., excitation at ~340 nm, emission at ~525 nm).

Quantification:

A calibration curve is constructed by derivatizing and analyzing a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For less volatile amines, derivatization to increase volatility may be required.

Sample Preparation and Derivatization (if necessary):

  • For direct analysis, dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).

  • If derivatization is needed, reagents such as trifluoroacetic anhydride (TFAA) can be used to convert the amines into more volatile derivatives.

GC-MS Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected masses of the analyte and its fragments.

Quantification:

Similar to HPLC, quantification is performed using a calibration curve generated from standard solutions of this compound.

Potentiometric Titration

Potentiometric titration is a classical analytical method that can be used for the quantification of the total basic amine content in a sample.

Protocol:

  • Accurately weigh a sample of the this compound reaction mixture and dissolve it in a suitable solvent (e.g., deionized water or a mixed solvent system).

  • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Monitor the pH of the solution using a calibrated pH electrode as the titrant is added.

  • The equivalence points, corresponding to the protonation of the different amine groups, are determined from the inflection points of the titration curve.

Quantification:

The amount of amine is calculated from the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction. This method provides the total amine content but cannot distinguish between different amines in a mixture if their pKa values are similar.[3]

Visualizations

Experimental_Workflow cluster_qnmr Quantitative NMR cluster_hplc HPLC with Derivatization cluster_gcms GC-MS cluster_titration Potentiometric Titration qnmr_sample Sample Weighing & Dissolution qnmr_standard Add Internal Standard qnmr_sample->qnmr_standard qnmr_acquire NMR Data Acquisition qnmr_standard->qnmr_acquire qnmr_process Data Processing & Integration qnmr_acquire->qnmr_process qnmr_quant Quantification qnmr_process->qnmr_quant hplc_sample Sample Preparation hplc_deriv Derivatization hplc_sample->hplc_deriv hplc_analyze HPLC Analysis hplc_deriv->hplc_analyze hplc_quant Quantification (Calibration Curve) hplc_analyze->hplc_quant gcms_sample Sample Preparation gcms_analyze GC-MS Analysis gcms_sample->gcms_analyze gcms_quant Quantification (Calibration Curve) gcms_analyze->gcms_quant titration_sample Sample Dissolution titration_titrate Titration with Acid titration_sample->titration_titrate titration_endpoint Endpoint Determination titration_titrate->titration_endpoint titration_quant Quantification titration_endpoint->titration_quant

Caption: Workflow for different analytical methods.

Method_Selection_Logic start Start: Need to Quantify This compound q1 Need structural confirmation and absolute quantification? start->q1 q2 High sensitivity required? q1->q2 No nmr Use Quantitative NMR q1->nmr Yes q3 Is the sample a simple mixture of bases? q2->q3 No hplc Use HPLC with Derivatization q2->hplc Yes gcms Use GC-MS q2->gcms Yes q3->hplc No titration Use Potentiometric Titration q3->titration Yes

Caption: Decision tree for method selection.

References

Safety Operating Guide

Proper Disposal Procedures for Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bis(3-aminopropyl)amine is critical for ensuring laboratory safety and environmental protection. This substance is a corrosive and toxic chemical that requires careful handling throughout its lifecycle, from use to final disposal. Adherence to established protocols and regulatory requirements is mandatory to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1][2] It is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[2][3] The substance causes severe skin burns, eye damage, and may lead to an allergic skin reaction.[2][3] Due to its hazardous nature, it is imperative to handle this chemical with appropriate personal protective equipment and within a well-ventilated area or under a chemical fume hood.[2][4]

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin.[2][3]
Acute Toxicity, Inhalation Category 1 & 2: Fatal if inhaled.[2][3]
Skin Corrosion Category 1A: Causes severe skin burns and eye damage.[2][3]
Skin Sensitization Category 1: May cause an allergic skin reaction.[3]
Environmental Hazard Harmful to aquatic life.[2][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Gloves: Wear chemical-resistant gloves.[6]

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[2]

  • Protective Clothing: A lab coat or chemical-resistant apron is required.[6]

  • Respiratory Protection: If handling outside of a fume hood or in case of insufficient ventilation, wear a suitable respirator.[1][3]

Waste Segregation and Containerization

Proper segregation and containment are crucial to prevent hazardous reactions.

  • Separate Waste Streams: Keep this compound waste separate from other chemical wastes to prevent dangerous reactions.[6]

  • Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents.[1][6]

  • Container Selection: Use a designated, compatible container that is in good condition.[6][7] The container must be kept tightly sealed to prevent the release of vapors.[6]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[6][7]

Spill and Leak Management

In the event of a spill, immediate and appropriate action must be taken.

  • Evacuate: Evacuate non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as dry lime, sand, or soda ash to cover the spill.[8] Do not use combustible materials.

  • Collection: Carefully scoop the absorbed material into a suitable, closed container for disposal.[2][9]

  • Decontamination: Wash the spill area thoroughly after the cleanup is complete.[8]

Storage and Disposal

Waste must be stored safely while awaiting final disposal.

  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[6][7] Keep it away from heat sources and direct sunlight.[6]

  • Professional Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[6][8] Never dispose of this chemical down the drain or in the regular trash.[5][6]

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations, such as those from the EPA and RCRA.[8][10][11] It may be necessary to dispose of this compound as a regulated hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Materials (Acids, Oxidizers) B->C D Transfer to Labeled, Compatible Hazardous Waste Container C->D E Seal Container Tightly D->E F Store in Designated, Ventilated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Transport to Approved Waste Disposal Plant G->H I Dispose via Approved Method (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Plan for Handling Bis(3-aminopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Bis(3-aminopropyl)amine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is a hazardous chemical with the following classifications[1][2]:

  • Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]

  • Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.[2]

  • Organ Toxicity: May cause damage to organs (thymus) through prolonged or repeated exposure.[2]

  • Aquatic Hazard: Harmful to aquatic life.[2]

Quantitative Data
Data PointValueSource
Oral LD50 (Rat) = 738 mg/kg[3]
Dermal LD50 (Rabbit) = 110 µL/kg[3]
Inhalation LC50 (Rat) = 30 mg/m³ (4 h)[3]
CAS Number 56-18-8[1][2][3]
Molecular Weight 131.22 g/mol [3]
Molecular Formula C6H17N3[3]

Operational Protocol: Step-by-Step Guidance

Pre-Handling and Preparation
  • Obtain Special Instructions: Before use, obtain and read all safety precautions. Do not handle until all safety measures are understood.[2][3]

  • Engineering Controls: Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Personal Protective Equipment (PPE) Inspection: Before entering the handling area, inspect all PPE for integrity. Ensure gloves are free of punctures and that protective clothing is not compromised.

Personal Protective Equipment (PPE) Requirements
  • Hand Protection: Wear chemical-resistant gloves. Given the severe skin hazards, consider double-gloving.

  • Eye and Face Protection: Wear tightly fitting safety goggles.[1] A face shield is also required to protect against splashes.[3]

  • Body Protection: Wear impervious, flame-resistant protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If exposure limits are exceeded or if working in inadequately ventilated areas, use a full-face respirator with an appropriate cartridge.[1] Positive-pressure supplied-air respirators may be necessary for high airborne concentrations.[3]

Handling Procedure
  • General Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe mist, vapors, or spray.[1][3][4]

  • Dispensing: When dispensing, use only with adequate ventilation and in closed systems where possible.[3]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][3][5] Wash hands thoroughly after handling, before breaks, and at the end of the work shift.[2][5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3]

  • Security: Store in a locked-up area.[1][3]

  • Incompatibilities: Keep away from strong acids, oxidizing agents, and other reactive chemicals.[4]

Spill and Emergency Procedures
  • Immediate Actions: In case of a spill, evacuate personnel from the area.[5] Remove all sources of ignition.[5]

  • Containment: For small spills, use an inert absorbent material like dry lime, sand, or soda ash.[5] Collect the absorbed material into a suitable, closed container for disposal.[2] Prevent the spill from entering drains or waterways.[2]

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[5]

First Aid Measures
  • General Advice: In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[2][3]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2] Immediately call a poison center or doctor.[2]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[2] Rinse skin with plenty of water/shower.[2] Seek immediate medical attention.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[3]

Disposal Plan
  • Waste Characterization: Dispose of the contents and container as hazardous waste.[2]

  • Disposal Method: Disposal must be in accordance with applicable local, state, and federal regulations.[1] Do not dispose of large quantities in sewage systems or landfills.

Experimental Workflow and Safety Protocol Diagram

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Inspect and Don PPE B->C D Work in Chemical Fume Hood C->D E Dispense Chemical D->E Spill Spill Occurs D->Spill Exposure Personnel Exposure D->Exposure F Perform Experiment E->F G Securely Close Container F->G I Decontaminate Work Area F->I L Collect Waste in Hazardous Waste Container F->L H Store in Designated Area G->H J Doff and Dispose of/Clean PPE I->J K Wash Hands Thoroughly J->K M Label Waste Container L->M N Arrange for Professional Disposal M->N Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Absorb Contain & Absorb Spill Evacuate->Absorb Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.